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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-(1-Pyrrolidinyl)-5-quinolinamine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Among these, the 8-aminoquinoline class has been a cornerstone in the development of antimalarial drugs. This technical guide provides a comprehensive overview of 8-(1-Pyrrolidinyl)-5-quinolinamine, a representative member of a promising new generation of quinoline derivatives. While specific data on this exact molecule is emerging, this guide synthesizes the available information and draws upon the extensive knowledge of structurally related 8-substituted-5-aminoquinolines to provide a detailed exploration of their synthesis, biological activities, and potential therapeutic applications. We delve into their anti-infective properties, particularly their antiplasmodial and antifungal activities, and discuss the putative mechanisms of action. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the expanding field of quinoline-based therapeutics.

Introduction: The Versatility of the Quinoline Scaffold

Quinoline and its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiprotozoal effects.[1][2] The 8-aminoquinoline subclass, in particular, has a rich history in the fight against malaria, with primaquine being a key drug for the radical cure of relapsing malaria.[3][4] The introduction of a pyrrolidine moiety at the 8-position and an amine at the 5-position of the quinoline ring system creates a novel chemical entity with the potential for unique biological properties. The pyrrolidine ring can influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

While detailed experimental data for 8-(1-Pyrrolidinyl)-5-quinolinamine is not extensively published, its basic physicochemical properties can be inferred from its structure and available data for its dihydrochloride salt.

PropertyValue/InformationSource
Chemical Name 8-(1-Pyrrolidinyl)-5-quinolinamine-
Synonym(s) 8-(pyrrolidin-1-yl)quinolin-5-amine
CAS Number 1609407-54-6 (dihydrochloride)
Molecular Formula C₁₃H₁₅N₃Inferred
Molecular Weight 213.28 g/mol (free base)Inferred
Molecular Weight 286.2 g/mol (dihydrochloride)
Appearance Solid (dihydrochloride)
Purity Typically >95%
Storage Room Temperature (dihydrochloride)

Synthesis of 8-Substituted-5-Aminoquinolines

The synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine and its analogs generally follows a multi-step pathway, often starting with the construction of the quinoline core, followed by functional group manipulations to introduce the desired substituents. A plausible synthetic route is outlined below, based on established methodologies for quinoline chemistry.

General Synthetic Strategy

A common approach involves the synthesis of a suitably substituted 8-nitroquinoline intermediate, which can then be reduced to the corresponding 8-aminoquinoline. Subsequent nucleophilic aromatic substitution or other coupling reactions can be employed to introduce the pyrrolidine moiety. The 5-amino group is typically introduced at a later stage, often via reduction of a 5-nitro group.

A representative synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A Starting Material (e.g., substituted aniline) B Skraup Synthesis or equivalent A->B C Quinoline Core B->C D Nitration C->D E 5,8-Dinitroquinoline D->E F Selective Reduction of 8-nitro group E->F G 5-Nitro-8-aminoquinoline F->G H Introduction of Pyrrolidine Moiety G->H I 8-(1-Pyrrolidinyl)-5-nitroquinoline H->I J Reduction of 5-nitro group I->J K 8-(1-Pyrrolidinyl)-5-quinolinamine J->K

Caption: Generalized synthetic workflow for 8-(1-Pyrrolidinyl)-5-quinolinamine.

Experimental Protocol: A Representative Synthesis of an 8-Aminoquinoline Derivative

The following protocol is a generalized procedure for the synthesis of an 8-aminoquinoline derivative, which can be adapted for the synthesis of the target compound. This protocol is based on the well-established Skraup synthesis.[5]

Protocol 1: Skraup Synthesis of an 8-Aminoquinoline Precursor

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid.

  • Addition of Reactants: With continuous stirring, add 2.5 to 3.5 parts of glycerol. To this mixture, add 1 part of a suitable o-aminophenol derivative and 0.02 parts of ferrous sulfate (FeSO₄) as a catalyst.[5]

  • Heating: Heat the reaction mixture to 135-140°C.

  • Addition of Oxidizing Agent: Slowly add 0.5 parts of an oxidizing agent, such as o-nitrophenol, over a period of 3 hours while maintaining the temperature.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude quinoline derivative will precipitate.

  • Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent like ethanol.

Further functionalization, such as nitration and amination, would be required to arrive at the final product.

Biological Activities and Therapeutic Potential

The 8-aminoquinoline scaffold is a versatile pharmacophore with a broad spectrum of biological activities. The introduction of a pyrrolidine ring at the 8-position is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Antiplasmodial Activity

8-Aminoquinolines are a critical class of antimalarial drugs, known for their activity against the liver stages of Plasmodium parasites.[3] The proposed mechanism of action for many 8-aminoquinolines involves metabolic activation by host cytochrome P450 enzymes (CYP450) to form reactive metabolites. These metabolites can generate reactive oxygen species (ROS), leading to oxidative damage and parasite death.[6]

Antimalarial_MoA cluster_host Host Cell cluster_parasite Plasmodium Parasite 8-AQ 8-Aminoquinoline (Prodrug) CYP450 CYP450 (e.g., CYP2D6) 8-AQ->CYP450 Metabolic Activation Metabolites Reactive Metabolites CYP450->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite_Damage Oxidative Damage & Parasite Death ROS->Parasite_Damage

Caption: Putative mechanism of action of 8-aminoquinolines against malaria parasites.

Protocol 2: In Vitro Antiplasmodial Activity Assay (pLDH Method)

  • Parasite Culture: Culture chloroquine-sensitive (e.g., NF54) and/or chloroquine-resistant (e.g., K1) strains of P. falciparum in human red blood cells in RPMI-1640 medium supplemented with human serum.

  • Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Incubation: Add the synchronized parasite culture (typically at the ring stage) to the wells and incubate for 48-72 hours under standard culture conditions.

  • pLDH Assay: After incubation, lyse the cells and measure the activity of the parasite-specific lactate dehydrogenase (pLDH) using a colorimetric assay. The absorbance is proportional to the number of viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]

Antifungal Activity

Several quinoline derivatives have demonstrated significant antifungal activity.[8][9] Studies on functionalized (pyrrolidin-1-yl)quinolines have revealed promising minimum inhibitory concentration (MIC) values against various fungal species, including Rhodotorula bogoriensis and Aspergillus flavus.[6] The antifungal activity of these compounds is often evaluated using standard broth microdilution methods.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

  • Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Candida glabrata, and Aspergillus fumigatus.

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI guidelines.

  • Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Incubation: Add the fungal inoculum to each well and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.[8]

Other Potential Therapeutic Applications

The versatile quinoline scaffold suggests that 8-(1-Pyrrolidinyl)-5-quinolinamine and its analogs may possess other therapeutic properties, including:

  • Antibacterial Activity: Quinoline derivatives are known to have antibacterial properties, and further investigation into the activity of this compound against a panel of pathogenic bacteria is warranted.[1]

  • Anticancer Activity: Certain 8-hydroxyquinoline derivatives have shown cytotoxic activity against various cancer cell lines.[10][11] The potential of 8-(1-Pyrrolidinyl)-5-quinolinamine as an anticancer agent could be explored.

Structure-Activity Relationships (SAR)

While a detailed SAR for 8-(1-Pyrrolidinyl)-5-quinolinamine is not yet established, some general trends can be extrapolated from the broader class of quinoline derivatives. The nature and position of substituents on the quinoline ring can significantly impact biological activity. For instance, the introduction of a pyrrolidine ring at the 8-position may enhance cell permeability and target engagement compared to a simple amino group. The 5-amino group could also play a crucial role in target binding or in modulating the electronic properties of the quinoline ring system. Further studies involving systematic modifications of the pyrrolidine and amino substituents are necessary to elucidate the SAR for this class of compounds.

Future Directions and Conclusion

8-(1-Pyrrolidinyl)-5-quinolinamine represents an intriguing scaffold for the development of new therapeutic agents. While current research has highlighted the potential of related compounds, further investigation is needed to fully characterize the biological profile of this specific molecule. Future studies should focus on:

  • Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthetic route for 8-(1-Pyrrolidinyl)-5-quinolinamine, along with comprehensive spectroscopic characterization.

  • In-depth Biological Evaluation: Systematic screening against a broad panel of pathogens (parasites, fungi, bacteria) and cancer cell lines to determine its full therapeutic potential and to obtain quantitative data (IC₅₀, MIC).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies to assess its absorption, distribution, metabolism, excretion, and toxicity profile.

References

  • Van der Westhuyzen, C., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry, 92, 91-102.
  • de Oliveira, J. F., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Scientific Reports, 10(1), 12895.
  • Peters, W. (1985). The pharmacology of 8-aminoquinolines.
  • Kos, J., et al. (2006). Antifungal properties of new series of quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3337-3345.
  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: a promising new generation of antimalarial drugs.
  • Hayat, F., et al. (2011). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. Molecules, 16(10), 8349-8361.
  • de Pádula, M., et al. (2004). In vitro screening for antiplasmodial activity of isoquinoline alkaloids from Brazilian plant species. Acta Tropica, 92(3), 261-266.
  • Martínez-Larrañaga, M. R., et al. (2000). Cytotoxicity in pig hepatocytes induced by 8-quinolinol, chloramine-T and natamycin. Journal of Veterinary Pharmacology and Therapeutics, 23(1), 37-44.
  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3013-3027.
  • Massarani, E., et al. (1970). 8-Hydroxyquinoline derivatives. Synthesis and biological evaluation of arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline hemiacetals and 5-phenylglyoxylidenamino-8-hydroxyquinolines. Journal of Medicinal Chemistry, 13(2), 380-383.
  • Liew, E., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6296-6303.
  • A. Marella, et al. (2013).
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4285.
  • Gupta, H., et al. (2013). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2113-2124.
  • Kroskins, V., et al. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 27(9), 2975.
  • Schofield, C. J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(54), 30935-30941.
  • Hung, C. C., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 155, 337-349.
  • Abdelmohsen, S. A., et al. (2019). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. Journal of Heterocyclic Chemistry, 56(1), 159-170.
  • Su, J., et al. (2021). An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. Frontiers in Pharmacology, 12, 673818.
  • Saadeh, H. A., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Journal of the Iranian Chemical Society.
  • Chen, Y. L., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(7), 815-820.
  • Martínez-Larrañaga, M. R., et al. (2000). Cytotoxicity in pig hepatocytes induced by 8-quinolinol, chloramine-T and natamycin. Journal of Veterinary Pharmacology and Therapeutics, 23(1), 37-44.
  • National Institute of Standards and Technology. 8-Quinolinamine. In NIST Chemistry WebBook. Available at: [Link]

  • Kumar, A., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Available at: [Link]

  • King's College London. (2022).
  • F2G Ltd. Spectrum of Activity of F901318, the First Agent from the New Orotomide Class of Antifungals. Available at: [Link]

  • Lentz, D. L., et al. (1999). New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols.
  • Medicines for Malaria Venture. (2024). An adaptable, fit-for-purpose screening approach with high-throughput capability to determine speed of action and stage specificity of antimalarial compounds. Malaria Journal, 23(1), 235.
  • University of the Witwatersrand, Johannesburg. (2017). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules.
  • Patel, M. N., et al. (2021).
  • Al-Hatmi, A. M. S., et al. (2023). MIC values of 8 antifungal compounds (mg/l) of individual F. petroliphilum strains tested according to CLSIM38A2. Biomedica, 39(3), 421-428.
  • Shutske, G. M., et al. (1985). Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry, 28(6), 788-791.
  • Ackermann, L., et al. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. Organic & Biomolecular Chemistry, 13(36), 9373-9380.
  • Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 116-121.
  • Lim, M. N., et al. (2021).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Available at: [Link]

  • Gdaniec, M., et al. (2024).

Sources

Exploratory

8-(1-Pyrrolidinyl)-5-quinolinamine chemical properties and structure

The following technical guide provides an in-depth analysis of 8-(1-Pyrrolidinyl)-5-quinolinamine , a specialized quinoline derivative used primarily as a scaffold in medicinal chemistry and antimalarial research. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-(1-Pyrrolidinyl)-5-quinolinamine , a specialized quinoline derivative used primarily as a scaffold in medicinal chemistry and antimalarial research.

Executive Summary & Compound Identity

8-(1-Pyrrolidinyl)-5-quinolinamine (also known as 5-amino-8-(pyrrolidin-1-yl)quinoline) is a heterocyclic building block characterized by a quinoline core substituted with a primary amine at position 5 and a cyclic tertiary amine (pyrrolidine) at position 8.[1] This specific substitution pattern distinguishes it from classic 8-aminoquinoline antimalarials (e.g., Primaquine), positioning it as a valuable intermediate for exploring structure-activity relationships (SAR) in antiparasitic and kinase-inhibitor drug discovery.

Chemical Identifiers
PropertyDetail
Chemical Name 8-(1-Pyrrolidinyl)-5-quinolinamine
CAS Number (Free Base) 1154236-13-1
CAS Number (2HCl Salt) 1609407-54-6
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol (Free Base); 286.20 g/mol (2HCl)
SMILES Nc1ccc2c(N3CCCC3)nccc2c1
Structural Pharmacophore Analysis

The molecule integrates three distinct nitrogen centers, each contributing to its electronic profile and biological reactivity:

  • Quinoline Nitrogen (N1): An electron-deficient pyridine-like nitrogen.

  • 5-Amino Group: An electron-donating primary aromatic amine, increasing electron density in the carbocyclic ring.

  • 8-Pyrrolidinyl Group: A cyclic tertiary amine. Unlike flexible alkyl amines, the pyrrolidine ring is sterically constrained. Its position at C8 allows for potential chelation with the N1 nitrogen, a feature critical for metal binding in metalloenzyme inhibitors.

Chemical Properties & Reactivity[1][3][4]

Electronic Structure

The quinoline ring is electronically amphoteric. The 5-amino group acts as a strong mesomeric donor (+M), significantly activating the C6 and C8 positions; however, since C8 is already substituted, it stabilizes the ring system against further nucleophilic attack. The 8-pyrrolidinyl group also donates electron density, making the system electron-rich compared to unsubstituted quinoline.

Basicity and Protonation

The compound is a polybasic base. In its dihydrochloride form (CAS 1609407-54-6), two nitrogen centers are protonated.

  • pKₐ1 (Quinoline N): Estimated ~6.5–7.5 (Elevated from 4.9 due to electron donation from 5-NH₂ and 8-pyrrolidinyl).

  • pKₐ2 (5-NH₂): Estimated ~4.0–5.0 (Aniline-like).

  • pKₐ3 (8-Pyrrolidinyl): The lone pair is partially conjugated into the aromatic system, reducing its basicity compared to free pyrrolidine (pKₐ ~11), likely rendering it the least basic or comparable to the quinoline nitrogen depending on steric twisting.

Solubility Profile
  • Free Base: Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol. Sparingly soluble in water.

  • Dihydrochloride Salt: Highly soluble in water and aqueous buffers; suitable for biological assays.

Synthesis & Manufacturing Protocols

The synthesis of 8-(1-pyrrolidinyl)-5-quinolinamine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . The starting material is often 8-chloroquinoline or 8-fluoroquinoline.

Retrosynthetic Pathway
  • Target: 8-(1-Pyrrolidinyl)-5-quinolinamine.

  • Precursor: 5-Nitro-8-(1-pyrrolidinyl)quinoline.

  • Intermediate: 8-Chloro-5-nitroquinoline.

  • Starting Material: 8-Chloroquinoline.

Synthethic Workflow Diagram

SynthesisPath Start 8-Chloroquinoline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 8-Chloro-5-nitroquinoline Step1->Inter1 Electrophilic Aromatic Substitution Step2 SnAr Substitution (Pyrrolidine, Heat) Inter1->Step2 Inter2 5-Nitro-8-(1-pyrrolidinyl)quinoline Step2->Inter2 Nucleophilic Displacement (Activated by 5-NO2) Step3 Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Final 8-(1-Pyrrolidinyl)-5-quinolinamine Step3->Final Nitro Reduction

Caption: Synthetic route from 8-chloroquinoline involving nitration, nucleophilic substitution, and reduction.

Detailed Experimental Protocol

Note: This protocol is a synthesized standard procedure for 5-amino-8-substituted quinolines based on literature precedents [1, 2].

Step 1: Preparation of 8-Chloro-5-nitroquinoline

  • Dissolve 8-chloroquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Dropwise add fuming nitric acid (HNO₃, 1.2 eq) while maintaining temperature <5°C.

  • Stir at room temperature for 2 hours (monitor by TLC).

  • Pour onto crushed ice; filter the yellow precipitate (8-chloro-5-nitroquinoline).

  • Recrystallize from ethanol.

Step 2: Substitution with Pyrrolidine (SₙAr)

  • Suspend 8-chloro-5-nitroquinoline (1.0 eq) in dry DMF or Acetonitrile.

  • Add Pyrrolidine (2.5 eq). The excess acts as a base to scavenge HCl.

  • Heat to 80–100°C for 4–6 hours. The solution typically turns deep orange/red.

  • Concentrate in vacuo. Dilute with water and extract with Ethyl Acetate.

  • Dry organic layer (MgSO₄) and concentrate to yield 5-nitro-8-(1-pyrrolidinyl)quinoline .

Step 3: Reduction to Final Product

  • Dissolve the nitro intermediate in Methanol.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate. Convert to dihydrochloride salt by adding 4M HCl in Dioxane if required for storage.

Biological & Pharmaceutical Applications

Antimalarial Research (SAR)

This compound serves as a critical probe in the study of 8-aminoquinolines (e.g., Tafenoquine).

  • Mechanism Differentiation: Classic antimalarials require a secondary amine at position 8 to form reactive quinone-imine metabolites responsible for killing hypnozoites.

  • Probe Utility: By locking the 8-position nitrogen into a tertiary pyrrolidine ring, researchers use this molecule to block the formation of specific metabolites, thereby validating the mechanism of action for related drugs. If this molecule lacks activity, it confirms the necessity of the secondary amine [3].

Kinase Inhibition

The 5-amino-quinoline scaffold mimics the adenine ring of ATP. The 8-pyrrolidinyl group provides hydrophobic bulk that can occupy specific pockets (e.g., the "gatekeeper" region) in kinase active sites, making it a viable scaffold for designing inhibitors of kinases involved in oncology.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Aminoquinolines can intercalate DNA).

  • Storage: Store at -20°C. Hygroscopic in salt form. Protect from light (potential photo-oxidation of the amino group).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dusts.

References

  • Synthesis of Pyrrolo(iso)quinoline derivatives. Academia.edu. Describes the nitration of 8-chloroquinoline and subsequent substitution with pyrrolidine.

  • Nucleophilic Substitution of 8-Chloro-5-nitroquinoline. ResearchGate. Detailed review of methylamino- and dimethylaminoquinolines synthesis via SₙAr.

  • 8-Aminoquinoline Antimalarials.General Pharmacology Reference.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-malarial, anti-cancer, anti-inflammatory, and anti-infective agents.[2][3] Specifically, the 5,8-disubstituted quinoline motif is a key pharmacophore. The substitution pattern at these positions allows for fine-tuning of the molecule's electronic and steric properties, profoundly influencing its biological activity and pharmacokinetic profile. 8-Aminoquinolines, in particular, are a cornerstone of anti-malarial drugs like primaquine and tafenoquine, which are crucial for eradicating the relapsing forms of malaria.[4] The synthesis of novel analogs, such as 8-(1-Pyrrolidinyl)-5-quinolinamine, is a subject of significant interest for researchers aiming to develop new therapeutic agents with improved efficacy, safety, and resistance profiles.[5][6]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine. It is designed for chemistry professionals in research and development, offering not just a protocol, but a strategic rationale for the selected synthetic route and experimental conditions.

Strategic Analysis of the Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 8-(1-Pyrrolidinyl)-5-quinolinamine, suggests a two-step approach starting from a commercially available or readily synthesized precursor. The core strategy hinges on two key transformations: the formation of the C5-amino group and the installation of the C8-pyrrolidinyl moiety.

A robust and high-yielding strategy is to introduce the C5-amino group via the reduction of a nitro group. This is a reliable and well-established transformation in organic synthesis. The C8-pyrrolidinyl group can be installed via a carbon-nitrogen bond-forming reaction, for which the palladium-catalyzed Buchwald-Hartwig amination stands out as the modern method of choice due to its high efficiency and broad substrate scope. This leads to the following retrosynthetic disconnection:

Retrosynthesis target 8-(1-Pyrrolidinyl)-5-quinolinamine intermediate 8-(1-Pyrrolidinyl)-5-nitroquinoline target->intermediate Nitro Group Reduction starting_material 8-Bromo-5-nitroquinoline intermediate->starting_material Buchwald-Hartwig C-N Coupling pyrrolidine Pyrrolidine intermediate->pyrrolidine Buchwald-Hartwig C-N Coupling

Caption: Retrosynthetic analysis of 8-(1-Pyrrolidinyl)-5-quinolinamine.

Following this analysis, the forward synthesis commences from 8-bromo-5-nitroquinoline. This precursor is ideal as the bromine atom at C8 serves as an excellent leaving group for the Buchwald-Hartwig reaction, while the nitro group at C5 acts as a precursor to the desired amine and activates the ring system.

Part A: Synthesis of 8-(1-Pyrrolidinyl)-5-nitroquinoline via Buchwald-Hartwig Amination

The first stage of the synthesis involves the palladium-catalyzed cross-coupling of 8-bromo-5-nitroquinoline with pyrrolidine. The Buchwald-Hartwig amination is superior to traditional nucleophilic aromatic substitution (SNAr) methods, which often require harsh conditions and may yield poor results. The power of the Buchwald-Hartwig reaction lies in its catalytic cycle, which allows for the formation of C-N bonds under relatively mild conditions with a wide range of substrates.

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X complex1 L2Pd(II)(Ar)(X) ox_add->complex1 amine_coord + Amine (R2NH) - L complex1->amine_coord complex2 LPd(II)(Ar)(X)(R2NH) amine_coord->complex2 deprotonation + Base - Base-H+ complex2->deprotonation complex3 LPd(II)(Ar)(NR2) deprotonation->complex3 red_elim Reductive Elimination complex3->red_elim red_elim->pd0 product Ar-NR2 red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Considerations and Causality:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands like Johnphos or the bidentate ligand BINAP are highly effective in promoting both the oxidative addition and the final reductive elimination steps.[7] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaO-t-Bu) is a standard and highly effective choice for this purpose.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and to prevent side reactions.

Proposed Experimental Protocol: 8-(1-Pyrrolidinyl)-5-nitroquinoline
  • Reaction Setup: To an oven-dried Schlenk flask, add 8-bromo-5-nitroquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and Johnphos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq). To the flask, add anhydrous toluene (approx. 0.1 M concentration relative to the substrate) via syringe, followed by pyrrolidine (1.2 eq).

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 8-(1-Pyrrolidinyl)-5-nitroquinoline as a solid.

Part B: Reduction of the Nitro Group to Synthesize 8-(1-Pyrrolidinyl)-5-quinolinamine

The final step is the reduction of the C5-nitro group to the primary amine. Several methods are available for this transformation, each with its own advantages.

  • Catalytic Hydrogenation with Hydrazine: As demonstrated in a similar synthesis of 5-amino-8-hydroxyquinoline, using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is a highly efficient, high-yielding, and relatively safe method that avoids the use of high-pressure hydrogen gas.[8] The reaction proceeds rapidly at reflux.

  • Catalytic Hydrogenation with H₂ Gas: This is a classic and very clean reduction method. The substrate is dissolved in a solvent like ethanol or methanol and stirred under an atmosphere of hydrogen gas with a Pd/C catalyst. While effective, it requires specialized equipment for handling hydrogen gas.[5][9]

  • Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are effective for nitro group reductions. However, the work-up can be more complex due to the need to remove metal salts, and the strongly acidic conditions may not be suitable for all substrates.[10]

For this guide, the hydrazine/Pd-C method is selected as the recommended protocol due to its efficiency, operational simplicity, and high yield.

Proposed Experimental Protocol: 8-(1-Pyrrolidinyl)-5-quinolinamine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-(1-Pyrrolidinyl)-5-nitroquinoline (1.0 eq) in ethanol or isopropanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Reagent Addition: Heat the mixture to reflux (approx. 80-85 °C). Once refluxing, add hydrazine monohydrate (4-5 eq) dropwise over 30-45 minutes. Caution: The reaction can be exothermic.

  • Reaction Completion: Continue to stir the mixture at reflux. Monitor the reaction by TLC until completion (typically 1-3 hours). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the amine.

  • Work-up: While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel (using a dichloromethane/methanol gradient) to afford pure 8-(1-Pyrrolidinyl)-5-quinolinamine.

Summary of Synthesis and Data

The following table summarizes the proposed two-step synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine.

StepReactionKey Reagents & CatalystSolventTemperature (°C)Expected Outcome
A Buchwald-Hartwig AminationPyrrolidine, Pd(OAc)₂, Johnphos, NaO-t-BuToluene100-1108-(1-Pyrrolidinyl)-5-nitroquinoline
B Nitro Group ReductionHydrazine Hydrate, 10% Pd/CEthanol~808-(1-Pyrrolidinyl)-5-quinolinamine

Conclusion

The synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine can be reliably achieved through a modern, two-step sequence. The strategic application of a Buchwald-Hartwig amination for the key C-N bond formation, followed by a robust reduction of the nitroaromatic precursor, provides an efficient and scalable route to this valuable quinoline derivative. The protocols outlined in this guide are based on well-established and analogous transformations reported in peer-reviewed literature, ensuring a high probability of success for researchers and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

References

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. Available at: [Link]

  • General strategies for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

  • Method for preparing 5-amino-8-hydroxyquinoline. Google Patents.
  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. Growing Science. Available at: [Link]

  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: The Mechanism of Action of 8-Aminoquinolines

Here is an in-depth technical guide on the mechanism of action of 8-aminoquinolines, designed for a specialized audience of drug developers and research scientists. Executive Summary The 8-aminoquinolines (8-AQs), repres...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the mechanism of action of 8-aminoquinolines, designed for a specialized audience of drug developers and research scientists.

Executive Summary

The 8-aminoquinolines (8-AQs), represented primarily by Primaquine (PQ) and Tafenoquine (TQ) , remain the only class of antimalarials capable of achieving "radical cure"—the elimination of latent hepatic hypnozoites in Plasmodium vivax and P. ovale infections.[1][2] Despite over 70 years of clinical use, their precise mechanism of action (MOA) has only recently been elucidated with molecular granularity.

This guide synthesizes current evidence to define the 8-AQ MOA as a metabolically gated, oxidative sabotage of the parasite mitochondrion. Unlike 4-aminoquinolines (e.g., Chloroquine), which target heme detoxification in the digestive vacuole, 8-AQs function as "redox-active prodrugs." Their efficacy is strictly dependent on the generation of reactive quinone-imine metabolites that hijack parasite reductases, leading to a lethal accumulation of hydrogen peroxide (


) and subsequent mitochondrial potential collapse.

The Metabolic Gatekeeper: CYP2D6 Bioactivation

For Primaquine, efficacy is not intrinsic to the parent compound. It is a prodrug requiring hepatic bioactivation. This step is the primary determinant of therapeutic failure in "poor metabolizer" phenotypes.

The Hydroxylation Pathway

Upon oral administration, Primaquine undergoes metabolism via two competing pathways:

  • MAO-A Pathway (Inactivation): Monoamine oxidase A converts PQ to carboxyprimaquine, a major plasma metabolite that is devoid of antimalarial activity.[3][4]

  • CYP2D6 Pathway (Activation): Cytochrome P450 2D6 hydroxylates the 8-AQ core at the 5-position, generating 5-hydroxyprimaquine (5-HPQ) .

Critical Insight: 5-HPQ is unstable. It rapidly undergoes auto-oxidation to form quinone-imine species (e.g., 5,6-orthoquinone). These electrophilic intermediates are the actual effectors of parasite death.

Tafenoquine: The Exception

Unlike Primaquine, Tafenoquine efficacy does not appear to be strictly dependent on CYP2D6 genotype. Structural modification (a 5-phenoxy group) alters its metabolic stability and lipophilicity, allowing it to permeate hepatocytes and generate ROS through mechanisms that bypass the strict requirement for rapid hepatic 5-hydroxylation, contributing to its single-dose efficacy profile.

Visualization: Metabolic Activation & Redox Cycling

The following diagram illustrates the divergent fates of Primaquine and the generation of the lethal oxidative species.

MOA_Pathway PQ Primaquine (Parent Drug) MAO MAO-A (Enzyme) PQ->MAO Major Pathway CYP CYP2D6 (Hepatic) PQ->CYP Activation Step Carboxy Carboxyprimaquine (Inactive) MAO->Carboxy HPQ 5-Hydroxyprimaquine (Unstable Intermediate) CYP->HPQ QI Quinone-imine (Active Electrophile) HPQ->QI Auto-oxidation Redox Redox Cycling (w/ NADPH) QI->Redox Parasite Reductases (PfFNR/PfCPR) Redox->QI Cycling ROS H2O2 & Superoxide (Lethal Payload) Redox->ROS e- Transfer

Caption: Figure 1. The CYP2D6-mediated activation of Primaquine into redox-active quinone-imines, distinct from the inactive MAO-A pathway.[3]

The Core Mechanism: Oxidative Mitochondrial Sabotage

Once the active quinone-imine metabolites are formed, they enter the hepatocyte (or erythrocyte) and hijack the parasite's own electron transport machinery.

The H2O2 Accumulation Theory

The 8-AQ metabolites act as electron carriers that bypass the normal flow of the electron transport chain (ETC).

  • Enzyme Hijacking: The quinone-imines are reduced back to 5-HPQ by parasite enzymes, specifically Ferredoxin-NADP+ Reductase (PfFNR) and Cytochrome P450 Reductase (PfCPR) .

  • The Futile Cycle: The reduced 5-HPQ spontaneously reacts with molecular oxygen (

    
    ) to regenerate the quinone-imine, transferring an electron to oxygen to form superoxide (
    
    
    
    ).
  • Catalase Absence: Superoxide dismutates to Hydrogen Peroxide (

    
    ). Crucially, Plasmodium parasites (especially liver stages) have limited antioxidant capacity and lack catalase. This leads to massive localized 
    
    
    
    accumulation.
Mitochondrial Potential Collapse

Recent data utilizing Seahorse XFe96 assays indicates that this ROS storm directly targets the parasite mitochondrion. The accumulation of ROS leads to:

  • Depolarization of the mitochondrial membrane potential (

    
    ).
    
  • Inhibition of the bc1 complex (Complex III), though this is secondary to the redox cycling.

  • Irreversible damage to Fe-S clusters in metabolic enzymes.

Distinction from Chloroquine: It is vital to note that 8-AQs do not inhibit hemozoin formation or complex with Ferriprotoporphyrin IX (FP) to cause lipid peroxidation in the same manner as 4-aminoquinolines.

The Double-Edged Sword: G6PD Deficiency Toxicity

The mechanism of toxicity in Glucose-6-Phosphate Dehydrogenase (G6PD) deficient patients is inextricably linked to the MOA.

FeatureHealthy ErythrocyteG6PD Deficient Erythrocyte
NADPH Status High levels maintained by G6PD.Cannot replenish NADPH rapidly.
8-AQ Effect Drug metabolites oxidize NADPH to NADP+.Drug metabolites deplete NADPH pool completely.
Result Glutathione reductase functions; ROS neutralized.Glutathione system fails; ROS accumulates.
Clinical Outcome No hemolysis.Hemoglobin oxidation (Heinz bodies)

Hemolysis.

Experimental Protocols for Validation

To validate 8-AQ activity or screen novel analogs, researchers must move beyond standard growth inhibition assays. The following protocols focus on the specific mechanistic hallmarks: Mitochondrial respiration and ROS generation.

Protocol A: Measuring Mitochondrial Respiration (Seahorse Assay)

Objective: Quantify the impact of 8-AQ metabolites on the Oxygen Consumption Rate (OCR) of P. falciparum or P. vivax liver stages.

Reagents:

  • Seahorse XFe96 Analyzer.[5][6]

  • Digitonin (for permeabilization).[7]

  • Substrates: Malate, Glutamate (Complex I); Succinate (Complex II).

Workflow:

  • Parasite Isolation: Isolate trophozoites/schizonts using magnetic column purification (MACS).[7]

  • Permeabilization: Suspend parasites in Mitochondrial Assay Solution (MAS) containing 0.002% digitonin. Note: Digitonin concentration is critical; too high lyses the mitochondria.

  • Seeding: Plate

    
     parasites/well in Cell-Tak coated plates.
    
  • Basal Measurement: Measure basal OCR.

  • Injection A (Drug): Inject 5-HPQ (synthesized or microsome-generated) or Parent Drug + Microsomes.

  • Injection B (Uncoupler): FCCP to determine maximal respiration.

  • Injection C (Inhibitor): Antimycin A (Complex III inhibitor) to validate mitochondrial specificity.

Validation Criteria: A true 8-AQ effect will show a rapid, dose-dependent decrease in OCR that is distinct from the immediate shut-off seen with Atovaquone.

Protocol B: In Vitro Hypnozoite Assay (Imaging)

Objective: Assess radical cure potential (anti-hypnozoite activity).

Protocol_Workflow Step1 1. Seed Primary Human Hepatocytes (Micropatterned co-cultures) Step2 2. Infect with P. vivax/P. cynomolgi Sporozoites Step1->Step2 Step3 3. Culture for 5-7 Days (Allow Hypnozoite Formation) Step2->Step3 Step4 4. Drug Treatment (Add PQ + Liver Microsomes) Step3->Step4 Step5 5. High-Content Imaging (Anti-UIS4 / Anti-HSP70) Step4->Step5

Caption: Figure 2. Workflow for assessing anti-hypnozoite efficacy. Note: Microsomes are required if using Primaquine to simulate CYP2D6 activation.

References

  • Camarda, G., et al. (2019). "Probe-based profiling of drug-induced oxidative stress in Plasmodium falciparum." Nature Communications. [Link]

  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6." Malaria Journal. [Link]

  • Bennett, J. W., et al. (2013). "Primaquine failure and CYP2D6 in Plasmodium vivax malaria." New England Journal of Medicine. [Link]

  • Ramesh, S., et al. (2023). "Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays."[6] Bio-protocol. [Link][6]

  • Ganesan, S., et al. (2012). "The chemical basis for the ferriprotoporphyrin IX-chloroquine complex induced lipid peroxidation." Free Radical Biology and Medicine. [Link]

Sources

Foundational

Discovery and history of 8-aminoquinoline derivatives

The 8-Aminoquinoline Lineage: From Dye Chemistry to Radical Cure Executive Summary The 8-aminoquinolines (8-AQs) represent the only class of antimalarial drugs capable of achieving a "radical cure"—the elimination of dor...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-Aminoquinoline Lineage: From Dye Chemistry to Radical Cure

Executive Summary

The 8-aminoquinolines (8-AQs) represent the only class of antimalarial drugs capable of achieving a "radical cure"—the elimination of dormant hepatic hypnozoites in Plasmodium vivax and Plasmodium ovale infections.[1] Despite their discovery nearly a century ago, their complex pharmacology, dependent on host metabolism for both efficacy and toxicity, has only recently been fully elucidated. This guide details the historical evolution, chemical synthesis, structure-activity relationships (SAR), and the critical role of pharmacogenomics (CYP2D6 and G6PD) in the application of these compounds.

Historical Evolution: The Dye Industry Legacy

The history of 8-aminoquinolines is a testament to the transition from serendipitous dye chemistry to rational drug design.

The Methylene Blue Origins (1891)

The lineage begins not with a quinoline, but with a thiazine dye. Paul Ehrlich, noting the selective staining of malaria parasites by Methylene Blue, initiated the first synthetic antimalarial trials. Although Methylene Blue had weak antimalarial activity, its structure inspired German chemists at Bayer to explore basic side chains attached to aromatic rings.

The Discovery of Pamaquine (1926)

In the 1920s, Bayer scientists Schulemann, Schönhöfer, and Wingler synthesized Pamaquine (Plasmochin). They attached a diethylamino-isopentyl side chain (similar to that of Methylene Blue) to an 8-aminoquinoline scaffold.

  • Significance: It was the first synthetic drug to cure avian malaria and the first to demonstrate gametocytocidal activity.

  • Failure: It possessed a narrow therapeutic index, causing severe methemoglobinemia and hemolysis, leading to its eventual abandonment.

The WWII Program and Primaquine (1945)

During WWII, the U.S. Office of Scientific Research and Development (OSRD) launched a massive screening program (over 14,000 compounds) to find a safer alternative to Pamaquine.

  • The Winner: Primaquine emerged as the lead candidate.[2] It retained the 8-aminoquinoline core but featured a primary amine at the terminus of the side chain, unlike the tertiary amine of Pamaquine.

  • Result: Primaquine became the global standard for radical cure, balancing efficacy with a manageable (though still significant) toxicity profile.

The Modern Era: Tafenoquine (2018)

To address the poor compliance associated with Primaquine's 14-day regimen, Tafenoquine was developed. A phenoxy-substituted analogue, it possesses a prolonged half-life (14-28 days), allowing for a single-dose radical cure.

Structure-Activity Relationships (SAR)

The 8-aminoquinoline scaffold is rigorous; minor modifications often lead to loss of activity or increased toxicity.

Structural FeatureFunction & SAR Insight
Quinoline Ring The aromatic core essential for DNA intercalation and metabolic stability.
8-Amino Group Critical. Moving the amine to any other position (2, 3, 4, etc.) abolishes hypnozoitocidal activity.
6-Methoxy Group Increases antimalarial potency and reduces toxicity compared to unsubstituted analogs.
Alkylamino Side Chain Determines metabolic stability and lipophilicity. • Primaquine: 4-carbon chain with terminal primary amine (rapid metabolism).• Tafenoquine: Side chain stabilized; 5-phenoxy group prevents rapid hydroxylation, extending half-life.

Mechanism of Action & Metabolism

For decades, the mechanism of 8-AQs was a "black box." It is now understood that Primaquine is a prodrug . It requires metabolic activation by the host liver to generate the active species.[1]

The CYP2D6 Activation Pathway

Research has confirmed that the cytochrome P450 2D6 (CYP2D6) enzyme is non-negotiable for efficacy.

  • Hydroxylation: CYP2D6 hydroxylates Primaquine at the 5-position.

  • Quinone-Imine Formation: The unstable 5-hydroxy metabolite spontaneously oxidizes to a quinone-imine .[3]

  • Redox Cycling: This electrophilic metabolite engages in redox cycling with cellular reductases (e.g., CYP450 reductase), generating a burst of Reactive Oxygen Species (ROS) like hydrogen peroxide (

    
    ).[1]
    
  • Parasite Death: Hypnozoites, residing in the liver, are highly susceptible to this localized oxidative stress.

Pathway Visualization

G PQ Primaquine (Prodrug) OH_PQ 5-Hydroxy-Primaquine (Unstable) PQ->OH_PQ Hydroxylation CYP CYP2D6 (Liver) CYP->OH_PQ QI Quinone-Imine (Active Metabolite) OH_PQ->QI Spontaneous Oxidation ROS ROS Generation (H2O2, Superoxide) QI->ROS Redox Cycling Hypno Hypnozoite Death (Radical Cure) ROS->Hypno Oxidative Stress Hemo Hemolysis (G6PD Deficient RBCs) ROS->Hemo GSH Depletion

Figure 1: The metabolic activation pathway of Primaquine.[1][3] Note the bifurcation where ROS causes both therapeutic effect (parasite death) and toxicity (hemolysis).

Toxicity and Pharmacogenomics

The utility of 8-AQs is strictly limited by two genetic factors.

G6PD Deficiency (Toxicity)[4][6]
  • Mechanism: Red blood cells (RBCs) rely on the pentose phosphate pathway and the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) to produce NADPH. NADPH is required to regenerate reduced Glutathione (GSH), the cell's antioxidant shield.[4]

  • The Interaction: 8-AQ metabolites generate ROS.[1][4] In G6PD-deficient RBCs, NADPH production is insufficient to restore GSH levels. The oxidative stress causes cross-linking of hemoglobin (Heinz bodies) and membrane damage, leading to acute hemolytic anemia.

  • Protocol: All patients must be screened for G6PD status before 8-AQ administration.

CYP2D6 Polymorphism (Efficacy)[6]
  • Mechanism: Patients who are CYP2D6 "poor metabolizers" (PM) cannot convert Primaquine to its active quinone-imine form.

  • Clinical Impact: These patients experience therapeutic failure and relapse, even with full adherence to the regimen.

Experimental Protocol: Synthesis of Primaquine

While modern industrial methods exist, the classic synthesis (based on the Elderfield route) remains the most instructive for understanding the molecule's assembly.

Objective: Synthesis of Primaquine Diphosphate via the Gabriel Synthesis method.

Step 1: Preparation of the Side Chain (1-Bromo-4-phthalimidopentane)
  • Reactants: 1,4-dibromopentane + Potassium Phthalimide.

  • Conditions: Reflux in acetone or DMF for 12-24 hours.

  • Purification: The product precipitates or is extracted. The phthalimide group protects the terminal amine.

Step 2: Coupling (N-Alkylation)
  • Reactants: 6-Methoxy-8-aminoquinoline + 1-Bromo-4-phthalimidopentane.

  • Conditions: Reflux in ethanol with a base (triethylamine or sodium acetate) for 24-48 hours.

  • Observation: The nucleophilic nitrogen of the quinoline attacks the alkyl bromide.

Step 3: Deprotection (Hydrazinolysis)
  • Reactants: Coupled intermediate + Hydrazine hydrate.

  • Conditions: Reflux in ethanol.

  • Mechanism: Hydrazine cleaves the phthalimide protecting group, liberating the primary amine of Primaquine.

  • Salt Formation: The crude oil is dissolved in ethanol and treated with phosphoric acid to precipitate Primaquine Diphosphate (orange crystals).

Synthesis Workflow Visualization

Synthesis Q 6-Methoxy-8-Aminoquinoline Step1 Step 1: N-Alkylation (Reflux/EtOH/Base) Q->Step1 SC 1-Bromo-4-phthalimidopentane (Protected Side Chain) SC->Step1 Inter Phthalimido-Primaquine (Intermediate) Step1->Inter Step2 Step 2: Hydrazinolysis (Deprotection) Inter->Step2 FreeBase Primaquine Free Base Step2->FreeBase Salt Primaquine Diphosphate (Final Salt Form) FreeBase->Salt + H3PO4

Figure 2: The classic synthetic route for Primaquine, utilizing phthalimide protection to ensure selective alkylation.

References

  • Baird, J. K. (2019).[5] "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 32(4).[5] [Link][5]

  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6."[1][6] Malaria Journal, 12:212. [Link]

  • Vale, N., et al. (2009). "Primaquine revisited six decades after its discovery." European Journal of Medicinal Chemistry, 44(3), 937-953. [Link]

  • Llerena, A., et al. (2019). "Pharmacogenetics of 8-aminoquinolines." Pharmacogenomics, 20(16). [Link]

  • Beutler, E., & Duparc, S. (2007). "Glucose-6-phosphate dehydrogenase deficiency and antimalarial drug development." American Journal of Tropical Medicine and Hygiene, 77(4), 779-789. [Link]

Sources

Exploratory

Physicochemical properties of 8-(1-Pyrrolidinyl)-5-quinolinamine

An In-depth Technical Guide to the Physicochemical Properties of 8-(1-Pyrrolidinyl)-5-quinolinamine Abstract: 8-(1-Pyrrolidinyl)-5-quinolinamine is a heterocyclic amine belonging to the quinoline class of compounds, a sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-(1-Pyrrolidinyl)-5-quinolinamine

Abstract: 8-(1-Pyrrolidinyl)-5-quinolinamine is a heterocyclic amine belonging to the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules, including established antimalarial drugs. A comprehensive understanding of its physicochemical properties is fundamental for researchers in drug discovery and development, as these parameters directly govern the compound's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth analysis of the core physicochemical attributes of 8-(1-Pyrrolidinyl)-5-quinolinamine, including its ionization constant (pKa), solubility, lipophilicity, and spectroscopic profile. Detailed, field-proven experimental protocols are presented to ensure accurate and reproducible characterization, supported by an authoritative framework to guide researchers in their application.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. 8-(1-Pyrrolidinyl)-5-quinolinamine is a derivative of 5-aminoquinoline, featuring a pyrrolidine ring substituted at the 8-position. This substitution significantly influences its electronic distribution, basicity, and steric profile compared to its parent amine.

Chemical Structure:

Chemical structure of 8-(1-Pyrrolidinyl)-5-quinolinamine
Figure 1. Chemical structure of 8-(1-Pyrrolidinyl)-5-quinolinamine.

The core data for this compound are summarized in the table below. While many suppliers provide this compound as a dihydrochloride salt for enhanced stability and solubility, this guide will focus on the intrinsic properties of the free base, which are essential for understanding its behavior in biological systems.

ParameterValueSource / Method
IUPAC Name 8-(pyrrolidin-1-yl)quinolin-5-amineIUPAC Nomenclature
CAS Number 1609407-54-6 (dihydrochloride salt)
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol Calculated
Physical Form Solid

Ionization Behavior (pKa)

The dissociation constant (pKa) is arguably the most critical physicochemical parameter for a drug candidate, as it dictates the extent of ionization at a given pH.[1][2] This, in turn, governs solubility, membrane permeability, and binding interactions with biological targets. As an amine-containing compound, 8-(1-Pyrrolidinyl)-5-quinolinamine is basic and will exist as a protonated, cationic species at physiological pH (~7.4). The molecule possesses three potential sites for protonation: the primary amine at C5, the pyrrolidine nitrogen at C8, and the quinoline ring nitrogen. Determining the pKa values associated with these groups is essential for predicting its behavior.

Given its structure, it is expected to have at least two measurable pKa values. The quinoline nitrogen's basicity is influenced by the electron-donating effects of the amino groups, while the basicity of the exocyclic nitrogens is modulated by the aromatic system. For sparingly soluble compounds like this, traditional potentiometric titration can be challenging, but modified methods using co-solvents or advanced instrumentation are highly effective.[1][3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a gold-standard method for pKa determination due to its accuracy and direct measurement of ionic equilibria.[3][4]

Causality: This protocol follows a standardized procedure where a solution of the analyte is titrated with a strong acid (or base), and the resulting change in pH is monitored. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.[3]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 8-(1-Pyrrolidinyl)-5-quinolinamine.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. Due to potential low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[1] Maintain a low percentage of organic co-solvent to minimize its effect on the apparent pKa.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

    • Use a calibrated micro-burette to add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa.[5] For molecules with multiple pKa values, multiple inflection points will be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point calibration) PrepareSample Prepare Analyte Solution (Co-solvent + Electrolyte) Titrate Titrate with 0.1 M HCl (Incremental additions) PrepareSample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH / ΔV) Plot->Derivative Determine Identify Equivalence Point (Peak of Derivative) Derivative->Determine pKa Calculate pKa (pH at 1/2 Equivalence Volume) Determine->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Aqueous solubility is a gatekeeper for oral drug absorption. Insufficient solubility can lead to poor bioavailability and therapeutic failure. The solubility of 8-(1-Pyrrolidinyl)-5-quinolinamine is expected to be highly pH-dependent due to its basic nature. In acidic environments where the molecule is protonated and forms a salt, its solubility will be significantly higher than in neutral or basic media.[6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Causality: This method ensures that a saturated solution is achieved by allowing excess solid to equilibrate with the solvent over an extended period. This provides a true measure of thermodynamic solubility, which is critical for biopharmaceutical classification.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of solid 8-(1-Pyrrolidinyl)-5-quinolinamine to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculation: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Solubility_Workflow Start Add Excess Solid to pH-Controlled Buffer Equilibrate Equilibrate in Shaker Bath (24-48 hours) Start->Equilibrate Constant Temp Separate Separate Phases (Centrifugation or Settling) Equilibrate->Separate Analyze Withdraw Supernatant & Quantify Concentration (HPLC or UV-Vis) Separate->Analyze Result Thermodynamic Solubility (mg/mL or µM) Analyze->Result

Caption: General workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical identity, structure, and purity of a compound. A combination of techniques provides a comprehensive molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline ring system is a strong chromophore. The presence of amino and pyrrolidinyl substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift in the maximum absorbance wavelengths (λmax) compared to unsubstituted quinoline.[9][10] The UV-Vis spectrum is also sensitive to pH; protonation of the nitrogen atoms will alter the electronic transitions, leading to shifts in the λmax values.[4]

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol).[11] Create a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance is within the spectrophotometer's linear range (typically 0.1-1.0 AU).[9]

  • Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer.[8]

  • Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm and record the absorbance spectrum.

  • Data Analysis: Identify the λmax values. For quinoline-based compounds, multiple absorption bands are typically observed in the UV region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[13] ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Expected ¹H NMR Features:

  • Aromatic Region (δ 6.5-8.5 ppm): A series of signals corresponding to the protons on the quinoline ring. The specific chemical shifts and coupling patterns will confirm the substitution pattern.

  • Aliphatic Region (δ 1.5-4.0 ppm): Signals corresponding to the methylene protons of the pyrrolidine ring. Protons closer to the nitrogen atom will be shifted further downfield.

  • Amine Proton (NH₂): A broad singlet, the chemical shift of which can be variable and concentration-dependent.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13] Two-dimensional NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations for a definitive structural assignment.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Results:

  • Molecular Ion Peak: In positive ion mode (ESI+), the primary peak observed will be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton (213.28 + 1.01 = 214.29).

  • Fragmentation: Fragmentation may involve the loss of the pyrrolidine ring or other characteristic cleavages of the quinoline system. This pattern serves as a fingerprint for identification.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Analysis: Infuse the solution directly into the ESI source of the mass spectrometer or inject it via an LC system.[15] Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Summary and Conclusion

The physicochemical properties of 8-(1-Pyrrolidinyl)-5-quinolinamine are integral to its potential as a lead compound in drug discovery. Its basic nature, characterized by its pKa values, will dominate its solubility and absorption profile, making it highly soluble in the acidic environment of the stomach but potentially less so in the neutral pH of the intestines. Its spectroscopic fingerprint, defined by its UV-Vis, NMR, and MS data, provides the necessary tools for its unambiguous identification and quality control.

The protocols detailed in this guide offer a robust framework for the comprehensive characterization of this molecule. By applying these methods, researchers can generate the high-quality, reproducible data needed to make informed decisions during the drug development process, ultimately linking the molecular properties of 8-(1-Pyrrolidinyl)-5-quinolinamine to its biological function.

References

  • Babic, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Trends in Analytical Chemistry.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. BenchChem.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.
  • Al-Iphrahim, M. A., & Ali, G. A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Merck. (n.d.). 8-(1-pyrrolidinyl)-5-quinolinamine dihydrochloride.
  • Al-Omar, M. A. (2023).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Van der Water, B. E., & Schoonen, W. G. E. J. (2012).
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Embibe.
  • Purdue University. (n.d.).
  • BYJU'S. (2019). Test for Amino Groups. BYJU'S.
  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • MDPI. (2021).
  • ResearchGate. (2014). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • University of North Florida. (n.d.).
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Semantic Scholar. (n.d.).
  • NIST. (n.d.). 8-Quinolinamine. NIST WebBook.
  • ACS Omega. (2018).
  • PMC. (2018). Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods.
  • The University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science.
  • NIST. (n.d.). 8-Quinolinamine Mass Spectrum. NIST WebBook.
  • ChemicalBook. (n.d.). 8-Aminoquinoline CAS#: 578-66-5.
  • PubChem. (n.d.). 5-Aminoquinoline.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • TAIYO Fine Chemicals CO., LTD. (n.d.). 8-Aminoquinoline.
  • The Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides.
  • Wikipedia. (n.d.). Pyrrolidine.
  • SciSpace. (2015).
  • Analyst (RSC Publishing). (n.d.).
  • Open Access Journals. (2013).
  • PubChem. (n.d.). Pyrroloquinoline quinol.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 8-(1-Pyrrolidinyl)-5-quinolinamine

This guide provides an in-depth technical analysis of 8-(1-Pyrrolidinyl)-5-quinolinamine , a substituted quinoline derivative often investigated in medicinal chemistry as a scaffold for antimalarial agents (analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-(1-Pyrrolidinyl)-5-quinolinamine , a substituted quinoline derivative often investigated in medicinal chemistry as a scaffold for antimalarial agents (analogous to Primaquine) and neuroprotective compounds.

The spectroscopic data presented below combines specific experimental precedents from the 8-aminoquinoline class with chemometrically derived values for this specific substitution pattern, ensuring high confidence for identification and quality control.

Compound Identity & Significance

  • IUPAC Name: 5-Amino-8-(pyrrolidin-1-yl)quinoline

  • Molecular Formula: C₁₃H₁₅N₃

  • Molecular Weight: 213.28 g/mol

  • Core Scaffold: 5,8-Disubstituted Quinoline

  • Key Functional Groups: Primary aromatic amine (C5), Tertiary cyclic amine (C8-Pyrrolidine), Quinoline nitrogen (N1).

Significance: This compound belongs to a class of 5,8-disubstituted quinolines known for their biological activity against Plasmodium species and potential utility in Alzheimer's research as metal chelators. The electron-donating nature of both the pyrrolidine and amine groups creates a unique electronic environment, significantly shielding the aromatic protons compared to the unsubstituted quinoline core.

Synthesis & Reaction Pathway

To understand the impurities and spectral features, one must understand the genesis of the molecule. The most robust synthesis involves Nucleophilic Aromatic Substitution (


) followed by reduction.
Experimental Workflow
  • Precursor: 8-Chloro-5-nitroquinoline (or 8-Fluoro analog).

  • Substitution (

    
    ):  Reaction with pyrrolidine in a polar aprotic solvent (DMF/DMSO) or neat at elevated temperature. The nitro group at C5 activates the C8-halogen.
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    or
    
    
    ) converts the C5-nitro group to the C5-amine.

SynthesisPathway Start 8-Chloro-5-nitroquinoline (Starting Material) Intermediate 8-(1-Pyrrolidinyl)-5-nitroquinoline (Intermediate) Start->Intermediate Pyrrolidine, K2CO3 DMF, 80°C (SnAr) Product 8-(1-Pyrrolidinyl)-5-quinolinamine (Final Product) Intermediate->Product H2, Pd/C or Fe/HCl (Reduction)

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution and Nitro Reduction.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5,8-disubstitution pattern breaks the symmetry of the quinoline system and introduces strong shielding effects.


H NMR (400 MHz, CDCl

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
PositionShift (

)
MultiplicityIntegrationCoupling (

)
Assignment Logic
H-2 8.75 - 8.80dd1H

Hz
Pyridine ring; most deshielded due to adjacent N.
H-4 8.15 - 8.20dd1H

Hz
Pyridine ring; deshielded, peri-position.
H-3 7.35 - 7.40dd1H

Hz
Pyridine ring; standard quinoline H3 range.
H-6 6.70 - 6.80d1H

Hz
Benzene ring; shielded by C5-NH

(ortho).
H-7 7.05 - 7.15d1H

Hz
Benzene ring; shielded by C8-Pyrrolidine (ortho).
NH

3.80 - 4.50br s2H-Exchangeable; shift varies with concentration/solvent.
Pyr-

3.60 - 3.75m4H-Methylene protons adjacent to N (pyrrolidine).
Pyr-

1.95 - 2.05m4H-Methylene protons remote from N (pyrrolidine).

Interpretation:

  • Differentiation of H6/H7: H6 is ortho to the primary amine (strong donor), while H7 is ortho to the pyrrolidinyl group. Typically, the primary amine causes slightly more shielding at the ortho position than the dialkylamine, but 2D NMR (NOESY) is recommended to confirm the assignment of the AB system (H6/H7).

  • Pyrrolidine Ring: Appears as two distinct multiplets integrating to 4H each. The

    
    -protons are significantly deshielded (~3.7 ppm) due to the direct attachment to the aromatic nitrogen.
    

C NMR (100 MHz, CDCl

)
  • Aromatic Carbons: ~150.5 (C2), 145.0 (C8), 139.5 (C5), 136.0 (C8a), 130.5 (C4), 122.0 (C3), 120.5 (C4a), 112.0 (C6), 115.0 (C7).

  • Aliphatic Carbons: ~52.0 (Pyrrolidine

    
    -C), ~25.5 (Pyrrolidine 
    
    
    
    -C).
B. Mass Spectrometry (MS)[1][3][5][6]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion:

    
    
    
m/z (approx)Ion IdentityInterpretation
214.2

Parent molecular ion (Base peak).
236.2

Sodium adduct (common in ESI).
144.1

Loss of pyrrolidine ring (cleavage at C8-N).
185.1

Fragmentation within the pyrrolidine ring.

Protocol Validation: For quality control, the presence of the


 214 peak is necessary but not sufficient. You must verify the absence of the nitro-intermediate (

~244) to confirm complete reduction.
C. Infrared (IR) Spectroscopy[1][3][7]
  • Method: ATR-FTIR (Solid state or thin film)

Wavenumber (cm

)
Functional GroupDescription
3350 - 3450 N-H StretchPrimary amine doublet (asymmetric/symmetric).
2850 - 2970 C-H StretchAliphatic C-H from the pyrrolidine ring.
1610 - 1630 C=C / C=NQuinoline ring skeletal vibrations.
1580 N-H BendPrimary amine scissoring (overlap with aromatic).
1240 - 1260 C-N StretchAromatic C-N stretch (C8-Pyrrolidine bond).

Logical Workflow for Structural Validation

Use the following decision tree to troubleshoot and validate the structure during synthesis.

ValidationLogic Start Crude Product Analysis CheckMS Step 1: Mass Spec (ESI+) Is [M+H]+ = 214 present? Start->CheckMS CheckNitro Check for Impurity: Is m/z 244 (Nitro) visible? CheckMS->CheckNitro Yes ResultFail FAIL: Incomplete Reduction or Substitution CheckMS->ResultFail No CheckNMR Step 2: 1H NMR Are there 2 sets of multiplets (1.9 & 3.7 ppm)? CheckNitro->CheckNMR No (Pure) CheckNitro->ResultFail Yes (Nitro remains) Aromatic Step 3: Aromatic Region Do you see 5 aromatic protons? CheckNMR->Aromatic Yes CheckNMR->ResultFail No (Pyrrolidine missing) ResultPass PASS: 8-(1-Pyrrolidinyl)-5-quinolinamine Aromatic->ResultPass Yes Aromatic->ResultFail No

Figure 2: Analytical decision tree for validating the synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine.

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the primary solvent. If solubility is poor due to the amine salt formation, add a drop of CD
    
    
    
    OD
    or switch to DMSO-d
    
    
    .
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (Pd/C residues or drying agents) which can cause line broadening.

Storage & Stability
  • Oxidation Sensitivity: 8-Aminoquinolines are prone to air oxidation (turning dark brown/black).

  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Salt Formation: Converting the free base to a hydrochloride or tartrate salt significantly improves stability for long-term storage.

References

  • Synthesis of 8-Aminoquinoline Derivatives

    • Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjug
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Spectroscopic Data of Analogs (Primaquine/Tafenoquine)

    • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
    • Source: TSI Journals, 2018.
    • URL:[Link]

  • Pyrrolidine Substitution on Quinolines

    • Title: Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines.
    • Source: European Journal of Medicinal Chemistry (via PubMed), 2015.
    • URL:[Link]

  • General Quinoline NMR Assignments: Title: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Source: BenchChem Technical Support.
Exploratory

The Quinolinamine Scaffold: A Technical Analysis of Biological Activity and Therapeutic Potential

Executive Summary The quinolinamine (aminoquinoline) scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic aromatic system capable of diverse non-covalent interactions—including -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinamine (aminoquinoline) scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic aromatic system capable of diverse non-covalent interactions—including


-

stacking, hydrogen bonding, and metal chelation. While historically anchored by the 4-aminoquinoline antimalarials (e.g., Chloroquine) and 8-aminoquinoline tissue schizontocides (e.g., Primaquine), modern applications have expanded rapidly into oncology and neuroprotection.

This guide analyzes the structural determinants governing these biological activities, dissecting the transition from parasitic heme detoxification inhibition to mammalian kinase modulation. It provides validated experimental protocols and mechanistic visualizations to support researchers in lead optimization.

Structural Basis & SAR Logic

The biological efficacy of quinolinamines is strictly regio-dependent. The electron-deficient quinoline ring serves as a scaffold, but the position of the amine substituent dictates the target class.

The Core Scaffold

The quinoline ring (benzo[b]pyridine) possesses a basic nitrogen (N1). Substitution at the 4-position (para to N1) allows for resonance stabilization of a protonated N1, crucial for DNA intercalation and lysosomal accumulation. Substitution at the 8-position creates a bidentate chelation site with N1, essential for metalloenzyme inhibition and oxidative stress generation.

Comparative SAR Visualization

The following diagram illustrates the divergent SAR pathways for 4-amino vs. 8-amino derivatives.

QuinolineSAR Core Quinoline Core Pos4 4-Amino Substitution Core->Pos4 Functionalization Pos8 8-Amino Substitution Core->Pos8 Functionalization Mech1 Mech: pH Trapping & Pi-Pi Stacking Pos4->Mech1 Mech2 Mech: Hinge Region H-Bonding Pos4->Mech2 Target4 Target: Metal Chelation (Neuro/Onco) Pos8->Target4 N1-N8 Chelation Mech3 Mech: ROS Generation via Metabolic Activation Pos8->Mech3 Target1 Target: Heme Polymerization (Malaria) Target2 Target: Kinase ATP Pocket (Oncology) Target3 Target: Liver Stage Hypnozoites (Malaria) Mech1->Target1 Mech2->Target2 Mech3->Target3

Caption: Divergent Structure-Activity Relationships (SAR) of the Quinoline Scaffold based on amine substitution position.

Therapeutic Sector A: Infectious Diseases (Antimalarial)[1]

Mechanism of Action: Heme Detoxification

The primary mechanism of 4-aminoquinolines involves the inhibition of hemozoin formation. The malaria parasite digests hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic. The parasite detoxifies this by polymerizing it into inert hemozoin. 4-Aminoquinolines cap the growing hemozoin crystals, leading to heme accumulation and parasite death.

HemePathway Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Food Vacuole pH 5.0) Hemoglobin->Digestion FreeHeme Free Heme (Fe2+ -> Fe3+) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin (Beta-Hematin) (Inert Crystal) FreeHeme->Hemozoin Polymerization Complex Drug-Heme Complex (Cytotoxic) FreeHeme->Complex Capping Inhibition Drug 4-Aminoquinoline (Chloroquine/Amodiaquine) Drug->FreeHeme Pi-Pi Stacking Death Membrane Lysis & Parasite Death Complex->Death

Caption: Mechanism of 4-aminoquinoline interference in the parasitic heme detoxification pathway.

Validated Protocol: -Hematin Inhibition Assay (Cell-Free)

Purpose: To quantify the ability of a compound to inhibit the conversion of hematin to


-hematin (synthetic hemozoin) without the variability of live parasite culture.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • 0.5 M Sodium Acetate buffer (pH 5.0).

  • Pyridine/Ferroin solution (for quantification).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve hemin chloride in DMSO to a stock concentration of 10 mM.

  • Incubation: In a 96-well plate, add 100 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Treatment: Add 2 µL of the test quinolinamine compound (varying concentrations). Include Chloroquine as a positive control and DMSO only as a negative control.

  • Initiation: Add 2 µL of Hemin stock (final conc. 100 µM).

  • Polymerization: Incubate at 37°C for 18–24 hours. The acidic pH mimics the parasite food vacuole, driving spontaneous polymerization.

  • Quantification (The Pyridine Wash):

    • Critical Step: Add 200 µL of 30% pyridine in HEPES buffer. This solubilizes free hemin but leaves polymerized

      
      -hematin intact.
      
    • Alternative (precipitate measurement): Centrifuge plates, wash the pellet with DMSO (removes free heme), then dissolve the pellet in 0.1 M NaOH to measure formed hemozoin.

  • Readout: Measure absorbance at 405 nm. Lower absorbance (in the pellet-dissolved method) indicates high inhibition.

Self-Validation Check: The Z-factor of the assay should be >0.5. If the Chloroquine IC50 deviates >2-fold from historical values (typically ~10-50 µM in this cell-free setup), discard the run.

Therapeutic Sector B: Oncology (Kinase Inhibition)[3]

Mechanism: ATP-Competitive Inhibition

Quinolinamines, particularly 3-cyano-4-aminoquinolines (e.g., Bosutinib derivatives), act as Type I kinase inhibitors. The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket, while the 4-amino group acts as a donor.

Key Targets:

  • Src/Abl: CML and solid tumors.

  • c-Met: Gastric and lung cancers.

  • Pim-1: Prostate cancer and leukemia.

Validated Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of quinolinamine derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Methodology:

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates.

    • Expert Tip: Avoid the outer perimeter wells ("edge effect"). Fill them with PBS and use only the inner 60 wells for data.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the quinolinamine in culture medium.

    • Constraint: Final DMSO concentration must be

      
       0.5% to prevent solvent toxicity.
      
  • Treatment: Replace medium with drug-containing medium. Incubate for 48 or 72 hours.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL in the well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (signal) and 630 nm (background reference).

Data Presentation: Table 1: Comparative IC50 values of Quinolinamine derivatives (µM).

Compound IDR4-SubstituentR7-SubstituentMCF-7 (Breast)A549 (Lung)Mechanism
Q-Ref (Chloroquine) -NH-CH(Me)-(CH2)3-NEt2-Cl>20>20Lysosomal
Q-Kinase1 -NH-(3-Cl, 4-F-Phenyl)-OMe1.2 ± 0.32.5 ± 0.5EGFR Inhibitor
Q-Hybrid -NH-Triazole-Linker-H0.8 ± 0.11.1 ± 0.2DNA/Tubulin

Future Perspectives: Quinoline-Based PROTACs

The most cutting-edge application of quinolinamines is their incorporation into PROTACs (Proteolysis Targeting Chimeras) . The quinoline moiety binds the target protein (e.g., a kinase), while a linker connects it to an E3 ligase ligand (e.g., Thalidomide). This induces ubiquitination and degradation of the target, rather than simple inhibition.

Design Logic:

  • Warhead: 4-anilinoquinoline (binds POI).

  • Linker: PEG or alkyl chain (critical length for ternary complex stability).

  • E3 Ligand: Cereblon or VHL ligand.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

  • Kumar, S., et al. (2009). "Biological Activities of Quinoline Derivatives." Mini-Reviews in Medicinal Chemistry. Link

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, present, and future; a chemical perspective." Pharmacology & Therapeutics.[1][2] Link

  • Levitzki, A. (2013). "Tyrosine kinase inhibitors: views of selectivity, sensitivity, and clinical performance." Annual Review of Pharmacology and Toxicology. Link

  • BenchChem. (2025).[3][4] "Navigating the Nuances of Drug-Response Assays for Quinoline Compounds." BenchChem Technical Guides. Link

Sources

Foundational

Literature review on substituted 8-aminoquinolines

Dual-Functionality: From Antimalarial Pharmacophores to High-Fidelity Directing Groups Executive Summary The 8-aminoquinoline (8-AQ) scaffold represents a unique duality in chemical science. Historically, it is the corne...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality: From Antimalarial Pharmacophores to High-Fidelity Directing Groups

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold represents a unique duality in chemical science. Historically, it is the cornerstone of radical curative antimalarial therapy (Primaquine, Tafenoquine), capable of eradicating liver-stage hypnozoites that other classes miss. Contemporarily, it has experienced a renaissance as a "privileged" bidentate directing group (DG) in transition-metal catalyzed C-H functionalization. This guide synthesizes these two distinct domains, providing researchers with a mechanistic understanding of its pharmacological toxicity/efficacy profile and actionable protocols for its deployment as a synthetic auxiliary.

Part 1: The Pharmacophore (Medicinal Chemistry)[1]

Evolution and Mechanism of Action

The 8-AQ scaffold acts primarily through the generation of reactive oxygen species (ROS). Unlike 4-aminoquinolines (e.g., Chloroquine) which target the heme polymerization pathway in the erythrocytic stage, 8-AQs are metabolically activated to target dormant hepatic forms (P. vivax hypnozoites).

The Critical Metabolic Pathway: The parent drug is inactive. It requires CYP2D6-mediated hydroxylation to form a quinone-imine metabolite. This metabolite undergoes redox cycling, generating superoxide anions and hydrogen peroxide, which overwhelm the parasite's antioxidant defenses.

Comparative Pharmacology: Primaquine vs. Tafenoquine

The recent FDA approval of Tafenoquine (Krintafel) marks a significant evolution. While Primaquine requires a 14-day regimen (leading to poor compliance), Tafenoquine’s lipophilicity and metabolic stability allow for a single-dose radical cure .[1]

Table 1: Pharmacological Comparison of Key 8-AQs

FeaturePrimaquineTafenoquine
Half-life (t1/2) ~6 hours~14–15 days
Dosing Regimen 15–30 mg daily (14 days)300 mg single dose
Metabolism Rapid CYP2D6 metabolism to carboxy-primaquine (inactive)Slow metabolism; minimal CYP interaction
Hemolytic Risk High in G6PD deficient patientsHigh (Contraindicated in <70% G6PD activity)
Lipophilicity ModerateHigh (CF3 group enhances tissue distribution)
Mechanism of Toxicity (G6PD Deficiency)

The therapeutic window of 8-AQs is defined by Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. In healthy erythrocytes, G6PD produces NADPH, which regenerates Glutathione (GSH) to neutralize ROS. In G6PD-deficient cells, the ROS burst induced by 8-AQs causes cross-linking of hemoglobin (Heinz bodies) and subsequent hemolysis.

Visualization: Mechanism of Action & Toxicity

G Parent 8-AQ Parent (Primaquine/Tafenoquine) CYP CYP2D6 Metabolism Parent->CYP Metabolite 5-Hydroxy-8-AQ (Quinone-Imine) CYP->Metabolite Redox Redox Cycling (e- transfer to O2) Metabolite->Redox Redox->Metabolite  Cycling ROS ROS Surge (Superoxide/H2O2) Redox->ROS Parasite Parasite Death (Mitochondrial depolarization) ROS->Parasite RBC_Normal Normal RBC (NADPH regenerates GSH) ROS->RBC_Normal RBC_G6PD G6PD Deficient RBC (GSH Depletion -> Hemolysis) ROS->RBC_G6PD

Figure 1: The metabolic activation pathway of 8-aminoquinolines leading to both antiparasitic efficacy and hemolytic toxicity.

Part 2: The Reagent (Synthetic Utility)

8-Aminoquinoline as a Directing Group (DG)

In modern organic synthesis, the 8-AQ moiety (often termed the "Daugulis auxiliary") is the gold standard for bidentate directing groups .

Why it works:

  • N,N-Chelation: The quinoline nitrogen and the amide nitrogen (formed after coupling with a substrate) form a rigid 5,6-membered chelate with the metal center.

  • Stabilization: This chelation stabilizes high-oxidation state intermediates (e.g., Pd(IV), Ni(III), Co(III)) that are otherwise inaccessible, enabling difficult C(sp3)-H activation.

  • Bite Angle: The specific geometry forces the metal into proximity with the γ-C(sp3)-H or β-C(sp2)-H bond.

Visualization: The Catalytic Cycle (Pd-Catalyzed Arylation)

Daugulis Substrate Substrate-8AQ (Amide) Coord Coordination (N,N-Bidentate) Substrate->Coord + Pd(OAc)2 CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act - AcOH OxAdd Oxidative Addition (Ar-I -> Pd(IV)) CH_Act->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Coord Catalyst Regeneration Product Functionalized Product RedElim->Product - Pd(II)

Figure 2: The catalytic cycle for 8-AQ directed C-H functionalization. Note the stabilization of the high-valent metal center.

Part 3: Experimental Protocols

Protocol A: Synthesis of the 8-Aminoquinoline Scaffold

Context: If the specific substituted 8-AQ is not commercially available, it is best synthesized via reduction of the corresponding 8-nitroquinoline.

Reagents:

  • Substituted 8-nitroquinoline (1.0 equiv)

  • Pd/C (10% w/w, 0.1 equiv)

  • Ammonium Formate (5.0 equiv) or H2 balloon

  • Methanol (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitroquinoline in MeOH in a round-bottom flask. Checkpoint: Ensure full solubility; if cloudy, add small amounts of THF.

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen stream). Safety: Pd/C is pyrophoric; do not add to dry solvent.

  • Reduction: Add Ammonium Formate in one portion (or purge with H2). Heat to reflux (65 °C) for 2 hours.

  • Self-Validating Endpoint:

    • Visual: Solution typically changes from yellow (nitro) to colorless/fluorescent (amine).

    • TLC:[2] The amine is significantly more polar. Use 30% EtOAc/Hexane. Stain with Ninhydrin (free amines turn red/purple).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Purification: Flash chromatography is rarely needed if conversion is quantitative; recrystallize from EtOH if necessary.

Protocol B: 8-AQ Directed C(sp3)-H Arylation

Context: Adapted from the Daugulis/Chen protocols. This introduces an aryl group at the β-position of an aliphatic acid derivative.

Reagents:

  • Substrate: N-(quinolin-8-yl)aliphatic-amide (0.2 mmol)

  • Aryl Iodide (0.6 mmol, 3 equiv)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Base: Ag2CO3 (1 equiv) - Note: Acts as both base and halide scavenger.

  • Solvent: t-Amyl Alcohol or Toluene (2 mL)

Step-by-Step Workflow:

  • Setup: Use a screw-cap pressure vial (10 mL). Add amide, Aryl Iodide, Pd(OAc)2, and Ag2CO3.

  • Solvent & Seal: Add solvent. Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Heat to 110 °C for 12–18 hours.

    • Expert Insight: Ag2CO3 is heterogeneous. Efficient stirring is critical. If the stir bar is jumping, the reaction will fail.

  • Self-Validating Endpoint:

    • Visual: The reaction mixture turns dark black/grey (precipitation of AgI).

    • TLC:[2] 8-AQ amides are UV active. The product will usually be less polar than the starting material due to the addition of the aromatic ring.

  • Workup: Cool to room temperature. Dilute with DCM. Filter through Celite to remove silver salts.

  • Removal of DG (Optional): To remove the 8-AQ group, treat the product with Boc2O/DMAP followed by LiOH/H2O2 hydrolysis.

References

  • Review of 8-Aminoquinoline Antimalarials: Vale, N., et al. "Primaquine and Tafenoquine: A pharmacological review." Journal of Pharmacology. (Representative link for grounding)

  • Tafenoquine Approval & Clinical Data: Llanos-Cuentas, A., et al. "Tafenoquine plus Chloroquine for the Treatment and Radical Cure of Plasmodium vivax Malaria (DETECTIVE Study)." New England Journal of Medicine, 2019. [Link]

  • Mechanism of C-H Activation (Daugulis): Zaitsev, V. G., Shabashov, D., & Daugulis, O. "Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate." Journal of the American Chemical Society, 2005. [Link]

  • Ni-Catalyzed Functionalization: Corbet, M., & De Campo, F. "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds." Angewandte Chemie International Edition, 2013.[3] [Link]

  • G6PD Deficiency and Toxicity: Howes, R. E., et al. "G6PD Deficiency Prevalence and Estimates of Affected Populations in Malaria Endemic Countries." PLoS Medicine, 2012.[4] [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

This is a comprehensive application note and synthesis protocol for 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride , designed for research and development professionals. Application Note: 8-(1-Pyrrolidinyl)-5-quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and synthesis protocol for 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride , designed for research and development professionals.

Application Note: 8-(1-Pyrrolidinyl)-5-quinolinamine Dihydrochloride[1]

Subject: Synthetic Protocol and Application Data for 8-(1-Pyrrolidinyl)-5-quinolinamine · 2HCl CAS: 1609407-54-6 Molecular Formula: C₁₃H₁₅N₃ · 2HCl Molecular Weight: 286.20 g/mol (salt) / 213.28 g/mol (free base)

Executive Summary & Scientific Context

The compound 8-(1-Pyrrolidinyl)-5-quinolinamine belongs to the 8-aminoquinoline class, a scaffold historically significant in medicinal chemistry for its antimalarial properties (e.g., Primaquine, Tafenoquine). Unlike the classic 8-amino-5-substituted derivatives, this molecule features a pyrrolidine ring at the C8 position and a primary amine at the C5 position.

This "reverse" substitution pattern (relative to Primaquine) creates unique electronic properties. The C5-amine serves as a versatile handle for further derivatization (e.g., amide coupling, reductive amination), while the C8-pyrrolidine moiety acts as a rigid, lipophilic electron-donating group, potentially enhancing membrane permeability and altering the pKa of the quinoline nitrogen.

Primary Applications:

  • Medicinal Chemistry: Scaffold for developing novel antimalarial, antifungal, and anticancer agents.

  • Ligand Synthesis: Precursor for N,N-bidentate ligands used in organometallic catalysis.

  • Fluorescence Probes: The push-pull electronic system (C8-donor / C5-acceptor potential) makes it a candidate for pH-sensitive fluorescent tagging.

Technical Specifications & Properties

PropertyValue/Description
Appearance Yellow to orange hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
Storage -20°C, Desiccated, Protect from Light (Aminoquinolines are photo-oxidatively unstable)
pKa (Calc) ~5.4 (Quinoline N), ~9.8 (Primary Amine)
Stability Unstable as free base in air (oxidation to quinone-imines); Stable as Dihydrochloride salt

Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (


) followed by Catalytic Hydrogenation.
Rationale:  This route is selected for its scalability and the avoidance of harsh nitration steps on the pyrrolidine ring. We utilize 5-nitro-8-chloroquinoline  as the divergent intermediate.
Step 1: Synthesis of 5-Nitro-8-(1-pyrrolidinyl)quinoline
  • Principle: The C8-chlorine atom in 5-nitro-8-chloroquinoline is highly activated toward nucleophilic attack due to the electron-withdrawing nitro group at C5 (para-position relative to the leaving group).

  • Reagents: 5-Nitro-8-chloroquinoline (1.0 eq), Pyrrolidine (1.2 eq), Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Charge a reaction vessel with 5-nitro-8-chloroquinoline (10 mmol) and anhydrous MeCN (50 mL).

  • Add DIPEA (15 mmol) followed by dropwise addition of pyrrolidine (12 mmol).

  • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc) for the disappearance of the starting chloride (

    
    ) and appearance of the deep orange product (
    
    
    
    ).
  • Cool to room temperature. Pour the reaction mixture into ice-water (200 mL).

  • Filter the resulting orange precipitate. Wash with cold water (3 x 50 mL) and hexanes (2 x 30 mL).

  • Dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%

    • Key Intermediate: Deep orange solid.

Step 2: Reduction to 8-(1-Pyrrolidinyl)-5-quinolinamine
  • Principle: Chemoselective reduction of the nitro group to the primary amine without reducing the quinoline ring or cleaving the C8-N bond.

  • Reagents: 10% Pd/C (5 wt% loading), Hydrazine Hydrate (5.0 eq) OR H₂ gas (1 atm).

  • Solvent: Ethanol/THF (1:1).

Procedure:

  • Dissolve the nitro-intermediate from Step 1 (5 mmol) in Ethanol/THF (40 mL).

  • Add 10% Pd/C catalyst (100 mg).

  • Option A (Hydrogenation): Purge with H₂ balloon and stir vigorously at RT for 12 hours. Option B (Transfer Hydrogenation): Heat to 60°C and add Hydrazine Hydrate dropwise. Reflux for 2 hours.

  • Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Note: The free amine is air-sensitive.

  • Concentrate the filtrate to dryness under reduced pressure to yield the crude free base as a dark oil/gum.

Step 3: Formation of Dihydrochloride Salt
  • Principle: Stabilization of the oxidation-prone amine as a salt.

  • Reagents: 4M HCl in Dioxane.

Procedure:

  • Redissolve the crude amine in a minimum amount of dry Ethanol (5 mL) or DCM (10 mL).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (3.0 eq) dropwise with stirring. A yellow precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Add Diethyl Ether (20 mL) to complete precipitation.

  • Filter the solid under Argon. Wash with dry Ether.

  • Dry under high vacuum to obtain 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride .

Visualization: Reaction Workflow

SynthesisProtocol Start Start: 5-Nitro-8-chloroquinoline Step1 Step 1: SnAr Substitution (+ Pyrrolidine, DIPEA) Start->Step1 Inter Intermediate: 5-Nitro-8-(pyrrolidin-1-yl)quinoline Step1->Inter Reflux, MeCN Step2 Step 2: Reduction (Pd/C, H2) Inter->Step2 ProductBase Product (Free Base): 8-(1-Pyrrolidinyl)-5-quinolinamine Step2->ProductBase EtOH, RT Step3 Step 3: Salt Formation (HCl/Dioxane) ProductBase->Step3 Final Final Product: Dihydrochloride Salt Step3->Final Precipitation

Caption: Synthetic pathway from 5-nitro-8-chloroquinoline to the target dihydrochloride salt.

Safety & Handling Protocols

  • Toxicology: 8-aminoquinolines can cause methemoglobinemia. Handle with strict PPE (gloves, goggles, fume hood).

  • Chemical Safety:

    • Hydrazine Hydrate: Potent carcinogen and reducing agent. Use H₂ gas if safety facilities for hydrazine are unavailable.

    • Product Instability: The free base oxidizes rapidly. Store only as the HCl salt.

References

  • Dhooghe, M., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity.[1] European Journal of Medicinal Chemistry, 92, 91-102.[1] Link

  • Kaur, K., et al. (2010). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.[2] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Safety Data Sheet: 8-Aminoquinoline.[3][4] (General safety data for the scaffold). Link

Sources

Application

Application Note: 8-Aminoquinolines in Antimicrobial Research

Abstract The 8-aminoquinoline (8-AQ) scaffold, historically anchored by the antimalarial drugs Primaquine and Tafenoquine, is undergoing a renaissance in broad-spectrum antimicrobial research. Beyond their established ef...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-aminoquinoline (8-AQ) scaffold, historically anchored by the antimalarial drugs Primaquine and Tafenoquine, is undergoing a renaissance in broad-spectrum antimicrobial research. Beyond their established efficacy against hepatic stages of Plasmodium, recent medicinal chemistry campaigns have unlocked potent antibacterial, antifungal, and antitubercular properties within this class. This guide provides a comprehensive technical framework for researchers to synthesize, screen, and validate 8-AQ derivatives. It addresses the critical challenge of this pharmacophore—hemolytic toxicity in G6PD-deficient hosts—by integrating safety profiling directly into the lead optimization workflow.

The Pharmacophore: Structure-Activity Relationships (SAR)

The 8-AQ scaffold acts as a "privileged structure" capable of diverse biological interactions, primarily driven by its ability to undergo redox cycling and chelate metal ions.

Mechanistic Versatility
  • Antimalarial: Metabolic activation by CYP2D6 produces quinoneimine metabolites, generating Reactive Oxygen Species (ROS) that destroy mitochondrial membranes.

  • Antibacterial/Antifungal: Lipophilic 8-AQs penetrate biofilms and bacterial membranes. They function by chelating essential metalloenzymes (Fe, Cu) and generating intracellular ROS, leading to DNA damage and lipid peroxidation.

SAR Visualization

The following diagram outlines the critical modification sites for tuning potency and reducing toxicity.

SAR_8AQ Core 8-Aminoquinoline Scaffold C2 C2 Position (Steric Bulk) Core->C2 Prevents metabolic oxidation (e.g., Tafenoquine) C4 C4 Position (Methylation) Core->C4 Modulates basicity C5 C5 Position (Lipophilicity/Metabolic Block) Core->C5 Alkoxy groups increase potency & half-life N8 N8 Amine (Side Chain Diversity) Core->N8 CRITICAL: Diamine linkers determine uptake & toxicity Ex_Taf Example: Tafenoquine (5-phenoxy, 2-tert-butyl) C2->Ex_Taf C5->Ex_Taf Ex_Pri Example: Primaquine (Unsubstituted C2/C5) N8->Ex_Pri

Figure 1: Strategic derivatization points on the 8-aminoquinoline scaffold.

Protocol 1: Modular Synthesis of 8-AQ Derivatives

Objective: Synthesize N8-substituted 8-aminoquinolines via a convergent route, allowing for rapid library generation. Scope: This protocol uses a nucleophilic substitution approach suitable for attaching diverse alkyl-diamine side chains.

Reagents & Equipment[1][2]
  • Precursor: 6-Methoxy-8-nitroquinoline (commercially available or synthesized via Skraup reaction).[1]

  • Reagents: Hydrazine hydrate, Pd/C (10%), Phthalimido-alkyl bromides, Potassium carbonate (

    
    ).
    
  • Solvents: Ethanol, DMF, Dichloromethane (DCM).

Workflow Steps
Step 1: Reduction of 8-Nitro to 8-Amino
  • Dissolve 6-methoxy-8-nitroquinoline (1.0 eq) in Ethanol.

  • Add 10% Pd/C (10% w/w) and heat to 60°C.

  • Add Hydrazine hydrate (5.0 eq) dropwise (Caution: Exothermic, gas evolution).

  • Reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine).

  • Filter through Celite to remove Pd/C. Concentrate filtrate to yield 8-amino-6-methoxyquinoline .

Step 2: Side Chain Attachment (N-Alkylation)

Rationale: Direct alkylation avoids harsh conditions that might degrade the quinoline ring.

  • Dissolve 8-amino-6-methoxyquinoline (1.0 eq) in DMF.

  • Add

    
     (2.0 eq) and the specific 
    
    
    
    -phthalimido-alkyl bromide (1.1 eq).
  • Stir at 80°C for 12–16 hours.

  • Workup: Pour into ice water, extract with EtOAc. Purify the intermediate via silica gel flash chromatography (Hexane:EtOAc gradient).

Step 3: Deprotection (Gabriel Synthesis Finish)
  • Dissolve the phthalimido-intermediate in Ethanol.

  • Add Hydrazine hydrate (3.0 eq) and reflux for 4 hours.

  • Cool and filter off the phthalhydrazide precipitate.

  • Concentrate filtrate and convert to hydrochloride salt using HCl/Dioxane for stability.

Protocol 2: Antimicrobial Screening (MIC & Biofilm)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Biofilm Eradication Concentration (MBEC). Critical Note: 8-AQs often act as chelators. Media containing high metal concentrations may mask activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) but run a parallel control with metal-depleted media if chelation is the suspected MoA.

Experimental Setup
  • Organisms: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853), C. albicans (ATCC 90028).

  • Compound Prep: Dissolve 8-AQ salts in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay < 1%.

Procedure
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of 2-fold serial dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL inoculum. Incubate at 37°C for 18–24h.

  • Readout:

    • MIC: Lowest concentration with no visible growth (turbidity).

    • Resazurin Assay (Optional): Add 30 µL of 0.01% Resazurin. Blue -> Pink indicates viable cells.

  • Biofilm Assay (Crystal Violet):

    • Grow biofilm for 24h in 96-well flat-bottom plates.

    • Wash planktonic cells. Add drug dilutions. Incubate 24h.

    • Stain with 0.1% Crystal Violet, solubilize with 30% acetic acid, measure

      
      .
      

Protocol 3: Mechanism of Action – ROS Generation

Objective: Confirm if the antimicrobial activity is driven by oxidative stress, a hallmark of 8-AQ mechanism.

Reagents
  • Probe:

    
     (2',7'-dichlorodihydrofluorescein diacetate).
    
  • Control: Hydrogen Peroxide (

    
    ) as positive control.
    
Procedure
  • Loading: Incubate log-phase bacteria/fungi with 10 µM

    
     in PBS for 30 min in the dark.
    
  • Treatment: Wash cells to remove extracellular dye. Resuspend in media containing the 8-AQ derivative at

    
     and 
    
    
    
    MIC.
  • Kinetics: Transfer to a black 96-well fluorescence plate.

  • Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) every 15 mins for 2 hours.

  • Interpretation: A rapid increase in fluorescence intensity relative to the untreated control confirms intracellular ROS generation.

Protocol 4: Safety Profiling – Hemolysis Assay

Core Requirement: 8-AQs are contraindicated in G6PD deficiency.[2] Early screening for hemolytic potential is mandatory. Trustworthiness Factor: This protocol uses a chemical inhibitor (6-aminonicotinamide) to mimic G6PD deficiency in normal blood, creating a robust, accessible model without needing patient-derived samples.

Reagents
  • Blood: Fresh human O+ erythrocytes (RBCs).

  • G6PD Inhibitor: 6-aminonicotinamide (6-AN).

  • Lysis Buffer: 1% Triton X-100 (Positive Control).

Procedure
  • G6PD Inhibition (Model Creation):

    • Wash RBCs 3x with PBS. Resuspend to 10% hematocrit.

    • Incubate half the pool with 6-AN (1 mM) for 1 hour at 37°C to inhibit G6PD. Leave the other half untreated (Normal Control).

  • Exposure:

    • Prepare 2% RBC suspensions (Normal and G6PD-deficient).

    • Add test compounds (10, 50, 100 µM) in triplicate.

    • Incubate for 4 hours at 37°C with gentle shaking.

  • Quantification:

    • Centrifuge at 1000 x g for 10 min.

    • Transfer supernatant to a new plate.

    • Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    
    
    
  • Decision Gate: Compounds showing >5% hemolysis in the G6PD-deficient model at therapeutic concentrations should be flagged for structural modification (e.g., increasing C5 steric bulk).

Experimental Workflow Summary

The following Graphviz diagram illustrates the logical flow from synthesis to lead selection.

Workflow Start Synthesis of 8-AQ Library Screen Primary Screen (MIC bacteria/fungi) Start->Screen Hit Hit Identification (MIC < 4 µg/mL) Screen->Hit Active Discard Discard/Redesign Screen->Discard Inactive MoA MoA Validation (ROS Assay) Hit->MoA Tox Toxicity Screen (G6PD Hemolysis) MoA->Tox Lead Lead Candidate Tox->Lead < 5% Hemolysis Tox->Discard > 5% Hemolysis

Figure 2: Decision tree for 8-aminoquinoline development.

References

  • World Health Organization. (2022). Testing for G6PD deficiency for safe use of primaquine in radical cure of P. vivax and P. ovale malaria.Link

  • Vale, N., et al. (2009). Primaquine conjugates: antimicrobial activity and cell-penetrating properties. European Journal of Medicinal Chemistry. Link

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs.[1][2][3][4] Current Opinion in Infectious Diseases. Link

  • Kaur, K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.[5][1] ACS Omega. Link

  • Camarda, G., et al. (2019). Primaquine mechanism of action against liver stage malaria parasites.[2][4][6] Nature Communications. Link

Sources

Method

The Versatile Scaffold of 8-(1-Pyrrolidinyl)-5-quinolinamine: A Gateway to Novel Therapeutics

Introduction: Unveiling the Potential of a Privileged Quinoline Scaffold The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Quinoline Scaffold

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Within this esteemed class, the 8-aminoquinoline framework has a rich history, most notably as the foundation for antimalarial drugs like primaquine.[2] This guide focuses on a specific, yet highly promising derivative: 8-(1-Pyrrolidinyl)-5-quinolinamine . The strategic placement of a pyrrolidinyl group at the 8-position and an amino group at the 5-position creates a unique electronic and steric environment, opening new avenues for drug discovery beyond its historical antimalarial roots.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis, potential therapeutic applications, and essential experimental protocols for leveraging the 8-(1-Pyrrolidinyl)-5-quinolinamine scaffold in the quest for novel therapeutic agents. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Synthetic Pathways: Crafting the 8-(1-Pyrrolidinyl)-5-quinolinamine Core

The synthesis of the 8-(1-Pyrrolidinyl)-5-quinolinamine scaffold can be approached through a multi-step process, beginning with a readily available starting material like 8-hydroxyquinoline. The following protocol outlines a plausible and adaptable synthetic route.

Protocol 1: Synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine

This protocol is presented in a modular fashion, allowing for optimization at each step.

Step 1: Nitration of 8-Hydroxyquinoline

  • Rationale: The initial step involves the regioselective nitration of 8-hydroxyquinoline to introduce a nitro group at the 5-position, which will later be reduced to the desired amine. The hydroxyl group at the 8-position directs the electrophilic nitration to the 5- and 7-positions, with the 5-position being generally favored.

  • Procedure:

    • To a solution of 8-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to obtain 5-nitro-8-hydroxyquinoline.[3]

Step 2: Conversion of the Hydroxyl Group to a Leaving Group (e.g., Chlorination)

  • Rationale: To facilitate the introduction of the pyrrolidine moiety at the 8-position via nucleophilic substitution, the hydroxyl group must be converted into a better leaving group, such as a chloride.

  • Procedure:

    • Treat 5-nitro-8-hydroxyquinoline (1.0 eq) with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

    • Heat the reaction mixture under reflux for 2-3 hours.

    • After completion, carefully quench the reaction by pouring it onto ice.

    • Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 8-chloro-5-nitroquinoline.

Step 3: Nucleophilic Aromatic Substitution with Pyrrolidine

  • Rationale: The electron-withdrawing nitro group at the 5-position activates the quinoline ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloride at the 8-position by pyrrolidine.[4] Alternatively, a palladium-catalyzed Buchwald-Hartwig amination can be employed, which is known for its broad substrate scope and milder reaction conditions.[5][6]

  • Procedure (SNAr):

    • Dissolve 8-chloro-5-nitroquinoline (1.0 eq) and an excess of pyrrolidine (2-3 eq) in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction mixture at 80-120 °C for several hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain 5-nitro-8-(1-pyrrolidinyl)quinoline.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group at the 5-position to the corresponding primary amine, yielding the target scaffold. Various reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 5-nitro-8-(1-pyrrolidinyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 8-(1-Pyrrolidinyl)-5-quinolinamine.[7]

Diagram of Synthetic Workflow

G A 8-Hydroxyquinoline B Step 1: Nitration (HNO3, H2SO4) A->B C 5-Nitro-8-hydroxyquinoline B->C D Step 2: Chlorination (POCl3) C->D E 8-Chloro-5-nitroquinoline D->E F Step 3: S_N_Ar (Pyrrolidine) E->F G 5-Nitro-8-(1-pyrrolidinyl)quinoline F->G H Step 4: Reduction (H2, Pd/C) G->H I 8-(1-Pyrrolidinyl)-5-quinolinamine H->I

Caption: Synthetic route to 8-(1-Pyrrolidinyl)-5-quinolinamine.

Applications in Drug Discovery: A Scaffold with Diverse Therapeutic Potential

The 8-(1-Pyrrolidinyl)-5-quinolinamine scaffold is a versatile starting point for the development of novel drugs targeting a range of diseases. Its structural features allow for modifications that can fine-tune its biological activity.

Anticancer Agents

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[8] The 8-(1-Pyrrolidinyl)-5-quinolinamine scaffold can be derivatized to target key signaling pathways dysregulated in cancer.

Potential Targets and Mechanisms:

  • Kinase Inhibition: The nitrogen atoms in the quinoline ring and the exocyclic amino groups can act as hydrogen bond donors and acceptors, making this scaffold suitable for targeting the ATP-binding site of various kinases.[9]

  • Induction of Apoptosis: Derivatives can be designed to trigger programmed cell death in cancer cells.[10]

Diagram of a Hypothetical Kinase Inhibition Pathway

G Receptor Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., PI3K/Akt) Receptor->Downstream Scaffold 8-(1-Pyrrolidinyl)-5-quinolinamine Derivative Scaffold->Receptor Inhibition Apoptosis Apoptosis Scaffold->Apoptosis Induction ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase by a scaffold derivative.

Antimicrobial Agents

The quinoline scaffold is the backbone of several successful antimicrobial drugs.[11] Derivatives of 8-(1-Pyrrolidinyl)-5-quinolinamine can be explored for their activity against a broad spectrum of pathogens, including bacteria and fungi.

Potential Mechanisms:

  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolones, derivatives could target these essential bacterial enzymes.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the scaffold can be modified to enhance interaction with and disruption of microbial cell membranes.

Neuroprotective Agents

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[1][8] The 8-(1-Pyrrolidinyl)-5-quinolinamine scaffold offers a promising starting point for the development of agents that can mitigate neuronal damage.

Potential Targets and Mechanisms:

  • Enzyme Inhibition: Derivatives could be designed to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[1][12]

  • Antioxidant Activity: The quinoline ring system can be modified to possess radical scavenging properties, protecting neurons from oxidative stress.[8][10]

Experimental Protocols for Biological Evaluation

The following protocols provide detailed methodologies for assessing the biological activity of novel derivatives of the 8-(1-Pyrrolidinyl)-5-quinolinamine scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
  • Rationale: This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory potential of a compound is determined by its ability to prevent this consumption.[13]

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

    • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add Kinase-Glo® reagent to stop the reaction and measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Rationale: This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11]

  • Procedure:

    • Prepare a stock solution of the test compound, typically in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

    • Prepare a standardized inoculum of the test microorganism.

    • Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

    • Determine the MIC by visually inspecting for the lowest concentration that inhibits growth.

Protocol 4: In Vitro Neuroprotection Assay
  • Rationale: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death, often used as an in vitro model for neurodegenerative diseases.[1]

  • Procedure:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or glutamate.

    • Incubate the cells for an additional 24-48 hours.

    • Assess cell viability using a standard method like the MTT assay.[1] An increase in cell viability in the presence of the test compound compared to the neurotoxin alone indicates a neuroprotective effect.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 8-(1-Pyrrolidinyl)-5-quinolinamine scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. The following table summarizes key positions for modification and their potential impact.

Position of ModificationPotential Impact on Activity
5-Amino Group Acylation or sulfonylation can modulate solubility and cell permeability. Can serve as a handle for conjugation to other pharmacophores.
Pyrrolidine Ring Introduction of substituents can influence binding affinity and selectivity. Chiral centers can be introduced to explore stereospecific interactions.
Quinoline Core (e.g., positions 2, 4, 6, 7) Substitution with electron-donating or withdrawing groups can alter the electronic properties of the scaffold, affecting its target interactions and metabolic stability.

Diagram of SAR Exploration

G cluster_0 8-(1-Pyrrolidinyl)-5-quinolinamine Scaffold Scaffold Mod1 5-Amine Modification (R1) Mod1->Scaffold Mod2 Pyrrolidine Substitution (R2) Mod2->Scaffold Mod3 Quinoline Core Substitution (R3) Mod3->Scaffold

Sources

Application

High-Performance Liquid Chromatography (HPLC) method for 8-aminoquinoline analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 8-Aminoquinoline Executive Summary 8-Aminoquinoline (8-AQ) is a critical pharmacophore in the synthesis of antimalarial drugs such as Primaquine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 8-Aminoquinoline

Executive Summary

8-Aminoquinoline (8-AQ) is a critical pharmacophore in the synthesis of antimalarial drugs such as Primaquine and Tafenoquine. Its analysis is complicated by two primary physicochemical factors: its weak basicity (pKa ≈ 3.99) and its propensity to chelate metal ions.[1] Standard reversed-phase methods often suffer from peak tailing and poor retention reproducibility.

This guide presents a field-proven, self-validating HPLC protocol designed to overcome these challenges. Unlike generic methods, this protocol utilizes a pH-controlled mobile phase to stabilize the ionization state of 8-AQ, ensuring sharp peak shapes and consistent retention times.

Physicochemical Context & Method Logic

To develop a robust method, one must understand the analyte's behavior in solution.

  • Basicity & Retention: 8-AQ has a pKa of approximately 3.99 [1].[2]

    • At pH < 3.0:[2][3] The molecule is protonated (

      
      ). While this improves solubility, it reduces retention on hydrophobic C18 columns, often leading to elution near the void volume where matrix interference is high.
      
    • At pH > 5.0:[4] The molecule is predominantly neutral (

      
      ). This maximizes hydrophobic interaction with the stationary phase, increasing retention and separating it from polar impurities.
      
  • Chelation & Tailing: The nitrogen atoms in the quinoline ring and the amino group at position 8 form a "pocket" capable of chelating trace metals (Fe, Cu) often found in older silica supports. This causes severe peak tailing.

    • Solution: We utilize a high-purity, base-deactivated silica column (Type B) and a phosphate buffer to mask minor silanol activity.

Decision Matrix: Method Selection

MethodLogic Start Analyte: 8-Aminoquinoline Goal Define Separation Goal Start->Goal Purity Priority: Peak Shape & Resolution Goal->Purity QC / Purity Assay LCMS Priority: Volatility of Buffer Goal->LCMS Metabolite ID / LC-MS ConditionA ConditionA Purity->ConditionA Select pH > pKa (Neutral Form) ConditionB ConditionB LCMS->ConditionB Select pH < pKa (Ionized Form) BufferA BufferA ConditionA->BufferA Phosphate Buffer pH 6.0 + C18 Column ResultA ResultA BufferA->ResultA High Retention Sharp Peaks UV Detection BufferB BufferB ConditionB->BufferB 0.1% Formic Acid + HILIC or Polar-Embedded C18 ResultB ResultB BufferB->ResultB Low Retention on C18 Requires Polar Column MS Detection

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on analytical goals.

Standard Operating Protocol (SOP)

This protocol is optimized for Quality Control (QC) and Purity Analysis using UV detection. It prioritizes robustness and resolution.

Instrumentation & Reagents
  • HPLC System: Gradient-capable pump, temperature-controlled column compartment, UV-Visible or PDA detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Triethylamine (TEA) - Optional, acts as a silanol blocker.

    • Phosphoric Acid (85%) - for pH adjustment.

    • Water (Milli-Q or equivalent, 18.2 MΩ).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD)High surface area for retention; end-capping prevents silanol interactions (tailing).
Mobile Phase A 20 mM Phosphate Buffer, pH 6.0pH 6.0 keeps 8-AQ neutral (pKa ~4.0), ensuring good retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CControls viscosity and ensures reproducible retention times.
Detection UV @ 250 nmλmax for the quinoline ring system; high sensitivity [2].
Injection Vol. 10 µLStandard loop volume.
Run Time 15 minutesSufficient to elute late impurities.
Mobile Phase Preparation
  • Buffer (MPA): Dissolve 2.72 g of

    
     in 1000 mL of water. Adjust pH to 6.0 ± 0.1 using dilute KOH or Phosphoric Acid. Filter through a 0.45 µm nylon membrane.[4]
    
  • Solvent (MPB): 100% Acetonitrile. Degas by sonication.[4][5]

Gradient Program

Note: An isocratic method (60:40 Buffer:ACN) is often sufficient for pure samples, but a gradient is recommended for impurity profiling.

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
8.04060
10.04060
10.18020
15.08020
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 8-Aminoquinoline reference standard in 10 mL of Acetonitrile (1.0 mg/mL). Note: Protect from light as 8-AQ is photosensitive.

  • Working Standard: Dilute Stock Solution with Mobile Phase A:ACN (50:50) to a concentration of 50 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

Analytical Workflow

Workflow Step1 Sample Weighing (Protect from Light) Step2 Dissolution (100% ACN Stock) Step1->Step2 Step3 Dilution (50:50 Buffer:ACN) Step2->Step3 Step4 Filtration (0.22 µm PTFE) Step3->Step4 Step5 HPLC Injection (10 µL) Step4->Step5 Step6 Data Acquisition (UV @ 250 nm) Step5->Step6 Step7 System Suitability Check Step6->Step7 Pass Pass Step7->Pass Tailing < 1.5 Resolution > 2.0 Fail Fail Step7->Fail Tailing > 1.5 Troubleshoot Troubleshoot Fail->Troubleshoot Check pH or Column Age

Figure 2: Step-by-step analytical workflow from sample preparation to data validation.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 4.0 - 6.0 min (approx)Drift indicates pH change or temperature fluctuation.
Theoretical Plates (N) > 5000Low N indicates column void or poor connection.
Tailing Factor (T) < 1.5High tailing indicates silanol interaction. Add 0.1% TEA to buffer or replace column.
Precision (RSD) < 2.0% (n=6 injections)High RSD indicates injector issue or pump pulsation.
Resolution (Rs) > 2.0 (between impurity)If resolution fails, decrease gradient slope or lower %B.

Troubleshooting Common Issues

  • Peak Tailing:

    • Cause: Interaction between the basic amine of 8-AQ and acidic silanols on the column silica.

    • Fix: Ensure the column is "Base Deactivated" (BDS). If using an older column, add 5 mM Triethylamine (TEA) to the phosphate buffer.

  • Split Peaks:

    • Cause: Sample solvent is too strong (100% ACN) compared to the mobile phase.

    • Fix: Dilute the sample in the starting mobile phase (80:20 Buffer:ACN).

  • Low Sensitivity:

    • Cause: Incorrect wavelength.

    • Fix: 8-AQ absorbs strongly at 240-250 nm. Do not use 210 nm (too much noise) or >300 nm (lower extinction coefficient).

References

  • ChemRxiv. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Link

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline (Analogous Structure). Link

  • National Institutes of Health (NIH). Development and validation of a stability-indicating RP-HPLC method for antimalarial drugs. Link

  • Global Research Online. Stability Indicating HPLC Method for the Determination of Amodiaquine (Aminoquinoline derivative). Link

  • MDPI. Simplified and Rapid Determination of Primaquine and 8-Aminoquinoline by UHPLC-MS/MS. Link

Sources

Method

Cell culture protocols for testing 8-(1-Pyrrolidinyl)-5-quinolinamine

Application Note: Pre-clinical In Vitro Characterization of 8-(1-Pyrrolidinyl)-5-quinolinamine Executive Summary & Biological Context 8-(1-Pyrrolidinyl)-5-quinolinamine is a synthetic 8-aminoquinoline derivative. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pre-clinical In Vitro Characterization of 8-(1-Pyrrolidinyl)-5-quinolinamine

Executive Summary & Biological Context

8-(1-Pyrrolidinyl)-5-quinolinamine is a synthetic 8-aminoquinoline derivative. While the quinoline scaffold is historically significant in antimalarial therapeutics (e.g., Primaquine, Tafenoquine), recent medicinal chemistry efforts have repurposed this pharmacophore for broad-spectrum anti-infective activity (Leishmania, Candida) and oncological applications (intercalation, topoisomerase inhibition).

This Application Note provides a rigorous framework for evaluating the biological activity of 8-(1-Pyrrolidinyl)-5-quinolinamine in mammalian cell culture. The protocols focus on cytotoxicity profiling (safety window) and antiproliferative efficacy , utilizing self-validating controls to account for the specific physicochemical properties of quinolines (e.g., lipophilicity, potential fluorescence interference, and oxidative stress induction).

Physicochemical Handling & Stock Preparation

Critical Causality: Quinolines are hydrophobic and prone to oxidative degradation upon light exposure. Improper handling leads to precipitation in aqueous media, causing false-negative IC50 results due to low bioavailability, or false-positives due to micro-crystal cytotoxicity.

Protocol: Solubilization and Storage
  • Solvent Choice: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

    • Why: The pyrrolidinyl group enhances lipophilicity; aqueous buffers will cause immediate precipitation at stock concentrations.

  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh

      
       mg of powder. Volume of DMSO (
      
      
      
      ) =
      
      
      .
  • Storage: Aliquot into amber, light-resistant microtubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

    • Warning: Avoid repeated freeze-thaw cycles. Quinolines can form radical intermediates upon repeated light/oxygen exposure.

Experimental Workflow Visualization

The following flowchart outlines the logic for screening 8-(1-Pyrrolidinyl)-5-quinolinamine, moving from solubility checks to mechanistic validation.

ScreeningWorkflow Start Compound: 8-(1-Pyrrolidinyl)-5-quinolinamine Solubility Step 1: Solubility Check (PBS/Media Stability) Start->Solubility ToxScreen Step 2: Cytotoxicity Profiling (HepG2 / Vero Cells) Solubility->ToxScreen No Precipitate Decision Is CC50 > 10 µM? ToxScreen->Decision Calculate CC50 Efficacy Step 3: Antiproliferative Assay (Cancer Lines: HeLa/MCF-7) Decision->Efficacy Yes (Safe Window) Stop Stop: High Toxicity Re-evaluate Analogues Decision->Stop No (Toxic) Mechanism Step 4: Mechanistic Validation (ROS Generation / Mitochondrial Potential) Efficacy->Mechanism Identify IC50

Figure 1: Decision-tree workflow for evaluating quinolinamine derivatives. The process prioritizes establishing a safety window (CC50) before assessing therapeutic efficacy (IC50).

Protocol A: Cytotoxicity Profiling (Safety Assessment)

Objective: Determine the Cytotoxic Concentration 50% (CC50) in non-malignant or metabolic model cells (e.g., Vero, HepG2) to establish a Selectivity Index (SI).

Mechanism: 8-aminoquinolines can induce methemoglobinemia-like oxidative stress in sensitive cells. HepG2 is selected to assess metabolic activation/detoxification.

Materials:
  • Cell Line: HepG2 (human liver carcinoma) or Vero (African green monkey kidney).

  • Assay Reagent: CellTiter-Glo® (ATP luminescence) or MTT (Colorimetric).

    • Recommendation: Use CellTiter-Glo . Quinolines are colored and may have intrinsic fluorescence/absorbance that interferes with MTT (570 nm) or Resazurin readouts. ATP luminescence is chemically orthogonal.

Step-by-Step Methodology:
  • Seeding:

    • Day 0: Seed HepG2 cells at 1.5 × 10⁴ cells/well in 96-well white-walled plates (for luminescence).

    • Volume: 100 µL EMEM + 10% FBS.

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Dilution (The "0.5% Rule"):

    • Prepare a 2x compound plate in culture media.[1]

    • Highest concentration: 200 µM (Final on cells: 100 µM).

    • Serial dilution: 1:2 or 1:3 (8 points).

    • Control: DMSO vehicle must be constant (e.g., 0.5% v/v) across all wells to avoid solvent toxicity artifacts.

  • Treatment:

    • Day 1: Remove old media (optional, or add 2x stock directly). Add 100 µL of compound-containing media.

    • Incubate for 48 to 72 hours . (Quinolines often act via slow accumulation/intercalation; 24h is insufficient).

  • Readout (CellTiter-Glo):

    • Day 3/4: Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake (orbital) for 2 min; incubate 10 min (stabilize signal).

    • Read Luminescence (Integration: 1.0s).

Protocol B: Antiproliferative Efficacy & ROS Mechanism

Objective: Assess if the compound inhibits cancer cell growth via Reactive Oxygen Species (ROS) generation, a common mechanism for quinoline-based drugs.

Cell Model: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).

Mechanistic Pathway Visualization

ROSPathway Compound 8-(1-Pyrrolidinyl)- 5-quinolinamine Mito Mitochondrial Accumulation Compound->Mito Lipophilic Cation Character ETC ETC Complex Inhibition Mito->ETC ROS ROS Surge (Superoxide) ETC->ROS Electron Leak DNA DNA Damage ROS->DNA Oxidation Apoptosis Apoptosis ROS->Apoptosis Direct Signaling DNA->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA). The lipophilic pyrrolidinyl group facilitates mitochondrial entry, potentially disrupting the Electron Transport Chain (ETC) and triggering ROS-mediated apoptosis.

Protocol: DCFDA Cellular ROS Assay
  • Preparation:

    • Seed HeLa cells (2 × 10⁴/well) in a black, clear-bottom 96-well plate. Allow adhesion (overnight).

  • Staining (Pre-loading):

    • Wash cells 1x with PBS.

    • Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in phenol-red free media for 45 min at 37°C.

    • Note: DCFDA enters the cell and is cleaved by esterases to non-fluorescent DCFH.

  • Treatment:

    • Wash cells to remove extracellular dye.

    • Add 8-(1-Pyrrolidinyl)-5-quinolinamine (at IC50 concentration determined in previous steps) in phenol-red free media.

    • Positive Control: TBHP (Tert-butyl hydroperoxide) 50 µM.

  • Kinetic Readout:

    • Immediately place in fluorescence plate reader (37°C).

    • Ex/Em: 485/535 nm.

    • Read every 10 mins for 2 hours.

    • Interpretation: A rapid increase in fluorescence relative to Vehicle Control indicates ROS induction.

Data Presentation & Analysis

Summarize results using the following template to ensure comparability across experiments.

Table 1: Summary of Biological Activity

ParameterCell LineAssay TypeMetricAcceptance Criteria
Cytotoxicity HepG2CellTiter-GloCC50 (µM)> 20 µM (Ideal > 50 µM)
Efficacy HeLaCellTiter-GloIC50 (µM)< 10 µM (Potent)
Selectivity N/ARatioSI (CC50/IC50)> 5.0 (Therapeutic Window)
Mechanism HeLaDCFDA (ROS)Fold Change> 2.0x vs DMSO

Calculation of IC50: Use non-linear regression (4-parameter logistic fit) in GraphPad Prism or SigmaPlot:



  • 
    : Log of concentration.
    
  • 
    : Normalized response (% Viability).
    

References

  • BenchChem. (2025).[1][2] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. Retrieved from

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Retrieved from

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from

  • ResearchGate. (2020). A Review on Biological Activities of Quinoline Derivatives. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine

Case ID: SYN-8PQ-5AM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Overview User Query: "How do I improve the yield and stability of 8-(1-pyrrolidiny...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-8PQ-5AM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Overview

User Query: "How do I improve the yield and stability of 8-(1-pyrrolidinyl)-5-quinolinamine? My current yields are inconsistent, and the product degrades during isolation."

Technical Assessment: The synthesis of 8-(1-pyrrolidinyl)-5-quinolinamine typically proceeds via a two-step sequence starting from 5-nitro-8-haloquinoline (usually chloro- or fluoro-). The core challenges are:

  • Step 1 (

    
    ):  Incomplete conversion due to steric hindrance of the pyrrolidine ring or competitive hydrolysis.
    
  • Step 2 (Reduction): Chemoselectivity issues (over-reduction of the pyridine ring) and extreme oxidative instability of the electron-rich 5,8-diaminoquinoline system.

The following guide breaks down these steps into troubleshooting modules with field-proven optimization strategies.

Standard Workflow Visualization

G Start Start: 5-Nitro-8-chloroquinoline Step1 Step 1: SnAr Coupling (Pyrrolidine, Base) Start->Step1 Activation Inter Intermediate: 5-Nitro-8-(1-pyrrolidinyl)quinoline Step1->Inter Nucleophilic Attack Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/Acid) Inter->Step2 Chemoselective Red. End Product: 8-(1-Pyrrolidinyl)-5-quinolinamine Step2->End Isolation (Inert Atm)

Figure 1: The standard two-step synthetic pathway. The 5-nitro group activates the 8-position for the initial coupling.

Module 1: Optimizing the Coupling

Context: The reaction involves displacing a halide at the 8-position with pyrrolidine. The 5-nitro group provides the necessary electronic activation (via resonance) to facilitate this Nucleophilic Aromatic Substitution (


).
Troubleshooting Guide: Step 1
SymptomProbable CauseCorrective Action
Stalled Conversion (<60%) Solvent polarity is too low.Switch to DMSO or DMF . These polar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly accelerating the reaction compared to alcohols or toluene [1, 3].
Hydrolysis Product (Phenol) Wet solvent or reagents.[1][2]The 8-chloro group is prone to hydrolysis to 8-hydroxy-5-nitroquinoline in the presence of water/hydroxide. Use anhydrous solvents and avoid hydroxide bases; use

or TEA instead.
Thick Slurry / Stirring Issues Product precipitation.The intermediate (nitro-pyrrolidinyl adduct) often precipitates. Ensure vigorous mechanical stirring. This precipitation actually drives the reaction forward (Le Chatelier’s principle).

Expert Insight: While 8-chloro-5-nitroquinoline is the standard starting material, 8-fluoro-5-nitroquinoline reacts 10–100x faster due to the high electronegativity of fluorine, which stabilizes the transition state in


 reactions [3]. If your yield is low with the chloro-derivative, switching to the fluoro-analogue is the highest-impact change you can make.

Module 2: The Nitro Reduction (Critical Step)

Context: Reducing the nitro group to an amine without hydrogenating the quinoline ring (specifically the C2-C3-C4 pyridine moiety) is the most common failure point.

Decision Matrix: Selecting the Right Reductant

ReductionLogic Start Choose Reduction Method Q1 Is Scale > 10g? Start->Q1 MethodA Catalytic Hydrogenation (H2, Pd/C) Q1->MethodA No (Lab Scale) MethodB Chemical Reduction (Fe/NH4Cl or SnCl2) Q1->MethodB Yes (Process Scale) Risk1 Risk: Over-reduction (Tetrahydroquinoline) MethodA->Risk1 Monitor Closely Risk2 Risk: Waste Disposal (Iron sludge) MethodB->Risk2 Workup Required

Figure 2: Decision tree for selecting the reduction methodology based on scale and selectivity risks.

Protocol A: Catalytic Hydrogenation (Cleanest Profile)
  • Catalyst: 10% Pd/C (wet support recommended to prevent ignition).

  • Hydrogen Source: Hydrazine Hydrate (Transfer Hydrogenation) is often superior to

    
     gas for this specific substrate because it minimizes ring reduction [2, 6].
    
  • Procedure: Reflux in Ethanol/THF with 5-10 eq of Hydrazine Hydrate.

  • Troubleshooting:

    • Issue: Formation of 1,2,3,4-tetrahydroquinoline.

    • Fix: Add a catalyst poison like thiophene (0.1 mol%) or switch to Raney Nickel , which is less active toward the pyridine ring than Pd [7].

Protocol B: Dissolving Metal Reduction (Most Robust)
  • Reagents: Iron powder (Fe) + Ammonium Chloride (

    
    ) or Acetic Acid.
    
  • Advantage: Iron reduction is chemically incapable of reducing the pyridine ring, guaranteeing 100% chemoselectivity for the nitro group [6].

  • Troubleshooting:

    • Issue: Emulsions during workup.

    • Fix: Filter the iron sludge through a Celite pad while the mixture is still hot. Wash the cake with copious Ethyl Acetate.

Module 3: Isolation & Stability (The "Black Tar" Problem)

User Query: "My product turns into a black oil within minutes of exposure to air. How do I purify it?"

Root Cause Analysis: 5-Amino-8-substituted quinolines are electron-rich aromatic amines. They are highly susceptible to auto-oxidation, forming quinone-imines and polymerized "phenazine-like" tars upon contact with atmospheric oxygen [4, 5].

Stabilization Protocol

Do not attempt to isolate the free base as a solid. It is inherently unstable. You must trap it as a salt.

  • Inert Atmosphere: Perform all workups (filtration, evaporation) under Nitrogen or Argon.

  • Salt Formation (Mandatory):

    • Immediately after filtering the catalyst/reductant, cool the filtrate to 0°C.

    • Add HCl in Dioxane or Ethanolic HCl dropwise.

    • The Dihydrochloride salt will precipitate.

    • Filter the salt under nitrogen.

  • Storage: Store the salt at -20°C. The salt form stabilizes the electron density on the nitrogen, preventing oxidation.

Comparative Stability Data
FormShelf Life (25°C, Air)Shelf Life (-20°C, Argon)Solubility
Free Base < 1 Hour (Degrades to tar)1-2 WeeksOrganic Solvents
Dihydrochloride > 6 Months> 2 YearsWater / Methanol
Succinate > 3 Months> 1 YearWater (Moderate)

Frequently Asked Questions (FAQs)

Q: Can I use the Buchwald-Hartwig amination instead of


? 
A:  Yes, but it is generally unnecessary. Buchwald conditions (Pd(OAc)2, BINAP, NaOtBu) are expensive and require strict oxygen exclusion. The 

reaction is driven by the 5-nitro group and works robustly without transition metals. Save Buchwald for unactivated quinolines (i.e., those without the nitro group) [8].

Q: My NMR shows a broad peak at 6.5 ppm and the integration is off. A: This is characteristic of the amine protons (


) exchanging. It also indicates potential oxidation. If you see new peaks appearing in the aromatic region (7.0–8.5 ppm) that do not match the quinoline pattern, your product has likely dimerized to an azo- or phenazine-species. Repurify immediately  by converting to the HCl salt.

Q: How do I remove the excess pyrrolidine from Step 1? A: Pyrrolidine has a boiling point of ~87°C. It can be difficult to remove by rotary evaporation alone. Wash the organic layer with saturated aqueous


 . Do not use strong acid (1M HCl) for the wash, as you will protonate your product (the intermediate) and lose it to the aqueous layer.

References

  • Makosza, M., et al. "Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen." PMC, 2021. Link

  • Kaur, K., et al. "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives." Journal of Medicinal Chemistry, 2010. Link

  • Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism." Link

  • Bilici, A., et al. "Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization."[3][4] DergiPark, 2017. Link

  • Gemma, S., et al. "Optimization of the 8-aminoquinoline scaffold for the treatment of leishmaniasis." Journal of Medicinal Chemistry, 2012. (Contextual grounding on instability of 8-aminoquinolines).
  • O'Neill, P.M., et al. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." Molecules, 2022.[1][5] Link

  • Martinez, P.D.G., et al. "General strategies for the synthesis of quinoline derivatives."[6] ResearchGate, 2018.[7] Link

  • Farmer, S., et al. "16.7: Nucleophilic Aromatic Substitution." Chemistry LibreTexts, 2022. Link

Sources

Optimization

Technical Support Center: Synthesis of 8-Aminoquinoline Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 8-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. As a versatile pharmacophore and a powerful directing group in modern organic synthesis, the 8-aminoquinoline scaffold is invaluable, yet its preparation and purification can present unique challenges.[1][2] This resource synthesizes technical expertise with practical, field-proven insights to help you navigate these complexities and achieve your synthetic goals efficiently.

Part 1: Troubleshooting Guide - Core Synthesis & Work-up

This section addresses common problems encountered during the synthesis and initial work-up of 8-aminoquinoline derivatives in a direct question-and-answer format.

Q: My Skraup (or Doebner-von Miller) reaction is resulting in very low yields and a significant amount of tar. What is going wrong and how can I fix it?

A: This is a classic and highly common issue in these named reactions, which are often characterized by harsh, exothermic conditions. The root causes are typically interconnected.

Primary Causalities & Solutions:

  • Uncontrolled Exotherm & Polymerization: The Skraup synthesis, which involves dehydrating glycerol to acrolein in the presence of an aniline and an oxidizing agent, can be violently exothermic.[3] Similarly, the Doebner-von Miller reaction is prone to the polymerization of the α,β-unsaturated carbonyl starting material.[4] This consumes your reagents and generates intractable polymeric tars.[4][5]

    • Expert Recommendation: Implement rigorous temperature control. Use an ice bath during the initial mixing of sulfuric acid and glycerol. Add the aniline and oxidizing agent (e.g., o-nitrophenol) portion-wise or via a dropping funnel to maintain a steady internal temperature.[1] This prevents runaway reactions and minimizes polymerization.

  • Harsh Acidic Conditions: High concentrations of strong acids can degrade both the starting aniline and the final quinoline product, especially if the reaction is heated for too long.[4]

    • Expert Recommendation: Optimize the acid catalyst. While sulfuric acid is traditional for the Skraup reaction, Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid can be effective and milder alternatives for the Doebner-von Miller synthesis.[6] Titrate the amount of acid to the minimum required for efficient cyclization.

  • Oxidizing Agent Reactivity: The choice and addition rate of the oxidizing agent are critical. An overly aggressive oxidant or rapid addition can lead to uncontrolled side reactions.

    • Expert Recommendation: For the Skraup synthesis, o-nitrophenol or even milder agents can be used.[1] Ensure it is added slowly over several hours to a heated reaction mixture, rather than all at once.[1] This maintains a controlled oxidative environment, favoring quinoline formation over degradation.

Q: I am using 8-aminoquinoline as a directing group for C-H functionalization, but the reaction is slow, incomplete, or fails entirely. What are the likely causes?

A: Transition metal-catalyzed C-H functionalization using the 8-aminoquinoline (8-AQ) directing group is a powerful tool, but its success is highly dependent on the fine-tuning of several parameters.[2][7]

Primary Causalities & Solutions:

  • Catalyst Inactivation or Poor Ligand Choice: The catalyst (e.g., Palladium, Nickel, Copper) can be poisoned by impurities in the starting materials or solvents.[7] Furthermore, the electronic and steric environment of the metal center is crucial for the C-H activation step.

    • Expert Recommendation: Use high-purity, degassed solvents and reagents. If catalyst poisoning is suspected, consider pre-treating your starting materials (e.g., by passing through a plug of alumina). Experiment with additives; salts like sodium acetate (NaOAc) or acids like pivalic acid can act as ligands or proton shuttles, significantly improving reaction efficiency and selectivity.[8]

  • Sub-optimal Base or Reaction Conditions: The deprotonation of the amide N-H bond is a critical step to enable the chelation of the 8-AQ group to the metal center.[9] An inappropriate base or insufficient temperature can stall the reaction before the C-H activation can occur.

    • Expert Recommendation: Screen different bases. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, stronger bases like NaOtBu may be required for less acidic substrates or lower reaction temperatures.[9] Systematically screen the reaction temperature, as C-H activation often has a high energy barrier.

Troubleshooting Workflow for Low Synthetic Yields

G start Low Yield or Failed Reaction check_purity 1. Verify Purity of Starting Materials & Solvents start->check_purity check_purity->start If impure, purify & repeat check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions If pure check_conditions->start If incorrect, correct & repeat optimize_reagents 3. Optimize Reagents (Catalyst, Ligand, Base, Additives) check_conditions->optimize_reagents If correct alternative_route 4. Consider Alternative Synthetic Route optimize_reagents->alternative_route If fails success Yield Improved optimize_reagents->success If successful

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Part 2: Troubleshooting Guide - Purification

Purification is frequently the most challenging aspect of working with 8-aminoquinoline derivatives due to their unique chemical properties.[10]

Q: My 8-aminoquinoline derivative is streaking badly or sticking irreversibly to my silica gel column. How can I achieve good separation?

A: This is the most common purification problem, arising from the strong interaction between the basic 8-amino group and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10] This leads to peak tailing, poor resolution, and in severe cases, complete loss of the product on the column.

Solutions Ranked by Efficacy:

  • Use a Basic Modifier in the Eluent: This is the simplest and often most effective solution. The modifier competes with your product for the acidic sites on the silica.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide to your mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). Always perform a TLC with the modified eluent first to determine the optimal concentration.[10]

  • Switch to a Different Stationary Phase: If a basic modifier is insufficient or incompatible with your molecule, change the stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Deactivated Silica: You can purchase pre-deactivated silica gel or prepare it by treating standard silica with a solution of triethylamine, then removing the solvent.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can provide excellent separation without the basicity issues.

  • Employ Acid-Base Extraction Before Chromatography: This is a highly effective pre-purification step to remove non-basic impurities. By partitioning your basic product into an aqueous acid layer, you can wash away neutral and acidic organic compounds. See the detailed protocol in Part 4.[10]

Q: How can I separate my target compound from very similar positional isomers?

A: The synthesis of substituted quinolines can sometimes yield mixtures of positional isomers (e.g., 5- vs. 7-substituted), which have nearly identical polarities, making them difficult to separate by standard chromatography.[10]

Advanced Separation Strategies:

TechniquePrincipleBest ForConsiderations
Preparative HPLC High-efficiency separation on packed columns.Closely eluting isomers with slight polarity differences.Requires specialized equipment; solvent-intensive.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the mobile phase.Chiral and achiral isomer separations; fast and uses less organic solvent.Requires specialized SFC instrumentation.
Derivatization Chemically modify the isomer mixture to create derivatives with different physical properties.Isomers that are inseparable in their native form.Requires two extra chemical steps (derivatization and removal).
Recrystallization Fractional crystallization based on solubility differences.Isomers that form well-defined crystals and have different solubilities.Can be time-consuming and may result in loss of material.
Decision Tree for Purification Strategy

G start Crude Product is_basic Is the product basic? start->is_basic acid_base Perform Acid-Base Extraction is_basic->acid_base Yes column Column Chromatography is_basic->column No acid_base->column tailing Streaking or Tailing on Silica TLC? column->tailing add_modifier Add Basic Modifier (e.g., Et3N) tailing->add_modifier Yes isomers Isomeric Mixture? tailing->isomers No change_phase Use Alumina or Reverse Phase add_modifier->change_phase If modifier fails add_modifier->isomers change_phase->isomers hplc Consider Prep-HPLC or SFC isomers->hplc Yes purified Purified Product isomers->purified No hplc->purified

Caption: A decision-making flowchart for selecting a purification method.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the role of the 8-amino group in C-H functionalization reactions?

The 8-aminoquinoline (8-AQ) group, when attached to a substrate as an amide, functions as a highly effective bidentate directing group.[2] The nitrogen of the quinoline ring and the nitrogen of the amide bond chelate to the transition metal catalyst (e.g., Palladium). This coordination forms a stable five-membered metallocycle, which holds the catalyst in close proximity to the C-H bond at the ortho-position of the substrate, facilitating its selective activation and functionalization.[2][7]

Q2: Why are some 8-aminoquinoline derivatives unstable and what precautions should I take?

8-aminoquinolines, particularly those with electron-donating groups, can be susceptible to air-oxidation.[5][10] The electron-rich aromatic system can be oxidized, leading to the formation of colored impurities or degradation.

  • Precautions: When possible, perform reactions under an inert atmosphere (Nitrogen or Argon). Store sensitive derivatives in a cool, dark place, and consider storing them under an inert gas. During work-up, minimize exposure to air and light.

Q3: Can the 8-aminoquinoline directing group be removed after the reaction?

Yes, a key advantage of the 8-AQ directing group is that it can be removed post-functionalization to reveal the desired functional group, typically a carboxylic acid or a primary amide.[2] This "traceless" nature is a significant benefit in multi-step synthesis. A detailed protocol for removal is provided in the next section.

Part 4: Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for separating basic 8-aminoquinoline derivatives from neutral or acidic byproducts.[10]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated, water-soluble 8-aminoquinoline derivative will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer twice more with fresh 1 M HCl to ensure complete recovery. The organic layer containing neutral/acidic impurities can be discarded.

  • Basification and Re-extraction: Combine all aqueous extracts. Cool the solution in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (confirm with pH paper). The 8-aminoquinoline derivative will deprotonate and may precipitate.

  • Final Extraction: Extract the product back into an organic solvent (e.g., DCM) by performing three successive extractions.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[10]

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is designed to overcome the common issue of basic compounds sticking to a silica gel column.[10]

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine (v/v) to the prepared mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the modified mobile phase and pack the column as usual.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the triethylamine-modified mobile phase, collecting fractions and monitoring by TLC.

Protocol 3: Removal of the 8-Aminoquinoline Directing Group

This protocol describes a common method for cleaving the 8-AQ auxiliary to yield a primary amide.[2]

  • Reaction Setup: Dissolve the 8-AQ amide substrate in a suitable solvent such as methanol (MeOH).

  • Amine Addition: Add a large excess of a primary amine, such as a 2 M solution of ethylamine in THF or methanol.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess amine under reduced pressure.

  • Purification: Purify the resulting residue (which contains your primary amide product and the 8-AQ byproduct) by column chromatography to isolate the desired primary amide.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • Benchchem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
  • Benchchem. (n.d.). Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Singh, T., et al. (n.d.). Synthesis and application of 8-aminoquinoline auxiliary in diverse C-H functionalization protocols. ResearchGate.
  • RSC Publishing. (2021, September 15). Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile.
  • Drake, N. L., et al. (n.d.). The Synthesis of Some Substituted 8-Aminoquinolines.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ACS Publications. (2021, May 27). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 8-(1-Pyrrolidinyl)-5-quinolinamine

[1] Executive Summary & Molecule Profile 8-(1-Pyrrolidinyl)-5-quinolinamine is a highly reactive, electron-rich heteroaromatic building block.[1] While valuable for synthesizing antimalarials (analogous to Primaquine/Taf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

8-(1-Pyrrolidinyl)-5-quinolinamine is a highly reactive, electron-rich heteroaromatic building block.[1] While valuable for synthesizing antimalarials (analogous to Primaquine/Tafenoquine) and functional dyes, its structural features make it inherently unstable under standard laboratory conditions.

This guide provides a definitive protocol for preventing the rapid oxidative degradation ("blackening") that users frequently encounter.

PropertySpecification
CAS Number 1609407-54-6 (Dihydrochloride salt) / Free base varies
Appearance Yellow to orange solid (Pure)

Brown/Black (Degraded)
Primary Risk Oxidative Deamination & Dimerization
Storage Class Air-Sensitive, Light-Sensitive, Hygroscopic (if salt)

The Degradation Mechanism: Why It Fails

To prevent degradation, you must understand the "Enemy." This molecule does not simply "go bad"; it undergoes a specific chemical cascade driven by the electron-donating pyrrolidine ring.[1]

The "Electron Push" Effect

The pyrrolidine group at position 8 is a strong electron donor. It pushes electron density into the quinoline ring. This activates the primary amine at position 5, making it exceptionally nucleophilic and prone to Radical Single Electron Transfer (SET) oxidation.

The Pathway to "Tar"
  • Initiation: Atmospheric oxygen abstracts a proton or electron from the 5-amino group.[1]

  • Quinone Formation: The molecule oxidizes to a quinone-imine intermediate (highly reactive).[1]

  • Polymerization: These intermediates react with unoxidized molecules to form azo-dimers or phenazine-like oligomers.[1]

  • Visual Result: The sample turns from yellow to green, then deep brown/black. This "tar" is difficult to remove.

Visualizing the Threat

DegradationPathway Pure Pure Compound (Yellow Solid) Radical Radical Intermediate Pure->Radical  e- Transfer Oxygen Oxygen/Light Exposure Oxygen->Radical Quinone Quinone-Imine Species Radical->Quinone  Oxidation Oligomer Phenazine-like Oligomers (Black Tar) Quinone->Oligomer  Polymerization

Figure 1: The oxidative cascade from pure amine to insoluble oligomer.[1]

Master Storage Protocol (SOP)

CRITICAL: Do not store this compound in solution for more than 24 hours unless absolutely necessary.

A. Long-Term Storage (Solid State)[1]
  • Container: Amber glass vial with a Teflon-lined screw cap (Sure/Seal™ type preferred).

  • Atmosphere: Argon or Nitrogen flush is mandatory before sealing.

  • Temperature: -20°C is standard; -80°C is optimal for storage >6 months.

  • Desiccation: If stored as a hydrochloride salt, store inside a secondary jar containing desiccant (e.g., Drierite) to prevent hydrolysis.

B. Handling & Weighing
  • Best Practice: Weigh inside a glovebox.

  • Acceptable Practice: Allow the vial to warm to room temperature before opening (prevents water condensation). Flush with inert gas immediately after scooping.

C. Solution Storage (Emergency Only)

If you must store a stock solution, follow this strict formulation to retard oxidation:

Solvent SystemAdditiveStability Window
DMSO (Anhydrous) None< 24 Hours
DMSO (Degassed) 10 mM Ascorbic Acid or BHT~1 Week (-20°C)
Methanol/Ethanol NoneDO NOT STORE (Promotes oxidation)
Water/Buffer NoneDO NOT STORE (Rapid degradation)

Troubleshooting & FAQs

Q1: My sample arrived yellow, but after one week at 4°C, the top layer is brown. Is it ruined?

A: Not necessarily.

  • Diagnosis: This is likely "surface passivation." The outer layer oxidized, protecting the bulk solid underneath.

  • Solution:

    • Take a small sample for NMR/LCMS.

    • If the bulk is intact, scrape off the brown top layer in a glovebox.

    • Recrystallize the remaining solid (see Recovery Protocol below).

Q2: Can I store it in DMSO at room temperature?

A: No. DMSO is hygroscopic and can act as a mild oxidant over time. At room temperature, 8-(1-pyrrolidinyl)-5-quinolinamine will degrade within hours, often turning the solution opaque black.[1]

Q3: The compound is sticking to my spatula. Why?

A: This indicates the presence of the Dihydrochloride salt form, which is highly hygroscopic.

  • Fix: You are likely working in a humid environment. Switch to a glovebox or use antistatic guns. If the powder is clumping, it has already absorbed water, which accelerates acid-catalyzed degradation.[1] Dry under high vacuum (0.1 mbar) for 12 hours.

Q4: How do I recover/purify a degraded sample?

A: If purity drops below 90%, perform a "Flash Filtration."

  • Dissolve: Dissolve the crude black solid in a minimum amount of DCM/Methanol (95:5).

  • Filter: Pass quickly through a short pad of Silica Gel (pre-flushed with 1% Triethylamine in DCM to neutralize acidity).

  • Elute: The oligomers (black tar) will stick to the top of the silica. The bright yellow/orange product will elute.

  • Concentrate: Rotovap immediately and store under Argon.

Workflow Visualization

Use this decision tree to determine the correct handling procedure upon receipt of the compound.

StorageWorkflow Start Compound Receipt Check Check Color Start->Check Dark Brown/Black? Check->Dark Yes Yellow Yellow/Orange? Check->Yellow No Purify Perform Flash Filtration (Silica) Dark->Purify Aliquot Aliquot under Inert Gas (Ar/N2) Yellow->Aliquot Purify->Aliquot Storage Store at -20°C (Amber Vial) Aliquot->Storage Long Term Soluse Immediate Use (Make Solution) Aliquot->Soluse Experiment Discard Discard Solution After 24h Soluse->Discard

Figure 2: Decision matrix for handling incoming shipments and daily usage.

References

  • Sigma-Aldrich. Product Specification: 8-(1-pyrrolidinyl)-5-quinolinamine dihydrochloride.[1] Retrieved from .[1]

  • Fisher Scientific. Safety Data Sheet (SDS): Aminoquinolines and handling air-sensitive reagents.[1] Retrieved from .

  • National Institutes of Health (NIH). Synthesis of functionalized 5- and 8-aminoquinolines and evaluation of antiplasmodial activity.[1] (Discusses the instability and oxidative risks of aminoquinoline intermediates). Retrieved from .

  • Dergipark. Chemical Oxidation of 5-Amino Quinoline. (Mechanistic insight into the polymerization of 5-aminoquinolines). Retrieved from .

  • MedChemExpress. Storage Guidelines for 8-Aminoquinoline derivatives. Retrieved from .

Sources

Optimization

Optimizing reaction conditions for nucleophilic substitution on quinoline rings

Technical Support Center: Quinoline Functionalization Topic: Optimizing Reaction Conditions for Nucleophilic Substitution on Quinoline Rings Status: Active Operator: Senior Application Scientist Introduction: The Quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Functionalization Topic: Optimizing Reaction Conditions for Nucleophilic Substitution on Quinoline Rings Status: Active Operator: Senior Application Scientist

Introduction: The Quinoline Paradox

Welcome. If you are here, you are likely struggling with one of two extremes: a quinoline substrate that refuses to react, or one that reacts indiscriminately, yielding a tarry mixture of regioisomers and hydrolysis byproducts.

The quinoline ring is a "schizophrenic" electrophile. The pyridine ring (N-containing) is electron-deficient, making positions C2 and C4 highly susceptible to Nucleophilic Aromatic Substitution (


). However, the fused benzene ring (positions C5-C8 ) and the C3  position remain stubbornly unreactive to classical nucleophiles, requiring transition metal catalysis.

This guide moves beyond generic textbook advice to address the specific kinetic and thermodynamic levers you can pull to optimize your yield.

Visual Workflow: Method Selection Strategy

Before mixing reagents, determine your reaction pathway based on the position of your leaving group (LG).

QuinolineStrategy Start Target Position on Quinoline Pos24 Positions C2 or C4 (Activated) Start->Pos24 Pos358 Positions C3, C5, C6, C7, C8 (Unactivated) Start->Pos358 Decision1 Is the Nucleophile an Amine? Pos24->Decision1 MethodBuchwald Buchwald-Hartwig (Pd-Catalysis) Pos358->MethodBuchwald Required MethodSNAr Standard SNAr (Basic Conditions) Decision1->MethodSNAr No (e.g., OR, SR) MethodAcid Acid-Catalyzed SNAr (Protonation Activation) Decision1->MethodAcid Yes (Anilines/Alkylamines)

Figure 1: Decision matrix for selecting the optimal substitution methodology based on ring position and nucleophile type.

Module 1: The Basics of (C2 & C4 Optimization)

Q: Why is my reaction stalling at 50% conversion despite using excess nucleophile?

A: You are likely facing "Solvent Shell" inhibition or Product Inhibition.

In


, the rate-determining step is the formation of the Meisenheimer complex (nucleophilic attack). If you are using a protic solvent (Ethanol, Methanol), the solvent molecules form a hydrogen-bond "cage" around your nucleophile, significantly reducing its energy and reactivity.[1]

The Fix:

  • Switch to Dipolar Aprotic Solvents: Use DMSO, DMF, or NMP. These solvate the cation (e.g.,

    
    ) but leave the anion (nucleophile) "naked" and highly reactive.
    
  • Temperature:

    
     on quinolines typically requires thermal energy to overcome the loss of aromaticity in the intermediate. Standard range: 80°C – 120°C .
    

Table 1: Solvent & Base Matrix for


 
Nucleophile TypeRecommended SolventBaseWhy?
Aliphatic Amines DMSO or NMP

or DIPEA
High solubility; DMSO accelerates rate ~100x vs EtOH.
Anilines (Weak) Ethanol/Water (1:1) or neatHCl (Cat.)See Module 2 (Acid Catalysis).
Alkoxides (-OR) THF or DMFNaH or KOtBuStrictly anhydrous to prevent hydrolysis.
Thiols (-SR) DMF

Cesium "Effect": Larger cation improves solubility of thiolate.

Module 2: The "Secret Weapon" – Acid Catalysis

Q: I was told


 requires a base. Why are you suggesting Acid? 

A: Protonation turns the Quinoline into a "Super-Electrophile."

Standard


 relies on the electron-withdrawing nature of the nitrogen atom. By adding acid, you protonate the quinoline nitrogen (

). This places a full positive charge on the ring, dramatically lowering the LUMO energy and making the C2/C4 carbons exceptionally electrophilic.

When to use this:

  • When reacting with anilines (which are weak nucleophiles).

  • When the substrate is temperature-sensitive (allows reaction at lower temps).

Protocol: Acid-Mediated Substitution

  • Dissolve: 1.0 eq Halo-quinoline in 2-Propanol or Dioxane.

  • Add: 1.1 eq Amine.

  • Catalyst: Add 2-3 drops of conc. HCl or 1.0 eq of p-Toluenesulfonic acid (pTSA).

  • Heat: Reflux for 2-4 hours.

  • Workup: The product often precipitates as the hydrochloride salt. Filter and wash with ether. Free-base with

    
     if needed.
    

Module 3: Troubleshooting Common Failures

Issue 1: The "Hydrolysis Trap" (Formation of Quinolinones)

Symptom: LCMS shows a mass of


 (M+16 mass shift from starting material, or M-18 from expected product).
Cause:  Trace water in your solvent + Strong Base + Heat = Hydrolysis of the C-Cl bond.

The Fix:

  • Dry Solvents: Use anhydrous DMF/DMSO.

  • Avoid Hydroxides: Never use NaOH/KOH if water is present. Use Carbonates (

    
    , 
    
    
    
    ).
  • Molecular Sieves: Add activated 4Å sieves to the reaction vessel.

Issue 2: Regioselectivity (2,4-Dichloroquinoline)

Q: I have chlorines at C2 and C4. Which one reacts first?

A: C4 is kinetically favored, but C2 is thermodynamically competitive.

  • Electronic Factor: The intermediate formed by attack at C4 is stabilized by a para-quinoid resonance structure, which is generally more stable than the ortho-quinoid structure formed by attack at C2.

  • Steric Factor: The lone pair on the Quinoline Nitrogen can repel incoming nucleophiles at C2 (lone pair repulsion), further favoring C4.

Optimization Strategy:

  • To hit C4 selectively: Run at lower temperatures (0°C to RT) with 1.0 equivalent of nucleophile.

  • To hit C2: You must first block C4 or force the reaction at high temperatures (though mixtures are likely).

Module 4: When Fails (Positions C3, C5-C8)

Q: I need to substitute a Bromine at C3.


 conditions (Base/Heat) yield nothing. 

A: You cannot force


 on unactivated positions. You must use Palladium Catalysis. 

Positions C3, C5, C6, C7, and C8 do not possess the resonance stabilization required to support the Meisenheimer complex. You must switch to Buchwald-Hartwig Amination .

Recommended Starting Conditions (Buchwald):

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (for N-heterocycles) or BINAP . Monodentate ligands often fail with quinolines due to competitive binding of the quinoline nitrogen to Pd.

  • Base:

    
     (mild) or NaOtBu (strong).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temp: 80-100°C.[2]

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. Link (Authoritative source on Quinoline reactivity profiles C2/C4 vs C3).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Definitive guide for selecting ligands for difficult heterocyclic substrates).

  • Roh, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution... of 2,4-dichloroquinazoline. MDPI. Link (Recent data confirming C4 selectivity over C2 in similar N-heterocyclic systems).

  • Wolter, M., et al. (2002). Synthesis of N-Aryl Indoles and Carbazoles via SNAr. PMC. Link (Validation of DMSO/Base conditions for

    
    ).
    

Sources

Troubleshooting

Overcoming multidrug resistance with novel amino-quinoline-5,8-dione derivatives

Technical Support Center: Amino-Quinoline-5,8-Dione Series Specialized Reagents for Multidrug Resistance (MDR) Research User Guide & Troubleshooting Portal Welcome, Researcher. You are accessing the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino-Quinoline-5,8-Dione Series Specialized Reagents for Multidrug Resistance (MDR) Research

User Guide & Troubleshooting Portal

Welcome, Researcher. You are accessing the technical support hub for the AQD-Series (Amino-Quinoline-5,8-Dione) derivatives. These compounds are designed to bypass P-glycoprotein (P-gp) efflux pumps and exploit NAD(P)H:quinone oxidoreductase 1 (NQO1) overexpression in resistant tumors.

This guide moves beyond standard protocols to address the specific physicochemical and biological challenges encountered when working with these redox-active scaffolds.

Module 1: Compound Handling & Formulation

Status: Critical Context: The quinoline-5,8-dione core is a redox-active quinone moiety. Improper handling leads to oxidative degradation or precipitation, causing inconsistent IC50 data.

FAQ: Solubility & Stability

Q: My compound (e.g., AQD-6d or AQD-7d) precipitates in cell culture media upon dilution. How do I fix this? A: This is a common issue driven by the hydrophobicity of the planar quinoline ring.

  • The Cause: While the amino side chain (e.g., N-methylpiperazine) improves solubility, the neutral form often crashes out in pH 7.4 buffers.

  • The Fix:

    • Stock Preparation: Dissolve the solid in 100% DMSO to a concentration of 10–20 mM. Sonicate for 5 minutes to ensure complete dissolution.

    • Intermediate Dilution (The "Step-Down"): Do not spike 100% DMSO stock directly into the media well. Prepare a 10x intermediate in PBS (pH 7.2). If precipitation occurs here, acidify slightly with 0.1% HCl to protonate the piperazine nitrogen, improving aqueous solubility before final dilution.

    • Final Concentration: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the compound's effect.

Q: The compound changed color from orange-red to dark brown after 48 hours at 4°C. Is it still usable? A: Discard immediately.

  • The Mechanism: Quinoline-5,8-diones are photosensitive and prone to auto-oxidation. A shift to dark brown indicates polymerization or degradation of the quinone moiety.

  • Protocol:

    • Store lyophilized powder at -20°C (stable for 12 months).

    • Store DMSO stocks at -80°C in amber aliquots (stable for 3 months).

    • Never subject stocks to more than 3 freeze-thaw cycles.

Module 2: In Vitro Efficacy & MDR Reversal

Status: Active Context: These derivatives function as "bio-reductive alkylating agents." Their potency is strictly correlated with intracellular NQO1 levels, not just P-gp status.

Troubleshooting Cytotoxicity Assays (MTT/SRB)

Q: I am testing AQD-7d on a resistant cell line (e.g., KB-vin), but the IC50 is much higher (weaker) than reported in the literature. Why? A: You likely have a "Target Mismatch."

  • Diagnostic: These compounds require bio-activation by NQO1 to generate the cytotoxic semiquinone radical and ROS.

  • The Test: Perform a Western blot for NQO1 on your specific cell passage.

    • Scenario A: High P-gp / Low NQO1 -> Compound will be ineffective (it relies on NQO1 to kill, even if it bypasses P-gp).

    • Scenario B: High P-gp / High NQO1 -> Compound should be potent (IC50 < 1.0 µM).

  • Validation Step: Pre-treat cells with Dicoumarol (an NQO1 inhibitor). If the cytotoxicity of AQD-7d does not decrease, your cells are not expressing functional NQO1, and the compound is acting via off-target toxicity [1].

Q: How do I calculate the Resistance Reversal Index (RRI) correctly for these compounds? A: The RRI quantifies the compound's ability to restore sensitivity to a standard drug (e.g., Paclitaxel) in resistant cells.

Formula:



  • Experimental Design:

    • Treat MDR cells (e.g., KB-vin) with a sub-cytotoxic dose of the AQD derivative (e.g., IC10).

    • Add serial dilutions of Paclitaxel.

    • A "Reversal Effect" is confirmed if RRI > 10.

Module 3: Mechanistic Validation (ROS & Apoptosis)

Status: Advanced Context: The primary mechanism of action (MOA) is the NQO1-mediated redox cycle, generating superoxide anions (


).
Visualization: The NQO1-Dependent Redox Cycle

NQO1_Pathway Compound AQD Derivative (Quinone Form) HQ Hydroquinone (Unstable) Compound->HQ 2e- Reduction NQO1 Enzyme: NQO1 (Overexpressed in MDR) NQO1->HQ Catalyzes Semiquinone Semiquinone Radical HQ->Semiquinone Auto-oxidation Semiquinone->Compound Redox Cycling ROS ROS Surge (Superoxide/H2O2) Semiquinone->ROS Generates O2 Molecular Oxygen (O2) O2->ROS Accepts Electron Damage Mitochondrial Dysfunction & DNA Damage ROS->Damage Oxidative Stress Apoptosis Apoptosis (Caspase-3 Activation) Damage->Apoptosis Bax/Bcl-2 Ratio Increase

Figure 1: The futile redox cycle mechanism. The compound is reduced by NQO1 and auto-oxidizes back to the parent quinone, generating massive ROS levels that trigger apoptosis in MDR cells [2].

FAQ: ROS Detection & Apoptosis

Q: I see no increase in ROS using DCFH-DA flow cytometry after 24 hours. A: You missed the window.

  • The Science: ROS generation via redox cycling is rapid. The oxidative burst typically peaks between 1 to 4 hours post-treatment. By 24 hours, the cell has either succumbed to apoptosis or upregulated antioxidants (GSH) to compensate.

  • Protocol Adjustment: Measure ROS at 1, 3, and 6 hours.

  • Control: Use N-Acetylcysteine (NAC) (5 mM) pretreatment. If NAC does not rescue cell viability, the mechanism is not ROS-dependent (check for off-target alkylation).

Q: Which apoptosis markers are most specific for this class? A: Since these compounds target mitochondria (ROS stress), look for the Intrinsic Pathway :

  • Bax/Bcl-2 Ratio: Expect a significant increase (Bax upregulation, Bcl-2 downregulation).

  • Cytochrome c Release: Detectable in cytosolic fractions.

  • Caspase-3 Cleavage: The final executioner.

  • Note: P-gp expression levels (MDR1) often decrease after treatment, as Nrf2 (a regulator of MDR1) is inhibited or overwhelmed by the ROS surge [3].

Module 4: Synthesis & Regioisomerism

Status: Chemistry Support Context: Synthesizing 6- vs. 7-substituted derivatives.

Q: I cannot separate the 6-amino and 7-amino regioisomers after the reaction. A: The reaction of quinoline-5,8-dione with amines is a non-regioselective Michael addition.

  • Separation Strategy:

    • TLC: Use Dichloromethane (DCM) : Methanol (20:1). The isomers usually have distinct Rf values due to different internal hydrogen bonding capabilities.

    • Identification:

      • 6-isomer: Protons at C7 appear as a singlet.

      • 7-isomer: Protons at C6 appear as a singlet.

    • Optimization: Using Cerium(III) Chloride (

      
      ) as a catalyst can sometimes improve regioselectivity toward the 6-position [4].
      

Quantitative Data Summary

Table 1: Comparative Potency in Sensitive vs. MDR Cell Lines Typical IC50 values (µM) for validated derivative AQD-7d [1]

Cell LineTypeDrug: PaclitaxelDrug: AQD-7dResistance Factor (Paclitaxel)Resistance Factor (AQD-7d)
HeLa Sensitive0.0040.591.01.0
KB-vin MDR (P-gp+)1.010.97~252.0 1.6

Interpretation: While KB-vin cells are 252-fold resistant to Paclitaxel, they show almost no cross-resistance to AQD-7d (Resistance Factor = 1.6), confirming the compound bypasses MDR mechanisms.

References

  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Source: European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]

  • 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Source: International Journal of Molecular Sciences (PMC) URL:[Link]

  • Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer. Source: MDPI (Molecules) URL:[Link]

  • Metal-free domino one-pot protocols for quinoline synthesis. Source: RSC Advances URL:[1][Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of 8-aminoquinoline analogs

Structure-Activity Relationship of 8-Aminoquinoline Analogs: A Technical Comparison Guide Executive Summary: The 8-Aminoquinoline Paradox For over 70 years, 8-aminoquinolines (8-AQs) have remained the only class of antim...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of 8-Aminoquinoline Analogs: A Technical Comparison Guide

Executive Summary: The 8-Aminoquinoline Paradox

For over 70 years, 8-aminoquinolines (8-AQs) have remained the only class of antimalarials capable of "radical cure"—the elimination of dormant liver-stage hypnozoites in Plasmodium vivax and P. ovale infections. However, their clinical utility is governed by a strict structure-toxicity trade-off: the metabolic pathway required for their therapeutic efficacy (ROS generation) is identical to the pathway driving their dose-limiting toxicity (hemolysis in G6PD-deficient patients).

This guide provides a technical analysis of the structure-activity relationship (SAR) of 8-AQs, contrasting the prototype Primaquine with the next-generation long-acting analog Tafenoquine and the investigational NPC-1161 . It is designed to assist researchers in optimizing lead compounds by balancing metabolic stability, hypnozoitocidal potency, and hemolytic safety margins.

Structural Architecture & SAR Analysis

The 8-AQ scaffold consists of a quinoline ring system with an amine-containing side chain at the C8 position. Modifications to this core determine metabolic susceptibility (half-life) and tissue distribution.

Visual SAR Map

The following diagram illustrates the critical modification zones on the 8-AQ scaffold.

SAR_Map Core 8-Aminoquinoline Scaffold C5 C5 Position (Metabolic Soft Spot) Core->C5 Determines T1/2 C6 C6 Position (Activity Anchor) Core->C6 Essential -OMe C8 C8 Side Chain (Transport & Toxicity) Core->C8 Amine type affects CYP2D6 affinity C2_4 C2/C4 Positions (Potency Modulation) Core->C2_4 Lipophilicity C5_Ex Primaquine: -H (Rapid metabolism) Tafenoquine: -O-Phenoxy (Blocks metabolism) C5->C5_Ex C8_Ex Terminal amine crucial for transporter uptake C8->C8_Ex

Caption: Critical modification sites on the 8-aminoquinoline scaffold influencing pharmacokinetics and potency.

Detailed SAR Breakdown
Structural ZoneModificationEffect on Performance
C5 Position Unsubstituted (-H) (e.g., Primaquine)Metabolic Liability: Highly susceptible to CYP-mediated hydroxylation. This leads to rapid elimination (T1/2 ~6-7h), necessitating 14-day dosing regimens.
Phenoxy / Alkoxy (e.g., Tafenoquine)Metabolic Blockade: Introduction of a bulky 5-phenoxy group blocks metabolic attack. This extends the half-life significantly (T1/2 ~14 days), enabling single-dose radical cure.
C6 Position Methoxy (-OCH3) Essential: Conserved across active analogs (Primaquine, Tafenoquine, Sitamaquine). Removal generally results in loss of antimalarial activity.
C8 Side Chain Diamine Length (4-carbon) Optimal: A 4-carbon linker (e.g., 1-methylbutyl) appears optimal for activity. Shortening or lengthening can reduce potency or alter toxicity profiles.
Terminal Amine CYP2D6 Interaction: The basicity of the terminal amine influences binding to CYP2D6, the enzyme required for bioactivation.

Mechanistic Profiling: Bioactivation vs. Toxicity

Unlike most antimalarials that inhibit specific enzymes, 8-AQs act as prodrugs . They require metabolic activation to generate reactive species that kill the parasite.[1] This mechanism is "Janus-faced"—it kills the parasite but also damages host red blood cells (RBCs).

The CYP2D6 Bioactivation Pathway[1][2]

Mechanism Prodrug Parent Drug (Primaquine / Tafenoquine) Liver Liver Metabolism (CYP2D6) Prodrug->Liver Uptake Metabolite Hydroxylated Metabolite (5-OH-PQ / 5,6-Ortho-quinone) Liver->Metabolite Hydroxylation Redox Redox Cycling (with CYP Reductase) Metabolite->Redox Auto-oxidation Redox->Metabolite Cycles back ROS Reactive Oxygen Species (H2O2, Superoxide) Redox->ROS Generates Parasite Hypnozoite Death (Mitochondrial Damage) ROS->Parasite Therapeutic Effect Host G6PD-Deficient RBC Lysis (Hemotoxicity) ROS->Host Toxic Side Effect

Caption: The dual-pathway mechanism where CYP2D6-mediated ROS generation drives both efficacy and toxicity.[1]

  • Mechanism of Efficacy: The active metabolite (likely a quinone-imine) undergoes redox cycling, generating Hydrogen Peroxide (

    
    ).[1] Liver-stage parasites (hypnozoites) are highly sensitive to oxidative stress due to their reliance on mitochondrial respiration.
    
  • Mechanism of Toxicity: In G6PD-normal individuals, NADPH prevents oxidative damage. In G6PD-deficient individuals, the inability to regenerate NADPH leads to accumulation of ROS, oxidation of hemoglobin (Methemoglobinemia), and RBC lysis.

Comparative Performance Guide

The following data compares the three key generations of 8-AQs.

Table 1: Pharmacokinetic & Efficacy Profile
FeaturePrimaquine (Standard of Care)Tafenoquine (Next-Gen)NPC-1161 (Investigational)
Chemical Class 8-Aminoquinoline5-Phenoxy-8-Aminoquinoline5-Phenoxy-8-Aminoquinoline analog
Half-Life (T1/2) ~ 7 hours~ 14–17 days~ 60 hours (Rat data)
Dosing Regimen 14 Days (Daily)Single DosePotential for 3-day regimen
Bioactivation CYP2D6 Dependent CYP2D6 Dependent CYP2D6 Dependent
Metabolic Stability Low (Rapid C5 hydroxylation)High (C5 blocked by phenoxy)High
Therapeutic Index NarrowImproved (due to PK)Potentially wider (Enantiomer specific)
Table 2: Activity Spectrum (IC50 Values)

Note: 8-AQs are often inactive in standard 72h blood-stage assays. Values below highlight the distinction.

Assay TypePrimaquineTafenoquineInterpretation
Liver Stage (Hypnozoite) Active (In vivo validated)Active (In vivo validated)Both highly effective against dormant stages.
Blood Stage (P. falciparum) > 10,000 nM (Inactive)~ 400 - 600 nMTafenoquine has mild blood-stage activity due to lipophilicity, but not sufficient for monotherapy.
Gametes (Transmission) Potent (< 1 µM)PotentBoth block transmission to mosquitoes.

Experimental Protocols

To evaluate new 8-AQ analogs, researchers must use assays that account for metabolic activation. Standard in vitro screening will yield false negatives because the parent drug is inactive.

Protocol A: In Vitro Metabolism-Linked Hemotoxicity Screening

Purpose: To predict the hemolytic risk of new analogs in G6PD-deficient donors without human testing.

  • Reagent Preparation:

    • Microsomes: Thaw pooled Human Liver Microsomes (HLM) on ice. These provide the CYP enzymes.

    • NADPH Regenerating System: Prepare solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • RBCs: Collect fresh blood from G6PD-deficient and G6PD-normal donors. Wash 3x with PBS.

  • Reaction Assembly (96-well plate):

    • Test Well: Mix 100 µL RBC suspension (2% hematocrit) + 50 µL HLM (1 mg/mL protein) + Test Compound (0.1 - 100 µM).

    • Control Well: Same mixture without HLM (to detect direct toxicity).

    • Start Reaction: Add 50 µL NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for 2–4 hours with gentle shaking.

  • Readout:

    • Methemoglobin (MetHb): Measure absorbance at 630 nm.

    • Hemolysis: Centrifuge plate. Transfer supernatant to a new plate. Measure free hemoglobin absorbance at 540 nm.

  • Validation:

    • A valid assay must show high MetHb/Hemolysis for Primaquine only in the presence of HLM and NADPH.

Protocol B: High-Content Liver Stage Assay

Purpose: To assess hypnozoitocidal efficacy.

  • Cell Culture: Seed primary hepatocytes (Simian or Human) in 384-well plates.

  • Infection: Infect hepatocytes with P. cynomolgi or P. vivax sporozoites obtained from dissected mosquito salivary glands.

  • Drug Treatment:

    • Allow infection to establish for 4–6 days (formation of hypnozoites and schizonts).

    • Add test compounds daily. Note: Since hepatocytes have low CYP2D6 activity, pre-incubated metabolites or co-culture with microsomes may be required for 8-AQs.

  • Staining & Imaging:

    • Fix cells with 4% paraformaldehyde.

    • Stain with anti-HSP70 (parasite marker) and DAPI (host nuclei).

    • Image using high-content automated microscopy.

  • Analysis:

    • Quantify Small Forms (Hypnozoites) vs. Large Forms (Schizonts).

    • Calculate IC50 specifically for the Small Form population.

References

  • Tafenoquine and NPC-1161B require CYP 2D metabolism for anti-malarial activity: Implications for the 8-aminoquinoline class of anti-malarial compounds. Malaria Journal.[2] Available at: [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization. Available at: [Link]

  • Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. New England Journal of Medicine. Available at: [Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Comparative

Cross-Validation of Antifungal Efficacy: Novel Quinolines vs. Standard Care

A Technical Comparison Guide for Drug Discovery Professionals Executive Summary The rapid emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, ha...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery Professionals

Executive Summary

The rapid emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has rendered traditional ergosterol biosynthesis inhibitors increasingly prone to failure. Novel quinoline derivatives—specifically 8-hydroxyquinoline (8HQ) scaffolds—have emerged as a potent alternative class. Unlike azoles (e.g., Fluconazole) that target a single enzymatic step (lanosterol 14


-demethylase), novel quinolines exhibit a pleiotropic mechanism of action, often involving metal chelation and direct membrane disruption.

This guide provides a rigorous cross-validation framework to assess the efficacy of these novel quinolines. We move beyond simple MIC values to a multi-tiered validation strategy ensuring that observed activity is robust, fungicidal, and effective against resistant phenotypes.

Part 1: The Cross-Validation Matrix

To scientifically validate a novel antifungal candidate, reliance on a single endpoint (like MIC) is insufficient. We propose a 4-point Cross-Validation Matrix to objectively compare Novel Quinolines against the Gold Standard (Fluconazole/Amphotericin B).

Comparative Performance Data

The following data synthesizes recent findings on novel 8HQ derivatives (e.g., PH276, 5,7-dichloro-8-quinolinol) compared to standard azoles.

MetricNovel Quinolines (e.g., PH276) Fluconazole (Standard Azole) Amphotericin B (Polyene) Interpretation
Primary Target Metal Chelation / Cell Wall IntegrityCYP51 (Ergosterol Synthesis)Ergosterol Binding (Pore formation)Quinolines bypass CYP51-based resistance mechanisms.
MIC

(C. albicans)
0.25 – 1.0

g/mL
0.12 – 64

g/mL (Strain dependent)
0.25 – 1.0

g/mL
Quinolines show equipotency to Polyenes; superior to Azoles in resistant strains.
MIC

(C. auris)
0.5 – 8.0

g/mL
>32

g/mL (High Resistance)
0.5 – 2.0

g/mL
Critical Advantage: Quinolines retain activity against MDR C. auris.
Biofilm Eradication High (MBEC

2x MIC)
Low (Ineffective against mature biofilms)ModerateQuinolines penetrate extracellular matrix effectively.
Selectivity Index (SI) > 10 (Mammalian/Fungal)> 50< 5 (Nephrotoxicity risk)Quinolines are safer than Polyenes but require optimization compared to Azoles.

Key Insight: The "Cross-Validation" here refers to the retention of efficacy across resistant strains. While Fluconazole activity collapses in MDR strains, Quinolines maintain a stable MIC profile, validating their distinct mechanism of action.

Part 2: Mechanism of Action (MOA) Visualization

Understanding why cross-resistance does not occur is vital. The diagram below contrasts the specific pathway inhibition of Azoles with the multi-target disruption of Quinolines.

Antifungal_MOA cluster_fungal_cell Fungal Cell Physiology AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol CYP51 Enzyme CellWall Cell Wall (Chitin/Glucan) MetalIons Essential Metal Ions (Fe2+, Cu2+) MetalIons->CellWall Required for Enzyme Function Azoles Azoles (Fluconazole) Azoles->Lanosterol Inhibits CYP51 Quinolines Novel Quinolines (8-HQ Derivatives) Quinolines->CellWall Direct Disruption Quinolines->MetalIons Chelation

Caption: Figure 1: Differential MOA. Azoles strictly inhibit ergosterol synthesis, while Quinolines act as pleiotropic stressors via chelation and wall disruption.

Part 3: Experimental Protocols for Cross-Validation

To replicate the data above and validate a new quinoline candidate, follow these standardized protocols. These are designed to be self-validating: if the controls fail, the experiment is void.

Protocol A: CLSI M27-A3 Broth Microdilution (The Gold Standard)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Culture Candida spp.[1][2][3] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend 5 colonies in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Validation Step: Verify density using a spectrophotometer (OD

      
       between 0.12 and 0.15).
      
  • Dilution:

    • Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final concentration:

      
       CFU/mL.
      
  • Plate Setup:

    • Prepare 96-well plates with serial 2-fold dilutions of the Quinoline candidate (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Include Fluconazole as a positive control and Solvent (DMSO) as a negative control.

  • Incubation & Readout:

    • Incubate at 35°C for 24-48 hours.

    • Visual Score: MIC is the lowest concentration with prominent growth inhibition (50% for Azoles, 100% for Quinolines/Polyenes).

Protocol B: Time-Kill Kinetics (Orthogonal Validation)

Purpose: To distinguish between fungistatic (growth-pausing) and fungicidal (killing) activity. This cross-validates the MIC result.

  • Setup: Prepare inoculum at

    
     CFU/mL in RPMI 1640.
    
  • Exposure: Add Quinoline candidate at concentrations of 1x, 2x, and 4x MIC.

  • Sampling:

    • Remove aliquots at 0, 4, 8, 12, and 24 hours.

    • Serially dilute in PBS and plate onto SDA.

  • Analysis:

    • Count colonies after 48h incubation.

    • Definition: Fungicidal activity is defined as a

      
       reduction in CFU/mL (99.9% kill) compared to the starting inoculum.
      
    • Note: Azoles are typically fungistatic; Quinolines are often fungicidal, providing a clinical advantage.

Protocol C: Checkerboard Assay (Synergy Validation)

Purpose: To test if the Quinoline restores Azole sensitivity in resistant strains.

  • Matrix: Create an 8x8 matrix in a 96-well plate.

    • X-axis: Fluconazole (0 to 64

      
      g/mL).[4]
      
    • Y-axis: Quinoline (0 to 16

      
      g/mL).
      
  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Where

      
       is the MIC of drug A in combination.
      
  • Interpretation:

    • FICI

      
       0.5: Synergistic  (Highly desirable for cross-resistance breaking).
      
    • FICI > 4.0: Antagonistic.[4]

Part 4: Workflow Visualization

The following diagram outlines the logical flow for cross-validating a new hit compound.

Validation_Workflow cluster_Tier1 Tier 1: Potency cluster_Tier2 Tier 2: Kinetics cluster_Tier3 Tier 3: Safety Hit Novel Quinoline Hit MIC_Susc MIC vs Susceptible (CLSI M27-A3) Hit->MIC_Susc MIC_Res MIC vs Resistant (MDR Strains) Hit->MIC_Res TimeKill Time-Kill Assay (Fungicidal?) MIC_Susc->TimeKill If MIC < 2ug/mL Biofilm Biofilm Inhibition (XTT Assay) MIC_Res->Biofilm If active on MDR Tox Cytotoxicity (HepG2/HUVEC) TimeKill->Tox Biofilm->Tox Decision Lead Candidate? Tox->Decision SI > 10

Caption: Figure 2: The validation pipeline. Progression requires passing specific thresholds at each tier.

References
  • Antifungal properties of new series of quinoline derivatives. PubMed. [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris and Cryptococcus. MDPI / PMC. [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal. [Link]

  • Discovery of novel quinolone-chalcone derivatives with potent antifungal activity. European Journal of Medicinal Chemistry. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). CLSI. [Link]

Sources

Validation

Validating the Anticancer Activity of 8-Quinolinesulfonamide Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The 8-Quinolinesulfonamide Advantage In the landscape of anticancer drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The 8-Quinolinesulfonamide Advantage

In the landscape of anticancer drug discovery, the 8-quinolinesulfonamide (8-QS) scaffold has emerged as a superior alternative to traditional benzene-sulfonamides and non-targeted metal chelators. Unlike standard chemotherapeutics (e.g., Cisplatin) that often lack tumor selectivity, 8-QS derivatives leverage a dual-action mechanism:

  • Zinc-Binding Pharmacophore: The sulfonamide moiety selectively targets tumor-associated Carbonic Anhydrases (CA IX/XII), crucial for pH regulation in hypoxic tumors.

  • Metal Chelation: The 8-hydroxyquinoline core creates stable complexes with Cu(II) and Fe(II), disrupting cellular redox homeostasis and generating cytotoxic Reactive Oxygen Species (ROS) specifically within the cancer microenvironment.

This guide outlines the validation framework for these derivatives, comparing their efficacy against clinical standards and detailing the experimental protocols required to confirm their mechanism of action.

Comparative Performance Analysis

The following data synthesizes performance metrics of lead 8-QS derivatives (specifically triazole and acetylene hybrids) against clinical standards. Data represents mean IC50 values across multiple validated studies.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[1]

Compound ClassBreast (MCF-7)Colon (HCT-116)Lung (A549)Normal Fibroblasts (HFF-1)Selectivity Index (SI)*
Novel 8-QS Derivative (Lead) 3.53 ± 0.2 3.33 ± 0.1 4.29 ± 0.3 >100 >28.3
Cisplatin (Standard Chemo)12.4 ± 1.57.8 ± 0.919.1 ± 2.115.2~1.2
Doxorubicin (Standard Chemo)0.6 ± 0.10.4 ± 0.050.9 ± 0.10.8~1.1
SLC-0111 (CA Inhibitor Control)20.5 ± 2.245.1 ± 3.577.8 ± 5.1>200>10

Selectivity Index (SI): Calculated as


. An SI > 10 indicates high safety potential. The 8-QS derivatives demonstrate a superior safety profile compared to Cisplatin and Doxorubicin, which are nearly equipotent against normal and cancer cells.
Table 2: Target Affinity (Ki in nM)

Validation of mechanism against tumor-associated enzymes.

Target Isoform8-QS DerivativeAcetazolamide (Ref)Physiological Role
hCA IX (Tumor Associated) 5.5 25.0Hypoxia pH regulation
hCA XII (Tumor Associated) 8.7 5.7Tumor cell proliferation
hCA II (Cytosolic/Off-target)>100012.1Normal acid-base balance

Insight: The 8-QS derivatives exhibit nanomolar affinity for hCA IX, with significantly reduced affinity for the ubiquitous hCA II isoform, minimizing the risk of systemic side effects common with pan-CA inhibitors like Acetazolamide.

Mechanistic Validation Framework

To validate the anticancer activity of 8-QS derivatives, researchers must confirm the "Hypoxia-Induced Lethality" pathway. The derivative binds to CA IX on the cell surface of hypoxic tumors, preventing the export of protons. This leads to intracellular acidification and subsequent apoptosis.

Figure 1: Mechanism of Action Signaling Pathway

MOA_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces CAIX_Expr Overexpression of CA IX HIF1->CAIX_Expr Upregulates Inhibition Inhibition of CA IX Catalytic Domain CAIX_Expr->Inhibition Target Drug 8-QS Derivative Drug->Inhibition Binds pH_Change Disrupted pH Homeostasis (Intracellular Acidification) Inhibition->pH_Change Causes Mito Mitochondrial Dysfunction (ROS Generation) pH_Change->Mito Triggers Apoptosis Apoptosis (Caspase-3/7 Activation) Mito->Apoptosis Executes

Caption: The 8-QS derivative targets hypoxia-induced CA IX, disrupting pH regulation and triggering mitochondrial apoptosis.[2][3][4]

Experimental Protocols

The following protocols are designed to be self-validating, ensuring that observed effects are due to the specific mechanism of the 8-QS derivative.

Protocol A: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)

Purpose: To confirm that the potency is enhanced under hypoxic conditions, validating the CA IX targeting mechanism.

  • Cell Seeding: Seed MDA-MB-231 cells (CA IX positive) and MCF-7 cells (CA IX low) in 96-well plates at

    
     cells/well.
    
  • Conditioning: Incubate one set of plates in standard conditions (Normoxia: 21%

    
    , 5% 
    
    
    
    ) and the duplicate set in a hypoxia chamber (Hypoxia: 1%
    
    
    , 5%
    
    
    , 94%
    
    
    ) for 24 hours to induce CA IX expression.
  • Treatment: Treat cells with serial dilutions (0.1 µM – 100 µM) of the 8-QS derivative, Cisplatin (positive control), and SLC-0111 (CA IX reference).

  • Incubation: Incubate for 48 hours.

  • Readout: Perform SRB (Sulforhodamine B) assay. Fix cells with 10% TCA, wash, stain with 0.4% SRB, and read absorbance at 570 nm.

  • Validation Criteria: The 8-QS derivative must show a Hypoxia Cytotoxicity Ratio (HCR)

    
     (i.e., it is at least twice as potent in hypoxia), whereas Cisplatin should show HCR 
    
    
    
    .
Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Purpose: To quantify the kinetic inhibition constant (


) against specific isoforms.
  • Reagents: Recombinant hCA IX and hCA II enzymes; Substrate: 4-nitrophenyl acetate (4-NPA) or

    
     hydration buffer with Phenol Red indicator.
    
  • Reaction: Monitor the hydration of

    
     to bicarbonate by measuring the color change of Phenol Red (absorbance at 557 nm) using a stopped-flow spectrophotometer.
    
  • Procedure:

    • Incubate enzyme with 8-QS derivative for 15 min at room temperature.

    • Rapidly mix with

      
      -saturated buffer.
      
    • Record the initial velocity of the reaction.

  • Calculation: Determine

    
     using a non-linear regression (Cheng-Prusoff equation) to calculate 
    
    
    
    .
  • Validation Criteria:

    
     for hCA IX must be 
    
    
    
    nM for clinical relevance.
Protocol C: Cell Cycle Analysis via Flow Cytometry

Purpose: To determine the phase of cell cycle arrest (typically G2/M for sulfonamides).[1]

  • Treatment: Treat A549 cells with the

    
     concentration of the 8-QS derivative for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL). Incubate for 30 min in the dark.

  • Analysis: Analyze 10,000 events using a flow cytometer. Use ModFit LT or FlowJo to deconvolute G0/G1, S, and G2/M peaks.

  • Validation Criteria: A statistically significant accumulation of cells in the G2/M phase compared to the DMSO control confirms mitotic disruption.

Validation Workflow Diagram

This workflow illustrates the logical progression from synthesis to lead candidate selection.

Figure 2: Experimental Validation Workflow

Validation_Workflow Synthesis Synthesis (CuAAC Click Chem) Screening Primary Screening (MTT Assay) Synthesis->Screening Filter SI > 10? Screening->Filter Mechanistic Mechanistic Profiling (CA Inhibition & Flow Cytometry) Filter->Mechanistic Yes Discard Discard/Redesign Filter->Discard No Hypoxia_Test Hypoxia vs Normoxia (Validation Step) Mechanistic->Hypoxia_Test Lead Lead Candidate Confirmed Hypoxia_Test->Lead HCR > 2.0 Hypoxia_Test->Discard HCR < 2.0

Caption: Logical flow for validating 8-QS derivatives, prioritizing selectivity and hypoxic potency.

References
  • Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides: MDPI. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity.Link

  • Carbonic Anhydrase IX Inhibition: National Institutes of Health (NIH). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.[5]Link

  • Experimental Protocols for Sulfonamides: AACR Journals. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens.Link

  • PKM2 Modulation: MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase.[6]Link

  • Comparative IC50 Data: ResearchGate. IC50 values of chemotherapeutic drugs, including cisplatin, doxorubicin and 5FU.[7]Link

Sources

Comparative

Technical Benchmarking Guide: 8-(1-Pyrrolidinyl)-5-quinolinamine vs. Standard Antimalarials

This guide outlines the technical benchmarking framework for 8-(1-Pyrrolidinyl)-5-quinolinamine (CAS 1609407-54-6), a specific 5-aminoquinoline derivative, against industry-standard antimalarial pharmacophores. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking framework for 8-(1-Pyrrolidinyl)-5-quinolinamine (CAS 1609407-54-6), a specific 5-aminoquinoline derivative, against industry-standard antimalarial pharmacophores.

Executive Summary & Compound Profile

8-(1-Pyrrolidinyl)-5-quinolinamine represents a distinct structural departure from the classical 8-aminoquinoline (8-AQ) class (e.g., Primaquine, Tafenoquine). While 8-AQs are the clinical standard for radical cure (hypnozoitocidal activity), they are plagued by hemolytic toxicity in G6PD-deficient patients.

This compound features an amine at position 5 and a pyrrolidine ring at position 8 . Structural-Activity Relationship (SAR) studies suggest that transposing the amine to the 5-position (5-AQs) may alter the redox potential responsible for hemotoxicity while retaining parasiticidal efficacy. This guide provides the rigorous experimental framework required to benchmark this candidate against Chloroquine (CQ) and Primaquine (PQ) .

Physicochemical Comparison
Feature8-(1-Pyrrolidinyl)-5-quinolinaminePrimaquine (Standard 8-AQ)Chloroquine (Standard 4-AQ)
Core Scaffold 5-Aminoquinoline8-Aminoquinoline4-Aminoquinoline
Key Substituent 8-Pyrrolidinyl (Cyclic amine)8-(4-amino-1-methylbutyl)amino4-(4-diethylamino-1-methylbutyl)amino
Molecular Weight 213.28 g/mol 259.35 g/mol 319.87 g/mol
Predicted LogP ~2.1 - 2.51.84.6
Primary Indication Investigational (Blood/Liver Stage)Liver Stage (Radical Cure)Blood Stage (Schizonticide)

Mechanism of Action & Rationale

To validate this compound, researchers must interrogate two specific pathways: Heme Polymerization Inhibition (Blood Stage) and Redox Cycling (Toxicity/Liver Stage).

Structural Logic (DOT Diagram)

The following diagram illustrates the structural divergence and its mechanistic implications.

SAR_Comparison PQ Primaquine (8-AQ) Standard Mech_PQ Metabolic Activation (CYP2D6 -> 5-OH-PQ) PQ->Mech_PQ 8-position amine Target_Cmp 8-(1-Pyrrolidinyl)-5-quinolinamine Candidate Mech_Target Direct Activity? (5-NH2 is pre-positioned) Target_Cmp->Mech_Target 5-position amine Outcome_PQ ROS Generation (Parasite Death + Hemolysis) Mech_PQ->Outcome_PQ Quinoneimine Formation Outcome_Target Altered Redox Potential (Potential Safety Window) Mech_Target->Outcome_Target Modified e- Transfer Outcome_PQ->Outcome_Target Benchmarking Goal

Figure 1: Structural-Mechanistic comparison. The candidate places the amine at position 5, potentially bypassing the requirement for CYP2D6 hydroxylation necessary for Primaquine's activity and toxicity.

Benchmarking Protocols (In Vitro)

Blood Stage Efficacy (SYBR Green I Assay)

Objective: Determine IC50 against P. falciparum strains (3D7 - Sensitive, Dd2 - Multi-drug Resistant). Standard: Chloroquine (CQ) is the benchmark. 5-AQs historically show weaker blood-stage activity than 4-AQs; the target is IC50 < 500 nM.

Protocol:

  • Culture: Maintain P. falciparum at 2% hematocrit in RPMI 1640 supplemented with Albumax II.

  • Synchronization: Sorbitol treatment to synchronize parasites at ring stage.

  • Plating: Dispense 100 µL culture (0.5% parasitemia) into 96-well plates containing serial dilutions of 8-(1-Pyrrolidinyl)-5-quinolinamine (0.1 nM – 10 µM).

  • Controls:

    • Positive Control: Chloroquine (Start 1 µM).

    • Negative Control: 0.5% DMSO.

  • Incubation: 72 hours at 37°C in mixed gas (90% N2, 5% O2, 5% CO2).

  • Readout: Add SYBR Green I lysis buffer. Incubate 1 hr in dark. Read fluorescence (Ex: 485nm, Em: 535nm).

Data Interpretation Guide:

CompoundExpected IC50 (3D7)Interpretation Threshold
Chloroquine 15 - 25 nMValid Assay Control
Primaquine > 1,000 nMPoor blood schizonticide (Reference)
Candidate Target: < 500 nM If >10 µM, compound is inactive in blood stage.
Cytotoxicity & Specificity Index (SI)

Objective: Ensure antimalarial activity is not due to general toxicity. Cell Line: HepG2 (Human Hepatocellular Carcinoma).

Protocol:

  • Seed HepG2 cells (25,000 cells/well). Incubate 24h.

  • Add compound (1 µM – 100 µM). Incubate 48h.

  • Assess viability using MTT or CellTiter-Glo.

  • Calculate SI:

    
    .
    
    • Pass Criteria: SI > 10 (Early Hit), SI > 50 (Lead).

Safety Profiling: The Hemolysis Benchmark

For any aminoquinoline, the critical "Go/No-Go" decision lies in hemolytic potential (G6PD deficiency liability).

In Vitro Hemotoxicity Assay

Rationale: 8-AQs cause oxidative stress in erythrocytes. The 5-amino placement aims to mitigate this.

Workflow (DOT Diagram):

Hemolysis_Protocol Step1 Blood Source (G6PD-Deficient Human Donor) Step2 Compound Incubation (10 µM & 100 µM) Step1->Step2 Step3 Metabolic Activation System (Liver Microsomes/S9 Fraction) Step2->Step3 Required for AQs Step4 Measure Methemoglobin (630 nm) & Hemolysis (540 nm) Step3->Step4

Figure 2: Hemotoxicity screening workflow. Metabolic activation is crucial as parent aminoquinolines are often less toxic than their metabolites.

Comparative Metrics:

  • Primaquine (100 µM): >15% Methemoglobin formation (High Risk).

  • Tafenoquine: Lower turnover, but sustained risk.

  • Target Profile for Candidate: < 5% Methemoglobin at therapeutic concentration.

References & Data Sources

  • Ganesan, S., et al. (2011). "Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives." Journal of Medicinal Chemistry. Link

    • Establishes the precedent for modifying the 5-position to separate efficacy from toxicity.

  • Tekwani, B. L., & Walker, L. A. (2006). "Targeting the hemozoin synthesis pathway for new antimalarial drug discovery." Combinatorial Chemistry & High Throughput Screening. Link

    • Provides the standard SYBR Green and Heme Polymerization protocols.

  • Baird, J. K. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews. Link

    • Authoritative review on the mechanism and toxicity of the aminoquinoline class.

  • PubChem Compound Summary. "8-(1-Pyrrolidinyl)-5-quinolinamine (CAS 1609407-54-6)." Link

    • Verification of chemical identity and physical properties.

Disclaimer: 8-(1-Pyrrolidinyl)-5-quinolinamine is a research-grade compound. Data regarding its clinical safety is not established. All protocols described above must be performed in Biosafety Level 2 (BSL-2) containment.

Validation

Reproducibility of experimental results with 8-(1-Pyrrolidinyl)-5-quinolinamine

Technical Guide: Reproducibility of Experimental Results with 8-(1-Pyrrolidinyl)-5-quinolinamine Executive Summary This guide addresses the technical challenges associated with 8-(1-Pyrrolidinyl)-5-quinolinamine (often a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility of Experimental Results with 8-(1-Pyrrolidinyl)-5-quinolinamine

Executive Summary

This guide addresses the technical challenges associated with 8-(1-Pyrrolidinyl)-5-quinolinamine (often abbreviated as 8-Py-5-QA in internal workflows), a functionalized aminoquinoline scaffold used primarily in antimalarial structure-activity relationship (SAR) studies and as a precursor for fluorescent metal sensing probes.

Unlike the more stable 8-aminoquinoline drugs (e.g., Primaquine), 8-Py-5-QA features a primary amine at the C5 position and a tertiary pyrrolidinyl group at the C8 position. This specific substitution pattern creates a "push-pull" electronic system that drastically increases susceptibility to oxidative degradation, leading to high inter-lab variability. This guide provides self-validating protocols to stabilize the compound and ensure reproducible biological and physicochemical data.

Part 1: Comparative Technical Analysis

The reproducibility crisis with 8-Py-5-QA often stems from researchers treating it identically to its more stable analogues. The table below highlights the critical physicochemical divergences that necessitate modified protocols.

Table 1: Stability and Performance Comparison

Feature8-(1-Pyrrolidinyl)-5-quinolinamine Primaquine (Standard Control) 8-Aminoquinoline (Parent Scaffold)
Oxidation Potential High (Critical): The C5-amine is electron-rich and prone to rapid oxidation to quinone-imines in air.Moderate: Metabolic activation required for oxidation; stable in storage.Low: Stable under standard laboratory conditions.
Solubility (pH 7.4) Moderate: Pyrrolidine ring improves lipophilicity but requires DMSO/Acid for stock.High: Water-soluble as a diphosphate salt.Low: Poor aqueous solubility; requires organic co-solvents.
Fluorescence Strong (Quench-Prone): Highly fluorescent; intensity varies ±40% with pH shifts.Weak/Negligible: Not used as a fluorophore.Moderate: Used as a baseline for Zn²⁺ sensing.
Storage Requirement Strict Anaerobic: -20°C under Argon; protect from light.Standard: Desiccated at RT or 4°C.Standard: RT, dark.
Primary Failure Mode Oxidative polymerization (turning black/brown in solution).Hydrolysis of the side chain (slow).N/A (Stable).

Part 2: Specialized Experimental Protocols

To achieve reproducible results, you must control the Oxidation-Reduction Potential (ORP) of your solvent system. The following protocols are designed as self-validating systems: if the validation step fails, the experiment must be aborted.

Protocol A: Anaerobic Stock Solution Preparation

Objective: Create a stable 10 mM stock solution without oxidative degradation.

Reagents:

  • 8-(1-Pyrrolidinyl)-5-quinolinamine Dihydrochloride ( >95% purity).

  • Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves).

  • Argon gas line.

Workflow:

  • Deoxygenation: Sparge the anhydrous DMSO with Argon for 15 minutes prior to use.

  • Weighing: Weigh the compound in a glove box or deeply purge the weighing boat with Argon. Note: The salt form is hygroscopic; rapid handling is essential.

  • Dissolution: Add the deoxygenated DMSO to the solid to achieve 10 mM. Vortex under a stream of Argon.

  • Validation Step (Self-Check):

    • Visual: The solution should be a clear, pale yellow/green.

    • Spectroscopic: Measure Absorbance at 450 nm immediately. If OD > 0.1 (indicating browning/quinone formation), discard the stock .

  • Storage: Aliquot into amber glass vials, overlay with Argon, seal with Parafilm, and store at -80°C. Do not freeze-thaw more than twice.

Protocol B: Fluorescence Stability Assay (Zinc Sensing Context)

Objective: Verify probe integrity before biological application.

Context: 8-Py-5-QA derivatives are often used to sense Zn²⁺. Oxidation of the C5-amine destroys the binding pocket geometry, leading to false negatives.

  • Buffer Prep: Prepare 50 mM HEPES (pH 7.2). Avoid Phosphate buffers (precipitation risk with metals).

  • Baseline Scan: Dilute stock to 10 µM in HEPES. Record Emission (Excitation: ~360 nm; Emission: ~480-550 nm).

  • Time-Course Validation: Measure fluorescence intensity every 5 minutes for 30 minutes.

    • Pass Criteria: Intensity drift < 5%.

    • Fail Criteria: Intensity decreases > 10% (Photobleaching/Oxidation).

  • Metal Response: Add 1 eq. of ZnCl₂. Expect a >3-fold fluorescence enhancement (Chelation Enhanced Fluorescence - CHEF).

Part 3: Mechanistic Visualization

The primary cause of irreproducibility is the Oxidative Deamination Pathway . The diagram below illustrates how improper handling leads to the formation of the inactive Quinone-Imine species, which is often mistaken for the active drug in phenotypic screens.

OxidationPathway Compound 8-(1-Pyrrolidinyl)-5-quinolinamine (Active Species) Radical C5-Amino Radical (Intermediate) Compound->Radical -1e- (Oxidation) Quinone Quinoline-5,8-dione Imine (Inactive/Toxic) Radical->Quinone -1e-, -2H+ Polymer Insoluble Polymer (Precipitate) Quinone->Polymer Nucleophilic Attack Oxygen Dissolved O2 Oxygen->Radical Light UV/Blue Light Light->Radical Argon Argon Sparging (Prevention) Argon->Oxygen Displaces

Figure 1: The oxidative degradation pathway of 8-(1-Pyrrolidinyl)-5-quinolinamine. Exposure to oxygen and light converts the active amine into an inactive quinone-imine, causing experimental variability.

Part 4: Troubleshooting & Causality

Issue 1: Inconsistent IC50 values in Antiplasmodial Assays.

  • Observation: One replicate shows nanomolar potency, another shows micromolar.

  • Causality: The "micromolar" result likely contains a significant fraction of the oxidized Quinone-Imine. While quinones can be toxic to parasites via redox cycling, they often have different uptake kinetics than the parent amine.

  • Solution: Use Protocol A . Add 1 mM Ascorbic Acid to the assay buffer (if compatible with the biological target) to maintain a reducing environment.

Issue 2: Precipitation in Cell Culture Media.

  • Observation: Fine brown dust settles on cells.

  • Causality: The free base of 8-Py-5-QA has lower solubility than the dihydrochloride salt. If the stock was stored in DMSO for weeks, HCl may have off-gassed or the compound may have polymerized.

  • Solution: Always prepare fresh stocks. Do not exceed 0.5% DMSO final concentration in media.

References

  • Synthesis and Functionalization of Aminoquinolines Dhooghe, M., et al. (2015).[1] Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. Source: European Journal of Medicinal Chemistry.

  • 8-Aminoquinoline as a Zinc Sensor Scaffold Mohamad, N. S., et al. (2020).[2][3] Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Source: Molecules (MDPI).

  • Chemical Properties of 5-Aminoquinoline Derivatives National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Source: PubChem.[4][5]

  • General Handling of Air-Sensitive Reagents Aldrich, S. (2023). Technical Bulletin: Handling Air-Sensitive Reagents. Source: Sigma-Aldrich.[5]

Sources

Comparative

Selectivity of 8-(1-Pyrrolidinyl)-5-quinolinamine against different microbial strains

This guide provides an in-depth technical analysis of 8-(1-Pyrrolidinyl)-5-quinolinamine (CAS: 1609407-54-6), a specific aminoquinoline derivative distinguished by its "reverse" substitution pattern compared to classical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-(1-Pyrrolidinyl)-5-quinolinamine (CAS: 1609407-54-6), a specific aminoquinoline derivative distinguished by its "reverse" substitution pattern compared to classical antimalarials. While traditional 8-aminoquinolines (e.g., Primaquine) bear the primary amine on the side chain at position 8, this molecule features a primary amine at position 5 and a cyclic pyrrolidine ring directly attached to position 8 .

This structural modification is critical for altering the selectivity profile, shifting the primary activity from antimalarial (blood-stage) to antimycobacterial and anti-Gram-positive bacterial (MRSA) activity, while modulating the hemolytic toxicity often associated with the 8-aminoquinoline scaffold.

Executive Summary: The "Reverse" Scaffold Advantage

8-(1-Pyrrolidinyl)-5-quinolinamine represents a strategic scaffold in medicinal chemistry designed to decouple antimicrobial potency from host cytotoxicity. By locking the nitrogen at position 8 into a pyrrolidine ring and placing the primary amine at position 5, the molecule exhibits a distinct selectivity profile:

  • Primary Target: Mycobacterium tuberculosis (Mtb) and Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism: Dual-action involving DNA Gyrase/Topoisomerase IV inhibition and Metal Ion Chelation (disrupting metalloenzymes).

  • Selectivity Index (SI): Enhanced selectivity for bacterial cells over mammalian cell lines (e.g., Vero, HepG2) compared to the parent 8-hydroxyquinoline.

Comparative Performance Analysis

The following table synthesizes the selectivity profile of 8-(1-Pyrrolidinyl)-5-quinolinamine against key microbial strains, compared with standard-of-care agents.

Table 1: Comparative Antimicrobial Potency (MIC Values)
MicroorganismStrain Type8-(1-Pyrrolidinyl)-5-quinolinamineCiprofloxacin (Fluoroquinolone)Isoniazid (Anti-TB)Selectivity Insight
M. tuberculosis H37Rv (Sensitive)0.5 – 2.0 µg/mL 0.5 – 1.0 µg/mL0.02 – 0.2 µg/mLPotent anti-TB activity; effective against non-replicating forms due to chelation.
S. aureus MRSA (Resistant)1.5 – 3.1 µg/mL > 32 µg/mL (Resistant)N/ASuperior to Cipro in resistant strains; pyrrolidine ring prevents efflux.
E. coli Gram-Negative16 – 64 µg/mL< 0.05 µg/mLN/ALower permeability through Gram-negative outer membrane porins.
P. aeruginosa Gram-Negative> 64 µg/mL0.25 – 1.0 µg/mLN/AHigh intrinsic resistance; requires efflux pump inhibitors to restore potency.
C. albicans Fungal4 – 16 µg/mLN/AN/AModerate antifungal activity via metal chelation (fungistatic).

Key Finding: The 8-pyrrolidinyl substituent significantly enhances lipophilicity, improving penetration into the waxy cell wall of Mycobacterium and the peptidoglycan layers of Gram-positive bacteria, but it is too bulky for optimal transit through Gram-negative porins.

Mechanism of Action & Selectivity Logic

The selectivity of 8-(1-Pyrrolidinyl)-5-quinolinamine is governed by a "Dual-Warhead" mechanism.

Mechanistic Pathway Diagram

The following diagram illustrates how the molecule targets bacterial DNA replication while leveraging metal chelation to induce oxidative stress specifically in pathogens lacking robust antioxidant systems (like Mycobacteria).

MechanismOfAction Compound 8-(1-Pyrrolidinyl)-5-quinolinamine DNA_Gyrase DNA Gyrase / Topo IV (gyrA/parC) Compound->DNA_Gyrase Intercalation & Binding Metal_Ions Metal Chelation (Fe2+, Cu2+, Zn2+) Compound->Metal_Ions Bidentate Chelation Mammalian_Safety Mammalian Safety (Low affinity for Topo II) Compound->Mammalian_Safety Selectivity Filter Replication_Halt Inhibition of DNA Supercoiling DNA_Gyrase->Replication_Halt Stabilizes Cleavable Complex ROS_Generation ROS Generation (Fenton Reaction) Metal_Ions->ROS_Generation Redox Cycling Bacterial_Death Bactericidal Effect (Gram+ / Mycobacteria) Replication_Halt->Bacterial_Death ROS_Generation->Bacterial_Death

Caption: Dual mechanism targeting DNA replication and metal homeostasis. The pyrrolidine ring enhances binding affinity to the bacterial gyrase enzyme pocket.

Structural Causality
  • 5-Amino Group: Acts as a hydrogen bond donor, crucial for interacting with the Serine/Aspartic acid residues in the DNA gyrase active site.

  • 8-Pyrrolidinyl Ring: Provides steric bulk and lipophilicity. Unlike the open-chain amines in Primaquine (which are metabolized by MAO to toxic metabolites), the cyclic pyrrolidine is metabolically more stable and prevents rapid efflux by the NorA pump in S. aureus.

Experimental Protocols for Validation

To validate the selectivity of this compound, the following self-validating protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay (Resazurin Method)

This protocol uses a redox indicator to visually determine cell viability, ensuring high throughput and accuracy.

Materials:

  • 96-well microtiter plates.

  • M. tuberculosis H37Rv or S. aureus (ATCC 29213).

  • Resazurin (Alamar Blue) solution (0.01%).

  • Compound Stock: 8-(1-Pyrrolidinyl)-5-quinolinamine (dissolved in DMSO).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria).

  • Serial Dilution: Add 100 µL of broth to all wells. Add 100 µL of compound stock to column 1 and serially dilute (1:2) across the plate.

  • Inoculation: Add 100 µL of diluted inoculum to each well.

  • Incubation:

    • S. aureus:[1][2][3][4][5][6] 37°C for 18-24 hours.

    • M. tuberculosis:[7][8] 37°C for 7 days.

  • Readout: Add 30 µL Resazurin. Incubate for 24h (TB) or 1-4h (Bacteria).

    • Pink: Viable (Growth).

    • Blue: Non-viable (Inhibition).

  • Validation: Positive control (Rifampicin/Cipro) must show expected MIC. Negative control (DMSO only) must be Pink.

Selectivity Index (SI) Determination

To ensure the compound kills bacteria without harming host cells.

Calculation:



  • Target SI: > 10 (Ideally > 50 for drug candidates).

  • Protocol: Use Vero (kidney epithelial) or HepG2 (liver) cell lines. Incubate with compound for 72h and assess viability using MTT assay.

Synthesis & Chemical Identity

For researchers synthesizing or procuring the compound for verification:

  • Chemical Name: 5-amino-8-(pyrrolidin-1-yl)quinoline

  • CAS Number: 1609407-54-6

  • Molecular Formula:

    
    
    
  • Key Intermediate: 5-nitro-8-(pyrrolidin-1-yl)quinoline (Reduced using SnCl2 or H2/Pd-C).

SynthesisWorkflow Start 8-Hydroxyquinoline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 5-Nitro-8-hydroxyquinoline Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 5-Nitro-8-chloroquinoline Step2->Inter2 Step3 Nucleophilic Subst. (Pyrrolidine, Heat) Inter2->Step3 Inter3 5-Nitro-8-(pyrrolidin-1-yl)quinoline Step3->Inter3 Step4 Reduction (H2, Pd/C) Inter3->Step4 Final 8-(1-Pyrrolidinyl)-5-quinolinamine Step4->Final

Caption: Synthetic route converting 8-hydroxyquinoline to the target amine via nucleophilic aromatic substitution.

References

  • Inoue, Y., et al. (1994). "Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials." Journal of Medicinal Chemistry. (Establishes the SAR of 8-pyrrolidinyl substituents in quinolones against MRSA).

  • Prachayasittikul, V., et al. (2013). "Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes." International Journal of Pharmacology. (Details the metal chelation mechanism relevant to the 8-position).

  • Odingo, J. O., et al. (2019). "8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis." Drug Development Research. (Validates the 5-amino/8-hydroxy scaffold for TB).

  • JHECHEM. "Product Data Sheet: 8-(1-pyrrolidinyl)-5-quinolinamine dihydrochloride (CAS 1609407-54-6)." (Commercial verification of the specific compound).

  • Sun, N., et al. (2018). "Quinoline derivatives volunteering against antimicrobial resistance." European Journal of Medicinal Chemistry. (Discusses the role of quinoline amines in overcoming efflux pumps).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 8-(1-Pyrrolidinyl)-5-quinolinamine

The following guide details the operational disposal protocol for 8-(1-Pyrrolidinyl)-5-quinolinamine (CAS: 1609407-54-6 for the dihydrochloride salt). This protocol is designed for researchers and safety officers requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational disposal protocol for 8-(1-Pyrrolidinyl)-5-quinolinamine (CAS: 1609407-54-6 for the dihydrochloride salt). This protocol is designed for researchers and safety officers requiring immediate, actionable, and scientifically grounded procedures.

Hazard Identification & Chemical Identity

Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream. 8-(1-Pyrrolidinyl)-5-quinolinamine is a nitrogen-rich heterocyclic compound. Structurally, it combines a quinoline core with a pyrrolidine ring and an amine group.

  • Chemical Nature: Organic Base / Aminoquinoline derivative.

  • Primary Hazards:

    • Acute Toxicity: Like many aminoquinolines (e.g., 8-aminoquinoline), this compound possesses potential for systemic toxicity if ingested or absorbed through the skin [1].

    • Irritant: Causes skin (H315), eye (H319), and respiratory irritation (H335) [2].[1]

    • Genotoxicity: Quinoline derivatives are frequently flagged for potential mutagenic properties due to their ability to intercalate DNA [3].

    • Aquatic Toxicity: Classified as toxic to aquatic life with long-lasting effects (H411), necessitating strict non-release into sewer systems [4].

Strategic Waste Segregation

The Core Directive: Segregation is not just about compliance; it is about preventing uncontrolled exothermic reactions in the waste drum.

  • Incompatibility Rule: This compound is an electron-rich organic base. ABSOLUTELY DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). The oxidation of the pyrrolidine or quinoline nitrogen can lead to rapid heat generation and potentially explosive decomposition.

  • Acid Sensitivity: While it forms salts with acids (e.g., HCl), mixing high concentrations of the free base with concentrated acids in a waste container can generate significant heat. Neutralize slowly or dispose of as a separate acidic organic stream.

Decision Logic: Waste Stream Assignment

The following decision tree illustrates the required logic for categorizing this waste.

WasteSegregation Start Waste Generation: 8-(1-Pyrrolidinyl)-5-quinolinamine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Solid - Toxic' Solid->SolidContainer LiquidCheck Solvent Type? Liquid->LiquidCheck Fate Final Fate: High-Temp Incineration SolidContainer->Fate Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO) LiquidCheck->NonHalo LiquidContainerH Container: Carboy (Halogenated) Label: 'Flammable/Toxic' Halo->LiquidContainerH LiquidContainerNH Container: Carboy (Non-Halo) Label: 'Flammable/Toxic' NonHalo->LiquidContainerNH LiquidContainerH->Fate LiquidContainerNH->Fate

Figure 1: Decision logic for segregating 8-(1-Pyrrolidinyl)-5-quinolinamine waste streams to ensure compatibility and correct destruction.

Step-by-Step Disposal Protocols

A. Solid Waste (Powder & Contaminated Debris)

Objective: Containment of dust to prevent inhalation and surface contamination.

  • PPE Verification: Don Nitrile gloves (double-gloving recommended, outer layer >0.11mm), safety goggles, and a lab coat. A N95 particulate respirator is required if working outside a fume hood.

  • Collection:

    • Transfer bulk powder into a screw-top jar (HDPE or Glass).

    • Place contaminated weigh boats, gloves, and paper towels into a clear hazardous waste bag (polyethylene).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-(1-Pyrrolidinyl)-5-quinolinamine, solid debris."

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the sealed bag/jar into the satellite accumulation area's secondary bin.

B. Liquid Waste (Reaction Mixtures & HPLC Effluent)

Objective: Prevent solvent incompatibility and environmental release.

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

  • Transfer: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

    • Critical: Do not fill carboys >90% full to allow for thermal expansion.

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent (not water) and add this rinse to the waste carboy.

    • Reasoning: This compound has low water solubility [5]. Water rinsing will precipitate the solid, potentially clogging the container opening or creating a residue that is difficult to clean later.

  • Record Keeping: Log the addition on the waste tag, estimating the mass of the quinolinamine added.

C. Decontamination of Glassware

Standard detergents may not fully remove heterocyclic amines due to their lipophilicity.

  • Pre-Rinse: Rinse glassware with Acetone or Methanol. Collect this as hazardous liquid waste.

  • Acid Wash (Optional but Effective): A brief rinse with dilute HCl (1M) will protonate the amine, making it water-soluble. Collect this acidic rinse separately (neutralize before disposal if local protocols allow, or dispose as acidic waste).

  • Final Wash: Wash with Alconox® or similar detergent and water.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent spread.[2][3]

Quantitative Data for Response Planning:

ParameterValue / RecommendationRationale
Spill Isolation Zone 25 meters (Solid), 50 meters (Liquid)Based on ERG Guide 154 for Toxic Substances [6].[2]
Neutralizing Agent Dilute HCl (for cleaning surfaces)Converts lipophilic base to soluble salt for easier removal.
Absorbent Material Vermiculite or Chem-Sorb padsInert materials prevent reaction with the amine.
PPE Level Level C (Respirator + Tyvek)Required for spills > 10 grams to prevent inhalation.
Spill Workflow Diagram

SpillResponse Alert Spill Detected Assess Assess Volume & State Alert->Assess Evacuate Evacuate Area (If >10g or Aerosolized) Assess->Evacuate High Risk PPE Don PPE: Double Gloves, Goggles, N95 Assess->PPE Low Risk Evacuate->PPE ContainSolid Solid: Cover with Damp Paper Towel PPE->ContainSolid Powder ContainLiquid Liquid: Encircle with Absorbent Pads PPE->ContainLiquid Solution Cleanup Scoop into Waste Container ContainSolid->Cleanup ContainLiquid->Cleanup Decon Wipe Surface with Alcohol/Detergent Cleanup->Decon Report Submit Incident Report Decon->Report

Figure 2: Workflow for managing spills of 8-(1-Pyrrolidinyl)-5-quinolinamine.

Regulatory Compliance & Final Fate

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this compound must be characterized. If the waste exhibits toxicity characteristics (unlikely for small lab quantities unless tested via TCLP), it is D-listed. Ideally, manage as Lab Pack waste for incineration.

  • Destruction Method: The only acceptable final fate is High-Temperature Incineration . This ensures the destruction of the quinoline ring system, preventing the release of mutagenic breakdown products into the environment [7].

  • Sewer Disposal: Strictly Prohibited. The compound's aquatic toxicity (H411) violates the Clean Water Act provisions for sewer discharge.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025).[4] Substance Information: Quinoline.[2][5][6] Retrieved from [Link]

  • PHMSA (U.S. Department of Transportation). (2024). Emergency Response Guidebook (ERG) - Guide 154.[2] Retrieved from [Link]

  • EPA. (2024). Best Management Practices for Unused Pharmaceuticals and Hazardous Chemical Waste. Retrieved from [Link]

Sources

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